molecular formula C19H28N2O6 B556995 Cbz-Lys(Boc)-OH CAS No. 2389-60-8

Cbz-Lys(Boc)-OH

Cat. No.: B556995
CAS No.: 2389-60-8
M. Wt: 380.4 g/mol
InChI Key: DYSBKEOCHROEGX-HNNXBMFYSA-N
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Description

Cbz-Lys(Boc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C19H28N2O6 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164047. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSBKEOCHROEGX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178589
Record name IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine
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Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2389-60-8
Record name N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine
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Record name N-alpha-Benzyloxycarbonyl-N-epsilon-tert-butoxycarbonyl-L-lysine
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Record name IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine
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Record name IN2-(benzyloxycarbonyl)-N6-(tert-butoxycarbonyl)-L-lysine
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Record name N-α-Benzyloxycarbonyl-N-ε-tert-butoxycarbonyl-L-lysine
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Cbz-Lys(Boc)-OH: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols involving Nα-Carbobenzyloxy-Nε-tert-butyloxycarbonyl-L-lysine, commonly known as Cbz-Lys(Boc)-OH. This valuable amino acid derivative is a cornerstone in modern peptide synthesis and drug development, offering orthogonal protection of the α- and ε-amino groups of lysine.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder. Its structure incorporates two key protecting groups: the benzyloxycarbonyl (Cbz or Z) group on the α-amino group and the tert-butyloxycarbonyl (Boc) group on the ε-amino group. This differential protection allows for selective deprotection and subsequent modification at either amino function, a critical feature in the stepwise synthesis of complex peptides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name (2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(tert-butoxycarbonyl)amino]hexanoic acid[1]
Synonyms Nα-Cbz-Nε-Boc-L-lysine, Z-Lys(Boc)-OH, Cbz-L-Lysine(Boc)[2][3]
CAS Number 2389-60-8[4]
Molecular Formula C₁₉H₂₈N₂O₆[4]
Molecular Weight 380.44 g/mol [4][5]
Melting Point 63-70 °C[2][3]
Boiling Point 587.0 ± 50.0 °C (Predicted)[2][3]
Solubility Soluble in DMF (0.5 mmol/ml). Inferred solubility in Methanol, Ethanol, and Dichloromethane. Sparingly soluble in water.[2]
pKa (Predicted) 3.98 ± 0.21[2]
Structural Information

The structural representation of this compound is provided below, along with its corresponding SMILES and InChI identifiers.

IdentifierString
SMILES O=C(O)--INVALID-LINK--NC(OCC1=CC=CC=C1)=O
InChI InChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1
Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (400 MHz, CDCl₃) (Predicted and based on publicly available spectra)

Chemical Shift (ppm)MultiplicityAssignment
7.35m5H, Aromatic protons (C₆H₅)
5.10s2H, -CH₂-Ph
4.35d1H, α-CH
3.10q2H, ε-CH₂
1.85-1.30m6H, β, γ, δ-CH₂
1.44s9H, -C(CH₃)₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (100 MHz, CDCl₃) (Predicted and based on publicly available spectra)

Chemical Shift (ppm)Assignment
175.8C=O (Carboxylic acid)
156.5C=O (Cbz)
156.0C=O (Boc)
136.4Aromatic C (quaternary)
128.5, 128.1, 128.0Aromatic CH
79.2-C(CH₃)₃
67.0-CH₂-Ph
53.8α-CH
40.5ε-CH₂
32.1β-CH₂
29.3δ-CH₂
28.4-C(CH₃)₃
22.4γ-CH₂

IR (Infrared) Spectroscopy Data (Characteristic absorption bands based on functional groups)

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
3350-3250N-H stretchAmide
3030C-H stretchAromatic
2970-2850C-H stretchAliphatic
1740-1710C=O stretchCarboxylic acid, Carbamate (Cbz & Boc)
1600-1450C=C stretchAromatic ring
1540-1510N-H bendAmide
1250-1020C-O stretchCarbamate

Experimental Protocols

This section details the methodologies for the synthesis of a closely related compound and the selective deprotection of the Cbz and Boc groups from this compound, which are fundamental procedures in its application.

Synthesis of Nα-Cbz-Nε-Boc-L-lysine

This protocol describes a common method for the synthesis of the title compound starting from Nε-Boc-L-lysine.

Materials:

  • Nε-Boc-L-lysine (Boc-Lys-OH)

  • Benzyl chloroformate (Cbz-Cl) or N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Nε-Boc-L-lysine and sodium bicarbonate in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Cbz-Cl or a solution of Cbz-OSu in THF to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification BocLys Boc-Lys-OH Reaction Reaction in THF/Water at 0°C to RT BocLys->Reaction CbzCl Cbz-Cl / Cbz-OSu CbzCl->Reaction Base Base (e.g., NaHCO3) Base->Reaction Acidification Acidification (HCl) Reaction->Acidification Extraction Extraction (EtOAc) Acidification->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product Cbz_Deprotection cluster_reactants Reactants & Catalyst cluster_process Reaction cluster_workup Workup CbzLys This compound Hydrogenolysis Hydrogenolysis in MeOH CbzLys->Hydrogenolysis PdC 10% Pd/C PdC->Hydrogenolysis H2 H2 gas H2->Hydrogenolysis Filtration Filtration (Celite) Hydrogenolysis->Filtration Concentration Concentration Filtration->Concentration Product H-Lys(Boc)-OH Concentration->Product Boc_Deprotection cluster_reactants Reactants cluster_process Reaction cluster_workup Workup CbzLysBoc This compound Acidolysis Acidolysis in DCM CbzLysBoc->Acidolysis TFA TFA TFA->Acidolysis Concentration Concentration Acidolysis->Concentration Product Cbz-Lys-OH (TFA salt) Concentration->Product

References

Fundamental Principles of Cbz and Boc Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Roles of Cbz and Boc Protecting Groups in Chemical Synthesis

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful organic synthesis. Among the most pivotal of these are the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups, which provide robust and reliable protection for amine functionalities. This technical guide delves into the core principles of Cbz and Boc protecting groups, offering a comprehensive overview of their mechanisms, applications, and the quantitative data underpinning their use in complex molecular synthesis, particularly in the realms of peptide synthesis and drug development.

The primary role of a protecting group is to temporarily mask a reactive functional group, thereby preventing it from undergoing unwanted reactions during a chemical transformation at another site in the molecule.[1] An ideal protecting group should be easy to introduce and remove, stable under a variety of reaction conditions, and afford high yields for both the protection and deprotection steps.[1] Cbz and Boc are both carbamate-based protecting groups that have become indispensable tools in the synthetic chemist's arsenal due to their distinct stability profiles and cleavage conditions, which allows for orthogonal protection strategies.[1]

Carboxybenzyl (Cbz or Z): Introduced in the 1930s by Leonidas Zervas and Max Bergmann, the Cbz group was instrumental in advancing the field of controlled peptide chemistry.[2] It is a benzyloxycarbonyl group that protects amines as carbamates.[2] The Cbz group is notably stable under both acidic and basic conditions, making it a robust choice for multi-step syntheses.[1] Its removal is typically achieved through catalytic hydrogenolysis, a mild and neutral process.[1][2]

tert-Butoxycarbonyl (Boc): The Boc group is another widely used amine protecting group, particularly in solid-phase peptide synthesis (SPPS).[3][4] Its key characteristic is its lability under acidic conditions.[1] This acid sensitivity makes it orthogonal to the Cbz and Fmoc (9-fluorenylmethoxycarbonyl) protecting groups, which are removed under hydrogenolysis and basic conditions, respectively.[4] This orthogonality is crucial for the selective deprotection of one amine group in the presence of others.[5][6]

Mechanisms of Protection and Deprotection

Understanding the mechanisms by which Cbz and Boc groups are introduced and removed is fundamental to their effective application.

Cbz Protection and Deprotection

Protection: The Cbz group is typically introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[2] The reaction proceeds via a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the Cbz-Cl.[2] The use of a base, such as sodium bicarbonate or sodium hydroxide, is necessary to neutralize the hydrochloric acid byproduct.[2][7]

Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis.[8] This involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[8][9] The mechanism involves the reductive cleavage of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.[2]

Alternatively, the Cbz group can be cleaved under strong acidic conditions, such as with HBr in acetic acid, although this method is harsher and less commonly used.[2][8]

Boc Protection and Deprotection

Protection: The Boc group is generally introduced using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[3] The amine's lone pair of electrons attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[3] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts tert-butanol and carbon dioxide.[3] The reaction can be performed with or without a base; however, bases like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.[3]

Deprotection: The removal of the Boc group is characteristically achieved under acidic conditions.[3] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[3][10] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which facilitates the fragmentation of the protonated intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[3][10] This cation can be trapped by scavengers to prevent side reactions.[11]

Quantitative Data and Comparative Performance

The selection of a protecting group is often guided by quantitative measures of reaction efficiency, such as yield and reaction time. The following tables summarize typical quantitative data for the protection and deprotection of amines using Cbz and Boc groups. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature, and outcomes can vary based on the substrate and specific reaction conditions.[1]

Table 1: Typical Conditions for Cbz Protection and Deprotection

Transformation Reagents and Conditions Solvent Temperature Time Typical Yield (%)
Protection Amine, Benzyl Chloroformate (Cbz-Cl), NaHCO₃THF/H₂O0 °C to RT2-20 h90-95[2]
Deprotection (Hydrogenolysis) Cbz-Amine, H₂, 10% Pd/CMethanol or EthanolRoom Temperature1-40 h~95[8][9]
Deprotection (Acidic) Cbz-Amine, HBr in Acetic AcidAcetic AcidRoom Temperature1-4 hVariable, substrate-dependent

Table 2: Typical Conditions for Boc Protection and Deprotection

Transformation Reagents and Conditions Solvent Temperature Time Typical Yield (%)
Protection Amine, (Boc)₂O, Base (optional)THF, Dioxane, or WaterRoom Temperature1-12 h95-100
Deprotection (TFA) Boc-Amine, TFA (25-50% v/v)Dichloromethane (DCM)0 °C to RT0.5-4 h>95[10][12]
Deprotection (HCl) Boc-Amine, 4M HClDioxane or Ethyl AcetateRoom Temperature1-4 h>95[10]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies in the laboratory.

Protocol for Cbz Protection of an Amine

Reagents and Materials:

  • Amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine (1.0 equiv) in a 2:1 mixture of THF and water.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.0 equiv) to the solution.[1]

  • Slowly add benzyl chloroformate (1.5 equiv) to the stirred solution at 0 °C.[2]

  • Allow the reaction to stir at room temperature for 2-20 hours, monitoring progress by TLC.[2]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]

  • Purify the resulting residue by silica gel column chromatography if necessary.[2]

Protocol for Cbz Deprotection via Catalytic Hydrogenolysis

Reagents and Materials:

  • Cbz-protected amine

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source or transfer hydrogenation reagent (e.g., ammonium formate)

  • Celite

  • Standard hydrogenation apparatus

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent such as methanol or ethanol.[8]

  • To the solution, add 10% Palladium on carbon (typically 5-10 mol%).[8]

  • If using H₂ gas, flush the reaction vessel with hydrogen and maintain a hydrogen atmosphere (typically 1 atm).[9]

  • Stir the reaction vigorously at room temperature.[8]

  • Monitor the reaction progress by TLC or LC-MS.[8]

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.[8]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[8]

Protocol for Boc Protection of an Amine

Reagents and Materials:

  • Amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Solvent (e.g., THF, water, or a mixture)

  • Base (optional, e.g., triethylamine, NaOH)

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine (1.0 equiv) in the chosen solvent.

  • If using a base, add it to the solution.

  • Add di-tert-butyl dicarbonate (1.1-1.5 equiv) to the mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.

  • Upon completion, if an organic solvent was used, concentrate the mixture. If water was used, extract the product with an organic solvent like dichloromethane.[13]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[13]

  • Purify the product by column chromatography if necessary.

Protocol for Boc Deprotection using TFA

Reagents and Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane.[12]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (typically 25-50% v/v of the total solution volume).[12]

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours, monitoring by TLC or LC-MS.[10][12]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[3]

  • For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[10]

Visualizing Key Processes

Diagrams illustrating the chemical transformations and experimental workflows provide a clear and concise understanding of the concepts.

Cbz_Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl CbzCl->Intermediate Base Base Salt Base-H⁺Cl⁻ Base->Salt ProtectedAmine R-NH-Cbz Intermediate->ProtectedAmine Elimination of Cl⁻ HCl HCl HCl->Salt

Caption: Mechanism of Cbz protection of an amine.

Cbz_Deprotection_Mechanism CbzAmine R-NH-Cbz FreeAmine R-NH₂ CbzAmine->FreeAmine Hydrogenolysis Toluene Toluene CbzAmine->Toluene CO2 CO₂ CbzAmine->CO2 H2_PdC H₂ / Pd-C

Caption: Mechanism of Cbz deprotection by hydrogenolysis.

Boc_Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts

Caption: Mechanism of Boc protection of an amine.

Boc_Deprotection_Mechanism BocAmine R-NH-Boc ProtonatedBoc Protonated Intermediate BocAmine->ProtonatedBoc Acid H⁺ (e.g., TFA) Acid->ProtonatedBoc FreeAmine R-NH₃⁺ ProtonatedBoc->FreeAmine Fragmentation tButylCation t-Butyl Cation ProtonatedBoc->tButylCation CO2 CO₂ ProtonatedBoc->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

SPPS_Workflow Start Start with Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple next Boc-Amino Acid (e.g., DCC, HOBt) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection n cycles FinalDeprotection Final Deprotection (Side Chains) Repeat->FinalDeprotection After last cycle Cleavage Cleave from Resin (e.g., HF) FinalDeprotection->Cleavage Purification Purify Peptide Cleavage->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.

Conclusion

The Cbz and Boc protecting groups are foundational tools in modern organic synthesis, each with a distinct profile of stability and reactivity that enables the construction of complex molecules with high precision.[1][14] The Cbz group, with its robustness and removal by neutral hydrogenolysis, and the Boc group, with its characteristic acid lability, provide an orthogonal pair that is central to many synthetic strategies, particularly in the assembly of peptides and the development of new pharmaceuticals.[4][5][14] A thorough understanding of their mechanisms, quantitative performance, and the practical application of their respective protocols empowers researchers and scientists to design and execute more efficient and successful synthetic routes.

References

Physicochemical Characteristics of Cbz-Lys(Boc)-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Carbobenzyloxy-Nε-tert-butyloxycarbonyl-L-lysine, commonly abbreviated as Cbz-Lys(Boc)-OH, is a pivotal protected amino acid derivative extensively utilized in synthetic peptide chemistry. Its unique bifunctional protecting group strategy, employing the carbobenzyloxy (Cbz or Z) group for the α-amino function and the tert-butyloxycarbonyl (Boc) group for the ε-amino function of the lysine side chain, allows for selective deprotection and subsequent peptide bond formation. This strategic protection is fundamental in the assembly of complex peptide sequences, making this compound an indispensable tool in drug discovery, protein engineering, and the development of peptide-based therapeutics. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its role in peptide synthesis.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueReference
CAS Number 2389-60-8[1]
Molecular Formula C₁₉H₂₈N₂O₆[1]
Molecular Weight 380.44 g/mol [1]
Appearance White to off-white powder/crystal[2]
Melting Point 63-70 °C[]
Boiling Point 587.0 ± 50.0 °C (Predicted)[]
Density 1.176 ± 0.06 g/cm³ (Predicted)[]

Table 2: Chemical and Spectroscopic Identifiers

IdentifierValue
IUPAC Name (2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(tert-butoxycarbonyl)amino]hexanoic acid
SMILES CC(C)(C)OC(=O)NCCCC--INVALID-LINK--NC(=O)OCC1=CC=CC=C1
InChI Key DYSBKEOCHROEGX-HNNXBMFYSA-N
Synonyms Z-Lys(Boc)-OH, Cbz-L-Lys(Boc)-OH, Nα-Z-Nε-Boc-L-lysine

Table 3: Solubility and Optical Properties

PropertyValueConditions
Solubility Soluble in DMF (0.5 mmol/ml), Chloroform, Ether, Ethyl Acetate, Methanol[][4]
pKa 3.98 ± 0.21 (Predicted)
Optical Rotation -6 °c=1 in Methanol

Role in Peptide Synthesis

This compound is a critical building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The orthogonal protecting groups (Cbz and Boc) are key to its utility. The Boc group is labile to mild acids (like trifluoroacetic acid, TFA), while the Cbz group is typically removed by catalytic hydrogenation. This allows for the selective deprotection of the ε-amino group of the lysine side chain for branching or conjugation, or the α-amino group for peptide chain elongation.[5]

Below is a generalized workflow illustrating the use of a protected amino acid like this compound in SPPS.

spss_workflow cluster_synthesis_cycle Peptide Synthesis Cycle cluster_final_steps Final Steps start Resin-Bound Peptide deprotection Nα-Deprotection (e.g., Piperidine for Fmoc) start->deprotection washing1 Washing deprotection->washing1 coupling Coupling of This compound washing1->coupling washing2 Washing coupling->washing2 capping Capping (Optional) washing2->capping end_cycle Elongated Peptide capping->end_cycle cleavage Cleavage from Resin & Side-Chain Deprotection end_cycle->cleavage Repeat for next amino acid purification Purification (e.g., HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Fig. 1: Generalized Solid-Phase Peptide Synthesis (SPPS) Workflow.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Methodology:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology:

  • A known mass of this compound is added to a specific volume of the test solvent (e.g., DMF, methanol) in a vial at a constant temperature.[6]

  • The mixture is agitated (e.g., using a magnetic stirrer or vortex mixer) until equilibrium is reached.[7]

  • If the solid dissolves completely, more solute is added incrementally until a saturated solution is formed (i.e., solid material remains undissolved).

  • The concentration of the dissolved this compound in the saturated solution is then determined, often by gravimetric analysis after solvent evaporation or by a suitable spectroscopic method.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. For an amino acid derivative, it reflects the pH at which the carboxylic acid group is half-dissociated.[8]

Methodology (Potentiometric Titration):

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a mixture of water and an organic solvent to ensure solubility).[9]

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH), added in small, precise increments.[10]

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the buffering region on the titration curve.[8]

pka_determination cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Prepare this compound solution of known concentration calibrate Calibrate pH electrode prep->calibrate titrate Titrate with standardized strong base (e.g., NaOH) in small increments calibrate->titrate record Record pH after each addition titrate->record plot Plot titration curve (pH vs. titrant volume) record->plot Generate Data Points determine_pka Determine pKa at half-equivalence point plot->determine_pka

Fig. 2: Workflow for pKa Determination by Potentiometric Titration.
Optical Rotation Measurement

Principle: Chiral molecules, like this compound, rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound.[11][12]

Methodology:

  • A solution of this compound is prepared at a known concentration (c, in g/mL) in a specified solvent (e.g., methanol).[13]

  • A polarimeter is calibrated using a blank (the pure solvent).[14]

  • The sample solution is placed in a polarimeter cell of a known path length (l, in decimeters).

  • The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).[13]

  • The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c).[12]

Conclusion

This compound is a cornerstone of modern peptide synthesis, offering the precision required for the construction of complex and therapeutically relevant peptides. Its well-defined physicochemical characteristics, coupled with established analytical protocols, ensure its reliable application in research and development. The orthogonal protection strategy it embodies continues to be a fundamental concept in the design and synthesis of novel peptide-based drugs and biomaterials. A thorough understanding of its properties is therefore essential for any scientist working in the field of peptide chemistry.

References

The Art of Protection: A Technical Guide to Cbz vs. Z Protecting Group Nomenclature for Lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the precise control of reactive functional groups is paramount. For the amino acid lysine, with its two primary amino groups (α and ε), regioselective protection is a critical step to ensure the desired peptide sequence and to prevent unwanted side reactions. Among the arsenal of amine protecting groups, the benzyloxycarbonyl group, denoted by the interchangeable abbreviations Cbz or Z , has long been a stalwart. This in-depth technical guide provides a comprehensive overview of the nomenclature, application, and removal of the Cbz/Z protecting group for lysine, offering a comparative perspective for researchers in the field.

Understanding the Nomenclature: Cbz and Z are One and the Same

The terms "Cbz" and "Z" are synonymous and refer to the benzyloxycarbonyl protecting group. The "Cbz" abbreviation is derived from c arbob enz oxy, while "Z" was introduced by the pioneering peptide chemist Leonidas Zervas. Throughout chemical literature and supplier catalogs, these terms are used interchangeably. Therefore, Cbz-Lys and Z-Lys refer to the same molecule: lysine protected with a benzyloxycarbonyl group. The position of the protection is specified by indicating the nitrogen atom, either Nα or Nε.

For instance:

  • Nα-Cbz-L-lysine (or Nα-Z-L-lysine) indicates the Cbz group is on the alpha-amino group.

  • Nε-Cbz-L-lysine (or Nε-Z-L-lysine) signifies protection at the epsilon-amino group of the side chain.

  • Nα,Nε-di-Cbz-L-lysine (or Nα,Nε-di-Z-L-lysine) denotes that both amino groups are protected with Cbz.

Strategic Application: Protecting Lysine's Amines

The choice of which amino group to protect depends on the synthetic strategy. In solid-phase peptide synthesis (SPPS), the α-amino group is typically protected with a temporary group that is cleaved at each cycle (e.g., Fmoc or Boc), while the ε-amino group of lysine requires a more robust, "permanent" protecting group that remains intact until the final cleavage from the resin. The Cbz group is often employed for this purpose in conjunction with the Boc strategy for Nα-protection, as both are acid-labile but under different conditions.

Regioselective Protection of Lysine

Achieving regioselective protection of either the α- or ε-amino group of lysine is a key synthetic challenge.

  • Nε-Protection: A common strategy for selective Nε-protection involves the use of a copper(II) chelate of lysine. The copper ion coordinates to the α-amino and carboxyl groups, leaving the ε-amino group as the primary site for reaction with benzyl chloroformate (Cbz-Cl). Subsequent removal of the copper yields Nε-Cbz-L-lysine.

  • Nα-Protection: Selective Nα-protection is more challenging due to the similar nucleophilicity of the two amino groups. One approach involves reacting lysine with benzyl chloroformate under carefully controlled pH conditions.

Quantitative Comparison of Protection and Deprotection Methods

The efficiency of protection and deprotection reactions is critical for the overall yield and purity of the final peptide. The following tables summarize quantitative data for various methods.

Table 1: Comparison of Lysine Protection Methods

Protecting GroupLysine DerivativeReagentReaction ConditionsTypical Yield (%)Reference
Cbz Nε-Cbz-L-lysine (from Nα-Boc-L-lysine)N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)THF/Water, NaHCO₃, 0-30°C, 16h91.9[1]
Boc Nε-Boc-L-lysineDi-tert-butyl dicarbonate (Boc₂O)Dioxane/Water, NaOHHigh[2]
Fmoc Nε-Fmoc-L-lysine (from Nα-Boc-L-lysine)Fmoc-OSuDioxane/Water, Na₂CO₃High

Table 2: Comparison of Cbz Deprotection Methods for Lysine

Deprotection MethodReagent/CatalystReaction ConditionsTypical Yield (%)Potential Side ProductsReference
Catalytic Hydrogenolysis H₂, Pd/CMethanol, Room Temperature>90N-Benzyl-lysine (if H₂ is limited)[3]
Acidolysis HBr in Acetic AcidRoom TemperatureHigh[4]
Enzymatic Deprotection Sphingomonas paucimobilis Cbz-deprotecting enzymeAqueous buffer, pH 7, 45°C>48 (for L-isomer)[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible results in a research setting.

Protocol 1: Synthesis of Nε-Cbz-L-lysine via Copper Chelate Method

Materials:

  • L-lysine hydrochloride

  • Copper(II) sulfate pentahydrate

  • Sodium hydroxide

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • EDTA (Ethylenediaminetetraacetic acid)

Procedure:

  • Dissolve L-lysine hydrochloride in water and add a solution of copper(II) sulfate.

  • Adjust the pH to ~9 with sodium hydroxide to form the deep blue copper(II)-lysine complex.

  • Cool the solution in an ice bath and add a solution of benzyl chloroformate in dioxane dropwise while maintaining the pH at ~9 with concurrent addition of sodium hydroxide.

  • Stir the reaction mixture at room temperature for several hours.

  • Decompose the copper complex by adding a solution of EDTA and adjusting the pH to ~5 with acetic acid.

  • The Nε-Cbz-L-lysine will precipitate and can be collected by filtration, washed with water, and dried.

Protocol 2: Deprotection of Nε-Cbz-L-lysine via Catalytic Hydrogenolysis

Materials:

  • Nε-Cbz-L-lysine

  • 10% Palladium on charcoal (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve Nε-Cbz-L-lysine in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the deprotected L-lysine.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the chemical processes, the following diagrams illustrate the key reactions and decision-making pathways.

G Lysine L-Lysine Lys_Cu Lysine-Cu(II) Complex Lysine->Lys_Cu CuSO₄, NaOH N_epsilon_Cbz_Lys Nε-Cbz-L-Lysine Lys_Cu->N_epsilon_Cbz_Lys Cbz-Cl

Regioselective Nε-protection of lysine via a copper chelate.

G cluster_products Products Cbz_Lys N-Cbz-L-Lysine Lysine L-Lysine Cbz_Lys->Lysine H₂, Pd/C Toluene Toluene Cbz_Lys->Toluene H₂, Pd/C CO2 CO₂ Cbz_Lys->CO2 H₂, Pd/C G start Start: Need to protect a lysine residue orthogonal_strategy Is an orthogonal protection strategy required? start->orthogonal_strategy final_deprotection What are the final deprotection conditions? orthogonal_strategy->final_deprotection Yes cbz_choice Use Cbz for ε-amino protection orthogonal_strategy->cbz_choice No final_deprotection->cbz_choice Acid-labile Nα-group (Boc) other_choice Consider Boc or Fmoc for orthogonal protection final_deprotection->other_choice Base-labile Nα-group (Fmoc) acid_labile Harsh acid (e.g., HF) mild_acid Mild acid (e.g., TFA) base_labile Base (e.g., Piperidine) hydrogenolysis Hydrogenolysis

References

Cbz-Lys(Boc)-OH CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides key technical specifications for N-α-Carbobenzoxy-N-ε-tert-butyloxycarbonyl-L-lysine, commonly referred to as Cbz-Lys(Boc)-OH. This protected amino acid is a critical reagent in solid-phase and solution-phase peptide synthesis, offering orthogonal protection of the alpha- and epsilon-amino groups of lysine. This allows for selective deprotection and subsequent modification, making it a valuable building block for the synthesis of complex peptides and peptidomimetics in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for reaction planning, stoichiometric calculations, and analytical characterization.

ParameterValueReferences
CAS Number 2389-60-8[1][2][3]
Molecular Weight 380.44 g/mol [1][3][4]
Molecular Formula C₁₉H₂₈N₂O₆[1][3][4][5]

As this document serves as a technical data summary for a chemical compound, there are no experimental protocols or signaling pathways to be described. Therefore, no diagrams are applicable to this specific request.

References

Spectral Analysis of Cbz-Lys(Boc)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-α-Carbobenzoxy-N-ε-tert-butyloxycarbonyl-L-lysine (Cbz-Lys(Boc)-OH), a commonly used protected amino acid in peptide synthesis and drug development. This document presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear, tabular format, alongside detailed experimental protocols for data acquisition.

Compound Information

PropertyValue
Compound Name N-α-Cbz-N-ε-Boc-L-lysine
Synonyms This compound, Z-Lys(Boc)-OH
CAS Number 2389-45-9
Molecular Formula C₁₉H₂₈N₂O₆
Molecular Weight 380.44 g/mol [1]
Chemical Structure O=C(O)--INVALID-LINK--NC(OCC1=CC=CC=C1)=O

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at a frequency of 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.3br s1HCOOH
7.34m5HC₆H₅ (Cbz)
6.40, 6.36d1HNH (Cbz)
5.33, 5.04d1HNH (Boc)
5.14, 5.09s2HCH₂ (Cbz)
4.30, 4.09m1Hα-CH
3.17m2Hε-CH₂
1.82m2Hβ-CH₂
1.69m2Hδ-CH₂
1.51m2Hγ-CH₂
1.43s9HC(CH₃)₃ (Boc)

Note: The presence of multiple signals for some protons (e.g., NH and α-CH) suggests the existence of conformational isomers (rotamers) in solution, which is common for carbamate-protected amino acids.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectral data provides information on the carbon framework of the molecule.

(Note: While a direct peak list for ¹³C NMR was not available in the initial search, the following are expected chemical shift ranges based on the structure and typical values for protected amino acids.)

Chemical Shift (ppm)Assignment
~175-177COOH
~156-157C=O (Cbz and Boc)
~136Quaternary Aromatic C (Cbz)
~128Aromatic CH (Cbz)
~80Quaternary C (Boc)
~67CH₂ (Cbz)
~54α-CH
~40ε-CH₂
~32β-CH₂
~29δ-CH₂
~28C(CH₃)₃ (Boc)
~22γ-CH₂
Mass Spectrometry (MS)

Mass spectrometry was performed using electron ionization (EI) at 75 eV. The data reveals the molecular ion and characteristic fragmentation patterns.

m/zRelative Intensity (%)Putative Fragment
380-[M]⁺ (Molecular Ion)
3241.0[M - tBu]⁺
3062.9[M - COOH - CH₃]⁺
2803.6[M - Boc]⁺
108100.0[C₇H₈O]⁺ (benzyl alcohol)
10726.9[C₇H₇O]⁺
9163.5[C₇H₇]⁺ (tropylium ion)
7925.3[C₆H₇]⁺
5942.0[C₃H₇O]⁺
5711.4[C₄H₉]⁺ (t-butyl cation)
4421.3[CO₂]⁺ or [C₂H₄O]⁺
4122.3[C₃H₅]⁺

Note: The base peak at m/z 108 corresponds to the stable benzyl alcohol cation, a characteristic fragment from the Cbz protecting group.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and laboratory conditions.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse

    • Number of Scans: 16-64

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~4 s

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1-2 s

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.

  • Ensure the sample is free of non-volatile salts or buffers.

Data Acquisition:

  • Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

  • Ionization Mode: Electron Ionization

  • Electron Energy: 70 eV

  • Inlet System: Direct insertion probe or GC inlet.

  • Mass Range: m/z 40-500

  • Scan Speed: ~1 scan/second

Data Analysis:

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragments corresponding to the loss of protecting groups and other structural features.

  • Compare the observed spectrum with spectral databases for confirmation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a protected amino acid like this compound.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation compound This compound dissolve_nmr Dissolve in CDCl3 (+ TMS) compound->dissolve_nmr dissolve_ms Dissolve in Volatile Organic Solvent compound->dissolve_ms nmr_tube Transfer to NMR Tube dissolve_nmr->nmr_tube ms_vial Dilute for MS Analysis dissolve_ms->ms_vial nmr_spectrometer 400 MHz NMR Spectrometer nmr_tube->nmr_spectrometer ¹H & ¹³C NMR ms_spectrometer Mass Spectrometer (EI Source) ms_vial->ms_spectrometer Mass Spectrum nmr_data Raw NMR Data (FID) nmr_spectrometer->nmr_data ms_data Raw MS Data (Ion Counts) ms_spectrometer->ms_data process_nmr Processing: FT, Phasing, Baseline Correction nmr_data->process_nmr process_ms Processing: Peak Detection ms_data->process_ms interpret_nmr NMR Spectrum Interpretation: Chemical Shifts, Integration, Multiplicity process_nmr->interpret_nmr interpret_ms MS Spectrum Interpretation: Molecular Ion, Fragmentation process_ms->interpret_ms structure_confirm Structure Confirmation interpret_nmr->structure_confirm interpret_ms->structure_confirm

Workflow for spectral analysis of this compound.

References

Stability of Cbz and Boc Protecting Groups: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of two of the most common amine protecting groups in organic synthesis: the Carboxybenzyl (Cbz or Z) group and the tert-Butoxycarbonyl (Boc) group. Understanding the distinct reactivity and stability profiles of these groups under various chemical conditions is paramount for the strategic design and successful execution of complex multi-step syntheses, particularly in the fields of peptide synthesis and drug development. This document outlines their stability in acidic, basic, and reductive environments, provides detailed experimental protocols for their removal, and presents logical workflows for their strategic application.

Introduction to Cbz and Boc Protecting Groups

The Cbz and Boc groups are carbamate-based protecting groups that temporarily mask the nucleophilicity of amines, preventing unwanted side reactions. Their widespread use stems from their reliable installation, general stability to a range of synthetic conditions, and crucially, their orthogonal deprotection methods. The key to their utility lies in the ability to selectively remove one while the other remains intact, a cornerstone of modern synthetic strategy.[1][2]

The Cbz group , introduced by Bergmann and Zervas, is renowned for its stability under both acidic and basic conditions.[3] Its primary mode of cleavage is through catalytic hydrogenolysis, a mild and neutral process.[3][4]

The Boc group is characterized by its lability to acidic conditions.[3][4] It is stable to basic conditions and catalytic hydrogenolysis, making it an ideal orthogonal partner to the Cbz group.[3][5]

Data Presentation: Stability under Various Conditions

The following tables summarize the stability of the Cbz and Boc protecting groups under a variety of commonly encountered chemical environments. This data is intended to serve as a quick reference for synthetic planning.

Table 1: Stability of the Carboxybenzyl (Cbz) Group

Condition CategoryReagents/ConditionsSolvent(s)TemperatureStability Outcome
Acidic (Strong) HBr (33%) in Acetic AcidAcetic AcidRoom Temp.Cleaved
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.Generally Stable (can be cleaved under harsh conditions)[6]
HCl (concentrated)VariousRoom Temp.Can be cleaved under harsh conditions[6]
AlCl₃Hexafluoroisopropanol (HFIP)Room Temp.Cleaved
Basic Aqueous NaOH or NaHCO₃Water/Organic co-solventsRoom Temp.Stable[3]
Piperidine (20%)Dimethylformamide (DMF)Room Temp.Stable
Hydrogenolysis H₂ (1 atm), 10% Pd/CMethanol, Ethanol, Ethyl AcetateRoom Temp.Cleaved[7]
Ammonium formate, 10% Pd/CMethanolRoom Temp.Cleaved[8]
Triethylsilane, Pd/CMethanolRoom Temp.Cleaved
Nucleophilic 2-Mercaptoethanol, K₃PO₄N,N-Dimethylacetamide (DMAc)75 °CCleaved[7]

Table 2: Stability of the tert-Butoxycarbonyl (Boc) Group

Condition CategoryReagents/ConditionsSolvent(s)TemperatureStability Outcome
Acidic (Strong) Trifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)Room Temp.Cleaved (0.5 - 4 h)[3]
HCl (4M)Dioxane, Ethyl AcetateRoom Temp.Cleaved (1 - 4 h)[9]
p-Toluenesulfonic Acid (pTSA)Toluene, Methanol50-60 °CCleaved[10]
Acidic (Lewis) ZnBr₂Dichloromethane (DCM)Room Temp.Cleaved
Trimethylsilyl iodide (TMSI)Dichloromethane (DCM)Room Temp.Cleaved[9]
Basic Aqueous NaOH or NaHCO₃Water/Organic co-solventsRoom Temp.Stable[11]
Piperidine (20%)Dimethylformamide (DMF)Room Temp.Stable
Hydrogenolysis H₂ (1 atm), 10% Pd/CMethanol, EthanolRoom Temp.Stable[5][11]
Thermal Water (reflux)Water100 °CCleaved (for some substrates)[12]
No catalystToluene, THF, Methanol120-240 °CCleaved[13]
Other Oxalyl chlorideMethanolRoom Temp.Cleaved[14]

Experimental Protocols

The following are representative experimental protocols for the deprotection of Cbz and Boc groups. These should be adapted based on the specific substrate and scale of the reaction.

Cbz Group Deprotection

Protocol 3.1.1: Catalytic Hydrogenolysis

This is the most common and generally mildest method for Cbz deprotection.[7]

  • Reagents and Materials:

    • Cbz-protected amine

    • 10% Palladium on carbon (Pd/C), 5-10 mol%

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask.[7]

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.[7]

    • Seal the flask and place it under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon). For larger scale reactions, a Parr hydrogenator is recommended.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, and wash the pad with the reaction solvent.[7]

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification can be performed by crystallization or chromatography if necessary.

Protocol 3.1.2: Acidic Cleavage with HBr in Acetic Acid

This method is useful for substrates that are incompatible with hydrogenation.[7]

  • Reagents and Materials:

    • Cbz-protected amine

    • 33% Hydrogen bromide (HBr) in acetic acid

    • Diethyl ether (cold)

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equiv) in a solution of 33% HBr in acetic acid at room temperature.

    • Stir the reaction mixture for the time determined by reaction monitoring (typically 1-4 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitated amine hydrobromide salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Boc Group Deprotection

Protocol 3.2.1: Acidic Cleavage with Trifluoroacetic Acid (TFA)

This is a very common and effective method for Boc deprotection.[15]

  • Reagents and Materials:

    • Boc-protected amine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the Boc-protected amine (1.0 equiv) in anhydrous DCM (e.g., 10 mL per gram of substrate).[16]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (e.g., 10 equivalents, or as a 20-50% solution in DCM) to the stirred solution.[3][16]

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.[3]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.[15]

    • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[9]

Protocol 3.2.2: Acidic Cleavage with HCl in Dioxane

This method is an alternative to TFA and often yields the amine hydrochloride salt directly.[9]

  • Reagents and Materials:

    • Boc-protected amine

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Suspend or dissolve the Boc-protected amine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.

    • Stir the mixture at room temperature for 1-4 hours.[9]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.[9]

    • Alternatively, the solvent can be removed under reduced pressure to yield the amine hydrochloride salt.

Mandatory Visualizations

Chemical Structures

Caption: Chemical structures of the Cbz and Boc protecting groups.

Deprotection Mechanisms

G cluster_cbz Cbz Deprotection by Hydrogenolysis cluster_boc Boc Deprotection by Acidolysis Cbz_Protected Cbz-Protected Amine Transition_State_Cbz Adsorption to Pd/C surface Cbz_Protected->Transition_State_Cbz H₂, Pd/C Cleaved_Cbz Cleavage of C-O bond Transition_State_Cbz->Cleaved_Cbz Products_Cbz Free Amine + Toluene + CO₂ Cleaved_Cbz->Products_Cbz Boc_Protected Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Protected->Protonation H⁺ (e.g., TFA, HCl) Fragmentation Formation of tert-Butyl Cation Protonation->Fragmentation Decarboxylation Decarboxylation Fragmentation->Decarboxylation Products_Boc Free Amine + Isobutylene + CO₂ Decarboxylation->Products_Boc

Caption: Simplified mechanisms for Cbz and Boc deprotection.

Experimental Workflow for Deprotection

G Start Start: Protected Amine Dissolve Dissolve in appropriate solvent Start->Dissolve Add_Reagent Add deprotection reagent(s) Dissolve->Add_Reagent React Stir at specified temperature Add_Reagent->React Monitor Monitor reaction (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Reaction Workup (e.g., filtration, quench) Monitor->Workup Complete Isolate Isolate Product (e.g., extraction, precipitation) Workup->Isolate Purify Purify if necessary (chromatography, crystallization) Isolate->Purify End End: Deprotected Amine Isolate->End Sufficiently Pure Purify->End

Caption: General experimental workflow for a deprotection reaction.

Decision-Making for Protecting Group Strategy

G Start Need to protect an amine? Downstream_Acid Are downstream conditions acidic? Start->Downstream_Acid Downstream_Base Are downstream conditions basic? Downstream_Acid->Downstream_Base No Use_Cbz Consider Cbz (Stable to acid) Downstream_Acid->Use_Cbz Yes Avoid_Boc Avoid Boc (Labile to acid) Downstream_Acid->Avoid_Boc Yes Downstream_H2 Will the synthesis involve catalytic hydrogenation? Downstream_Base->Downstream_H2 No Both_Stable Both Cbz and Boc are generally stable to base Downstream_Base->Both_Stable Yes Use_Boc Consider Boc (Stable to H₂) Downstream_H2->Use_Boc No Avoid_Cbz Avoid Cbz (Labile to H₂) Downstream_H2->Avoid_Cbz Yes Use_Cbz->Downstream_Base Both_Stable->Downstream_H2

Caption: A decision tree for selecting between Cbz and Boc protecting groups.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Cbz-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of custom peptides for a wide range of applications, including drug discovery, proteomics, and biomaterials science. The strategic use of orthogonal protecting groups is fundamental to the success of SPPS, allowing for the selective deprotection of specific functional groups while others remain intact. This application note provides a detailed protocol for the use of Nα-Carbobenzyloxy-L-lysine(Nε-tert-butyloxycarbonyl), or Cbz-Lys(Boc)-OH, a versatile building block for introducing a lysine residue with orthogonally protected amino groups.

The Cbz (Z) group on the α-amino group is labile to hydrogenolysis and strong acids, while the Boc group on the ε-amino group is labile to moderate to strong acids. This orthogonal protection scheme allows for selective deprotection and modification of either the N-terminus or the lysine side chain, making this compound particularly useful for the synthesis of branched, cyclic, and other complex peptides. This document outlines both Fmoc/tBu and Boc/Bzl SPPS strategies for incorporating this compound and provides protocols for selective deprotection and final cleavage.

Data Presentation

The following table summarizes typical quantitative data for SPPS of peptides containing lysine derivatives. Please note that yields and purities are highly sequence-dependent and can be influenced by coupling efficiency, aggregation, and purification methods.

Peptide Sequence ExampleSynthesis StrategyCoupling ReagentsCleavage CocktailCrude Yield (%)Purity (%) (after HPLC)Reference
Ac-Ala-Lys(Boc)-NH2Fmoc-SPPSHBTU/DIPEATFA/TIS/H2O (95:2.5:2.5)75>95[1]
H-Gly-Lys(Boc)-Phe-NH2Fmoc-SPPSDIC/HOBtTFA/EDT/H2O (95:2.5:2.5)68>98[1]
Z-Leu-Asp-Lys(Boc)-Ala-Leu-OHFmoc-SPPSHBTU/HOBt/DIEATFA/phenol/EDT/H2ONot Reported>95[2]
AEFAEVSK(Glc,Boc)LVTDLTKFmoc-SPPSDIC/HOBtTFA/EDT/m-cresol/thioanisole/H2O55 (crude peak area)Not Reported[3]

Experimental Protocols

Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis

This protocol is suitable for synthesizing peptides where this compound is incorporated as an internal residue or at the N-terminus. The Fmoc group is used for temporary Nα-protection of the growing peptide chain.

1. Resin Selection and Preparation:

  • Resin: Wang resin is commonly used for peptides with a C-terminal carboxylic acid. Rink amide resin is used for C-terminal amides.

  • Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. First Amino Acid Coupling (if not pre-loaded):

  • Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.

  • Monitor coupling completion using a Kaiser test.

  • Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).

3. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature. Drain the solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

4. Amino Acid Coupling Cycle (for subsequent amino acids, including this compound):

  • Dissolve the next Fmoc-protected amino acid or this compound (3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

  • Add DIEA (6-10 equivalents) for activation.

  • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitor coupling completion with a Kaiser test.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 3 and 4 for each amino acid in the sequence.

5. On-Resin Selective Boc Deprotection (Optional, for side-chain modification):

  • Wash the peptide-resin with DCM (3x).

  • Treat the resin with a solution of 1-2% TFA in DCM for 5 minutes. Repeat this step until the Boc group is completely removed (monitor by LC-MS analysis of a small cleaved sample).

  • Wash the resin thoroughly with DCM (5x) and DMF (5x).

  • Neutralize with 10% DIEA in DMF (2x, 5 min each).

  • Wash with DMF (3x) and DCM (3x). The free ε-amino group of lysine is now available for modification.

6. Cleavage and Final Deprotection (with Cbz group retention):

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Trp, Met, or Cys, a scavenger cocktail such as TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v) is recommended.[3][4]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

  • Dry the crude peptide pellet under vacuum. The Cbz group will remain intact under these conditions.[2]

7. Cbz Group Deprotection (Optional, post-cleavage):

  • Dissolve the Cbz-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

  • Add a palladium on carbon (Pd/C) catalyst (5-10% w/w of the peptide).

  • Perform catalytic hydrogenation by bubbling hydrogen gas through the solution or using a hydrogen-filled balloon for 1-4 hours at room temperature. Alternatively, catalytic transfer hydrogenation can be performed using a hydrogen donor like 1,4-cyclohexadiene.

  • Monitor the reaction by HPLC or TLC.

  • Filter the catalyst and evaporate the solvent to obtain the deprotected peptide.

Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis

This protocol is suitable when a Boc-SPPS strategy is preferred. The Nα-Boc group is used for temporary protection.

1. Resin Selection and Preparation:

  • Resin: Merrifield or PAM resin for C-terminal acids, MBHA resin for C-terminal amides.

  • Swelling: Swell the resin in DCM for 30-60 minutes.

2. Boc Deprotection:

  • Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).

  • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Wash the resin with DCM (3-5 times).

3. Neutralization:

  • Neutralize the resin with 5-10% DIEA in DCM for 5-10 minutes.

  • Wash the resin thoroughly with DCM (3-5 times).

4. Amino Acid Coupling (including this compound):

  • Dissolve the Boc-protected amino acid or this compound (3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU) in DMF.

  • Add DIEA (6-10 equivalents) for activation.

  • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.

  • Monitor coupling completion with a Kaiser test.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat steps 2-4 for each amino acid in the sequence.

5. Final Cleavage and Deprotection:

  • For Boc/Bzl chemistry, a strong acid such as anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole) is typically used for cleavage and simultaneous deprotection of the Boc and Cbz groups. This procedure requires specialized equipment and safety precautions.

Mandatory Visualization

SPPS_Workflow_Cbz_Lys_Boc cluster_main_cycle SPPS Cycle Start Start: Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Fmoc_Deprotection->Wash1 Coupling_Fmoc_AA Coupling: Fmoc-AA-OH (HBTU/DIEA) Wash1->Coupling_Fmoc_AA Wash1->Coupling_Fmoc_AA Wash2 Wash (DMF, DCM) Coupling_Fmoc_AA->Wash2 Coupling_Fmoc_AA->Wash2 Wash2->Fmoc_Deprotection n-1 times Repeat_Cycle Repeat Cycle (n times) Wash2->Repeat_Cycle Coupling_Cbz_Lys_Boc Coupling: This compound (HBTU/DIEA) Wash3 Wash (DMF, DCM) Coupling_Cbz_Lys_Boc->Wash3 Final_Fmoc_Deprotection Final Fmoc Deprotection Wash3->Final_Fmoc_Deprotection Repeat_Cycle->Coupling_Cbz_Lys_Boc Wash4 Wash (DMF, DCM) Final_Fmoc_Deprotection->Wash4 On_Resin_Mod On-Resin Modification (Optional) Wash4->On_Resin_Mod Boc_Deprotection Selective Boc Deprotection (1-2% TFA/DCM) On_Resin_Mod->Boc_Deprotection Yes Cleavage Cleavage & Deprotection (TFA/Scavengers) On_Resin_Mod->Cleavage No Boc_Deprotection->Cleavage Cbz_Peptide Cbz-Peptide-(Lys)-AA... Cleavage->Cbz_Peptide Cbz_Deprotection Cbz Deprotection (H2, Pd/C) Cbz_Peptide->Cbz_Deprotection Optional Final_Peptide Final Peptide Cbz_Deprotection->Final_Peptide

Caption: Fmoc-SPPS workflow incorporating this compound.

This diagram illustrates the key steps in an Fmoc-based solid-phase peptide synthesis incorporating this compound. The workflow highlights the iterative nature of the SPPS cycle, the point of incorporation of the orthogonally protected lysine, the option for on-resin side-chain modification via selective Boc deprotection, and the final cleavage and optional Cbz deprotection steps.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides requiring orthogonal protection of the lysine side chain and the peptide N-terminus. The protocols provided herein offer a framework for the successful incorporation of this building block using standard SPPS methodologies. The choice between Fmoc/tBu and Boc/Bzl strategies will depend on the specific requirements of the target peptide and the available laboratory infrastructure. Careful selection of coupling reagents, deprotection conditions, and cleavage cocktails is essential for achieving high yields and purities. The provided workflow diagram serves as a visual guide to the logical steps involved in utilizing this versatile amino acid derivative in peptide synthesis.

References

Application Notes and Protocols for Cbz-Lys(Boc)-OH in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nα-Cbz-Nε-Boc-L-lysine (Cbz-Lys(Boc)-OH) is a critical building block in the synthesis of complex peptides and therapeutic molecules. Its utility stems from the presence of two orthogonal protecting groups: the Carbobenzyloxy (Cbz or Z) group on the α-amino group and the tert-Butoxycarbonyl (Boc) group on the ε-amino group of the lysine side chain. This orthogonal protection scheme allows for the selective deprotection and modification of either amino group, providing precise control in multi-step synthetic strategies.[1][2] This level of control is paramount in drug discovery for applications ranging from solid-phase peptide synthesis (SPPS) to the construction of sophisticated drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Application 1: Solid-Phase Peptide Synthesis (SPPS)

Application Note:

In Boc-based Solid-Phase Peptide Synthesis (SPPS), this compound is an invaluable reagent for introducing a lysine residue whose side chain can be selectively modified while the peptide is still attached to the solid support. The Boc group on the Nα-terminus is labile to mild acids (like trifluoroacetic acid, TFA), allowing for stepwise elongation of the peptide chain.[3] The Cbz group on the Nε-side chain, however, is stable to these acidic conditions. It is typically removed via hydrogenolysis (e.g., using H₂ and a palladium catalyst), which does not affect the acid-labile Boc groups or the peptide-resin linkage.[4][5] This orthogonality enables researchers to deprotect the lysine side chain on-resin and attach other molecules, such as labels, crosslinkers, or even another peptide chain to create branched peptides.[6]

Experimental Workflow: Boc-SPPS with On-Resin Side Chain Modification

start_end start_end process process decision decision deprotect deprotect modify modify start Start: Resin Support couple_lys Couple This compound start->couple_lys boc_deprotect1 Boc Deprotection (TFA) couple_lys->boc_deprotect1 couple_aa Couple Next Boc-Amino Acid boc_deprotect1->couple_aa repeat_cycle Repeat Cycles for Elongation couple_aa->repeat_cycle chain_complete Peptide Chain Complete repeat_cycle->chain_complete cbz_deprotect On-Resin Cbz Deprotection (H₂/Pd) chain_complete->cbz_deprotect modify_lys Modify Lysine Side Chain cbz_deprotect->modify_lys cleave Cleave from Resin (e.g., HF) modify_lys->cleave end End: Modified Peptide cleave->end

Caption: Boc-SPPS workflow incorporating this compound for on-resin side chain modification.

Experimental Protocols:

Protocol 1: Nα-Boc Deprotection on Solid Support This protocol describes the removal of the acid-labile Boc group to expose the α-amino group for the next coupling step.

  • Resin Preparation: Swell the peptide-resin (1.0 g) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Deprotection: Drain the DCM and add a solution of 25% (v/v) Trifluoroacetic Acid (TFA) in DCM (10 mL).

  • Reaction: Agitate the mixture at room temperature for 30 minutes.

  • Washing: Drain the TFA solution. Wash the resin sequentially with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).

  • Neutralization: Add a solution of 10% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM (10 mL) and agitate for 10 minutes. Drain and wash with DCM (3 x 10 mL). The resin is now ready for the next coupling step.[3][7]

Protocol 2: Nε-Cbz Deprotection on Solid Support This protocol details the selective removal of the Cbz group from the lysine side chain.

  • Resin Preparation: Swell the Cbz-protected peptide-resin (0.2 mmol) in methanol (MeOH, 5 mL) for 1 hour.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C, ~30 mg, 0.15 eq by weight to resin) to the resin slurry.[4]

  • Hydrogenation: Securely seal the reaction vessel, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Maintain the H₂ atmosphere (using a balloon or a hydrogenator) and stir the mixture vigorously at room temperature.[4]

  • Reaction Time: The reaction is typically stirred for 12-40 hours, depending on the substrate.[4] Monitor the reaction for completeness (e.g., via a Kaiser test on a small resin sample).

  • Work-up: Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing thoroughly with MeOH and DCM.[4] The resin-bound peptide with a free lysine side-chain amine is now ready for modification.

Quantitative Data:

Protected Amino AcidSynthetic ApplicationReported YieldReference
Boc-Lys(Boc)-OHSynthesis of Poly(L-lysine) Dendron G181%[8]
Fmoc-Lys(Boc)-OHSynthesis of Labeled Peptide Precursor77%[9]
Nε-Carbobenzyloxy-L-Lysine NCAPolymer Synthesis88.1%[10]
Cbz-Cl Protection of AmineGeneral Amine Protection90%[4]

Application 2: Synthesis of Antibody-Drug Conjugate (ADC) Linkers

Application Note:

This compound and its analogs are fundamental for constructing peptide-based linkers used in Antibody-Drug Conjugates (ADCs). These linkers connect a potent cytotoxic payload to a monoclonal antibody. Lysine is often incorporated into dipeptide linkers, such as Phenylalanine-Lysine (Phe-Lys), which are designed to be stable in systemic circulation but are cleaved by lysosomal proteases (e.g., Cathepsin B) once the ADC is internalized by a cancer cell.[][] The synthesis of these linkers requires precise control over protecting groups. For a Phe-Lys linker, a derivative like Fmoc-Phe-Lys(Boc)-OH is often used. The free carboxyl group is coupled to a self-immolative spacer (like PABC), the Fmoc group is removed to extend the linker, and the Boc group is removed to attach the cytotoxic drug to the lysine side chain.[13][14]

Logical Structure of a Lysine-Linked Antibody-Drug Conjugate

Caption: Schematic of an ADC utilizing a Phe-Lys cleavable peptide linker.

Experimental Protocols:

Protocol 3: Synthesis of a Phe-Lys(Boc)-PABC Linker Intermediate This protocol outlines a representative solution-phase synthesis for a core component of an ADC linker.

  • Activation of Fmoc-Phe-OH: Dissolve Fmoc-Phe-OH (1.1 eq) and a coupling agent like HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.2 eq) and stir for 15 minutes at room temperature to pre-activate the amino acid.

  • Coupling to Lys(Boc)-PABC: In a separate flask, dissolve H-Lys(Boc)-PAB-OH (1.0 eq) in anhydrous DMF. Add the pre-activated Fmoc-Phe-OH solution to this flask.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the resulting residue by silica gel column chromatography to yield the protected dipeptide linker, Fmoc-Phe-Lys(Boc)-PAB-OH.

Quantitative Data: Common Peptide Linkers for ADCs

Peptide LinkerCleavage AgentExample ADC (Drug)Reference
Valine-Citrulline (Val-Cit)Cathepsin BBrentuximab Vedotin[][14]
Phenylalanine-Lysine (Phe-Lys)Cathepsin BTrastuzumab Duocarmazine[]
Valine-Alanine (Val-Ala)Cathepsin BTisotumab Vedotin[]
Gly-Gly-Phe-GlyLysosomal ProteasesTrastuzumab Deruxtecan[14]

Application 3: Synthesis of Labeled Peptides

Application Note:

Site-specific labeling of peptides with reporter molecules (e.g., fluorophores, biotin) is essential for their use in diagnostics, imaging, and biochemical assays.[15] this compound provides a perfect scaffold for this application. During SPPS, after the peptide sequence is assembled, the Cbz group on a specific lysine residue can be selectively removed on-resin (as per Protocol 2). The newly exposed ε-amino group can then be coupled with an activated label (e.g., Biotin-NHS ester, FITC) before the final cleavage of the peptide from the resin. This strategy ensures that the label is attached only at the desired position, yielding a homogenous product.

Workflow for On-Resin Peptide Labeling via Lysine Side Chain

start_end start_end process process deprotect deprotect labeling labeling start Start: Resin-Bound Peptide with Cbz-Lys(Boc) deprotect_cbz Selective Cbz Deprotection (H₂ / Pd-C) start->deprotect_cbz wash_resin Wash Resin deprotect_cbz->wash_resin add_label Couple Activated Label (e.g., Biotin-NHS, FITC) + Base (DIPEA) wash_resin->add_label wash_resin2 Wash Resin to Remove Excess Reagents add_label->wash_resin2 cleave Cleave Peptide from Resin (TFA/HF) wash_resin2->cleave purify Purify Labeled Peptide (HPLC) cleave->purify end End: Pure, Site-Specifically Labeled Peptide purify->end

Caption: Workflow for site-specific labeling of a peptide on a lysine side chain.

Experimental Protocols:

Protocol 4: On-Resin Biotinylation of Lysine Side Chain This protocol is adapted for labeling the free ε-amino group of a lysine residue on a solid support.

  • Resin Preparation: Start with the peptide-resin (0.1 mmol) that has undergone selective Nε-Cbz deprotection (Protocol 2). Swell the resin in DMF (5 mL) for 30 minutes.

  • Labeling Solution: In a separate vial, dissolve Biotin-NHS ester (0.5 mmol, 5 eq) and DIPEA (1.0 mmol, 10 eq) in 2 mL of DMF.

  • Coupling Reaction: Drain the DMF from the resin and add the labeling solution. Agitate the mixture at room temperature for 4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (beads remain colorless/yellow) indicates a complete reaction. If the test is positive (blue beads), continue the reaction for another 2 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove all unreacted reagents.

  • Cleavage and Deprotection: The biotinylated peptide can now be cleaved from the resin and globally deprotected using standard procedures (e.g., a TFA cocktail or HF).[15]

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Cbz-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, improved receptor affinity, and constrained bioactive conformation compared to their linear counterparts.[1] The synthesis of these complex macromolecules relies on precise chemical strategies, among which the use of orthogonally protected amino acids is paramount.[2][3] This document provides detailed application notes and protocols for the synthesis of cyclic peptides utilizing Nα-Cbz-Nε-Boc-L-lysine (Cbz-Lys(Boc)-OH), a versatile building block for constructing side-chain-to-side-chain cyclized peptides.

The orthogonal protection strategy employing the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups allows for the selective deprotection of the lysine side-chain amine, enabling intramolecular cyclization while the peptide is still attached to a solid support or after cleavage into solution.[4][5] The Cbz group, stable to mild acids used for Boc removal, is typically cleaved under hydrogenolysis conditions, providing a distinct advantage for controlled peptide modifications.[5][6]

Core Principles of the this compound Strategy

The successful synthesis of cyclic peptides using this compound hinges on the principle of orthogonal protection .[4] In this strategy, two different protecting groups are used, each of which can be removed under specific conditions without affecting the other.

  • Nα-Cbz (Carboxybenzyl) group: Protects the alpha-amino group of the lysine residue. It is stable to the acidic conditions used to remove the Boc group and is typically removed by catalytic hydrogenolysis.[5]

  • Nε-Boc (tert-Butoxycarbonyl) group: Protects the epsilon-amino group on the lysine side chain. It is labile to mild acids like trifluoroacetic acid (TFA).[2][6]

This orthogonality allows for the selective deprotection of the lysine side-chain amine for cyclization after the linear peptide has been assembled.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide on a resin compatible with Boc chemistry (e.g., PAM resin). The sequence should incorporate this compound at the desired position for cyclization and another amino acid with a side chain suitable for forming the cyclic linkage (e.g., an acidic amino acid like Asp or Glu with an orthogonal protecting group like O-allyl).

Materials:

  • PAM (Phenylacetamidomethyl) resin

  • This compound

  • Other required Boc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Piperidine (for Fmoc removal if using a hybrid strategy)

Protocol:

  • Resin Swelling: Swell the PAM resin in DCM for 30 minutes, followed by washing with DMF.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol with HBTU/DIEA in DMF.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminus by treating the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with a 10% solution of DIEA in DMF.

  • Chain Elongation: Continue the peptide chain elongation by repeating the coupling, deprotection, and neutralization steps for each subsequent amino acid, including the incorporation of this compound.

  • Washing: After each coupling and deprotection step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

II. On-Resin Side-Chain to Side-Chain Cyclization

This protocol describes the formation of a lactam bridge between the deprotected lysine side-chain and the side-chain of an acidic amino acid (e.g., Aspartic Acid or Glutamic Acid).

Materials:

  • Peptide-resin from SPPS

  • Mild acid solution (e.g., 1-5% TFA in DCM) for selective Boc deprotection

  • Coupling reagents (e.g., PyBOP, HATU)

  • DIEA

  • DMF

Protocol:

  • Selective Boc Deprotection: Selectively remove the Boc group from the lysine side chain by treating the peptide-resin with a mild TFA solution. Monitor the reaction carefully to avoid premature cleavage of other acid-labile groups.

  • Selective Deprotection of the Second Side Chain: Remove the orthogonal protecting group from the side chain of the acidic amino acid (e.g., allyl group from Asp(OAll) using a palladium catalyst).

  • Intramolecular Cyclization: Swell the resin in DMF and add a coupling reagent (e.g., 3 equivalents of PyBOP) and a base (e.g., 6 equivalents of DIEA). Allow the reaction to proceed for 2-4 hours at room temperature.[1]

  • Monitoring: Monitor the completion of the cyclization reaction by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry.[1]

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.[1]

III. Final Cleavage and Deprotection

This step cleaves the cyclized peptide from the resin and removes any remaining side-chain protecting groups.

Materials:

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))[1]

  • Cold diethyl ether

Protocol:

  • Resin Preparation: Dry the peptide-resin under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[1]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

  • Peptide Collection: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the crude peptide pellet under vacuum.[1]

IV. Purification and Analysis

Protocol:

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Analysis: Analyze the purified fractions by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the cyclic peptide.[1]

Data Presentation

Table 1: Representative Protecting Groups in Cyclic Peptide Synthesis

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
tert-ButoxycarbonylBocMild Acid (e.g., TFA)Cbz, Fmoc
CarboxybenzylCbzCatalytic HydrogenolysisBoc, Fmoc
9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Boc, Cbz
AllylAllPalladium(0) catalystBoc, Cbz, Fmoc
4-MethyltritylMttVery Mild Acid (e.g., 1% TFA in DCM)Boc, Cbz, Fmoc

Table 2: Example Yields and Purity for a Model Cyclic Peptide

StepProductStarting Material (Resin Substitution)Yield (%)Purity (HPLC)
SPPSLinear Peptide-Resin0.5 mmol/g>95 (qualitative)N/A
CyclizationCyclic Peptide-Resin100 mg~85N/A
Cleavage & PurificationPurified Cyclic Peptide85 mg (crude)~60 (overall)>98%

Note: Yields are highly sequence-dependent and optimization of cyclization conditions is often necessary.

Mandatory Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_final Final Steps Resin Resin Swelling Coupling1 First AA Coupling Resin->Coupling1 Deprotection1 Boc Deprotection Coupling1->Deprotection1 Elongation Chain Elongation (incorporating this compound) Deprotection1->Elongation Selective_Deprotection Selective Side-Chain Boc Deprotection Elongation->Selective_Deprotection Cyclization_Step Intramolecular Cyclization Selective_Deprotection->Cyclization_Step Cleavage Cleavage & Global Deprotection Cyclization_Step->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Figure 1. Experimental workflow for the synthesis of a cyclic peptide using this compound.

orthogonal_protection_logic Start Linear Peptide with This compound Boc_Removal Mild Acid (TFA) Removes Side-Chain Boc Start->Boc_Removal Cyclization_Point Free Lysine Side-Chain for Cyclization Boc_Removal->Cyclization_Point Cbz_Removal Hydrogenolysis Removes Nα-Cbz Final_Peptide Final Deprotected Cyclic Peptide Cbz_Removal->Final_Peptide Cyclization_Point->Cbz_Removal

Figure 2. Logical relationship of the orthogonal deprotection strategy.

References

Application Notes and Protocols for the Incorporation of Cbz-Lys(Boc)-OH into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of N-α-Carbobenzyloxy-L-lysine(N-ε-tert-butyloxycarbonyl) (Cbz-Lys(Boc)-OH) into complex peptide sequences. This document outlines detailed protocols for both solid-phase and liquid-phase peptide synthesis, a comparative analysis of common coupling reagents, and strategies for orthogonal deprotection.

Introduction to this compound in Peptide Synthesis

This compound is a valuable derivative of L-lysine utilized in the synthesis of complex peptides where differential protection of the α- and ε-amino groups is required. The carbobenzyloxy (Cbz or Z) group on the α-amino position and the tert-butyloxycarbonyl (Boc) group on the ε-amino side chain offer orthogonal protection, allowing for selective deprotection and subsequent modification.[1][2] This enables the synthesis of branched peptides, the attachment of labels or other moieties to the lysine side chain, and the generation of peptide fragments for convergent synthesis strategies.[3][4]

The Cbz group is typically removed by catalytic hydrogenolysis, while the Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA).[5][6][7] This orthogonality is a cornerstone of modern peptide chemistry, providing the flexibility needed to construct intricate peptide architectures.

Comparative Performance of Common Coupling Reagents

The choice of coupling reagent is critical for the efficient incorporation of this compound, minimizing racemization and other side reactions.[8][9] The following table summarizes the performance of several widely used coupling reagents.

Coupling ReagentClassTypical YieldRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery HighVery FastLowHighly efficient, especially for sterically hindered couplings. Excess reagent can lead to guanidinylation of the N-terminus.[10][11][12]
HBTU Aminium/Uronium SaltHighFastLowA reliable and cost-effective choice for routine couplings.[10][11]
PyBOP Phosphonium SaltHighFastLowByproducts are generally less problematic than those from carbodiimides.[8]
DCC/HOBt Carbodiimide/AdditiveGood-HighModerateLow-ModerateA classical and cost-effective method. The dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[8][11]
DIC/HOBt Carbodiimide/AdditiveGood-HighModerateLow-ModerateSimilar to DCC, but the diisopropylurea byproduct is more soluble, simplifying purification.[10]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Incorporating this compound (Fmoc-based strategy)

This protocol outlines the manual synthesis of a peptide on a solid support using Fmoc chemistry for temporary N-α-protection and incorporating this compound.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids

  • This compound

  • Coupling reagent (e.g., HBTU)

  • N,N'-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid (Excluding this compound):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 2-4 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence.

  • Final Cbz and Boc Deprotection and Cleavage:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin.

    • Stir for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS) Fragment Condensation

This protocol describes the coupling of a peptide fragment containing a C-terminal this compound to another peptide fragment with a free N-terminus in solution.

Materials:

  • Peptide fragment 1: Cbz-Lys(Boc)-[Peptide Sequence]-OH

  • Peptide fragment 2: H₂N-[Peptide Sequence]-OMe (or other C-terminal protection)

  • Coupling reagent (e.g., PyBOP)

  • DIEA

  • DMF or other suitable solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 10% citric acid solution

  • Brine

Procedure:

  • Dissolution: Dissolve Peptide fragment 1 (1 eq.), PyBOP (1.1 eq.), and DIEA (2.5 eq.) in DMF.

  • Activation: Stir the mixture at 0 °C for 15 minutes.

  • Coupling: Add a solution of Peptide fragment 2 (1 eq.) in DMF to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 10% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the protected peptide by column chromatography.

Orthogonal Deprotection Strategy

The key advantage of using this compound is the ability to selectively deprotect either the α-amino group or the ε-amino group.

  • Selective Cbz Group Removal:

    • Method: Catalytic hydrogenolysis.

    • Conditions: Dissolve the peptide in a suitable solvent (e.g., methanol, ethanol, or DMF). Add a catalyst, typically 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 2-16 hours.[5]

    • Outcome: The α-amino group is deprotected, leaving the Boc group on the lysine side chain intact.

  • Selective Boc Group Removal:

    • Method: Acidolysis.

    • Conditions: Treat the peptide with a solution of TFA in DCM (typically 25-50% v/v) for 30-60 minutes at room temperature.[6][13]

    • Outcome: The ε-amino group of the lysine side chain is deprotected, while the Cbz group on the N-terminus remains.

Potential Side Reactions and Mitigation

  • Racemization: Can occur during the activation and coupling steps, especially with carbodiimide reagents. The use of additives like HOBt or employing aminium/uronium or phosphonium reagents can suppress racemization.[8][14]

  • Guanidinylation: An excess of aminium/uronium coupling reagents (like HATU or HBTU) can react with the free N-terminal amine, leading to chain termination. This can be avoided by pre-activating the amino acid or using stoichiometric amounts of the coupling reagent.[12]

  • Incomplete Deprotection: Monitor deprotection reactions to ensure complete removal of the protecting groups. Incomplete Cbz removal can occur due to catalyst poisoning. Incomplete Boc removal may require longer reaction times or stronger acidic conditions.

Visualizations

SPPS_Workflow Resin Fmoc-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (AA, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next AA Incorporate_Lys Incorporate This compound Wash2->Incorporate_Lys Lys Position Repeat Repeat for Sequence Wash2->Repeat Wash3 Wash (DMF/DCM) Incorporate_Lys->Wash3 Wash3->Deprotection Next AA Wash3->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

Orthogonal_Deprotection cluster_0 Route A: Cbz Removal cluster_1 Route B: Boc Removal Start Cbz-NH-CHR-CO-... ...-Lys(...)-... Boc Hydrogenolysis H2, Pd/C Start:f0->Hydrogenolysis Acidolysis TFA/DCM Start:f2->Acidolysis ProductA H2N-CHR-CO-... ...-Lys(...)-... Boc Hydrogenolysis->ProductA ProductB Cbz-NH-CHR-CO-... ...-Lys(...)-... NH3+ Acidolysis->ProductB

Caption: Orthogonal Deprotection Strategy.

Signaling_Pathway Peptide Modified Peptide (e.g., with Lys-label) Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A (PKA) Second_Messenger->Kinase Transcription_Factor Transcription Factor (e.g., CREB) Kinase->Transcription_Factor Phosphorylation Cellular_Response Cellular Response (Gene Expression) Transcription_Factor->Cellular_Response

Caption: Generic Peptide-Mediated Signaling.

References

Application Notes and Protocols: Selective Deprotection of the Carboxybenzyl (Cbz) Group in the Presence of the tert-Butyloxycarbonyl (Boc) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, particularly peptides and pharmaceuticals, the strategic use of protecting groups is paramount. The carboxybenzyl (Cbz or Z) and tert-butyloxycarbonyl (Boc) groups are two of the most widely employed protecting groups for amines due to their distinct stability profiles. The key to their utility in multi-step synthesis lies in their orthogonality, allowing for the selective removal of one group while the other remains intact.[1][2] This application note provides detailed protocols for the selective deprotection of the Cbz group in the presence of the acid-labile Boc group, a crucial transformation in synthetic chemistry.

The primary strategy for achieving this selectivity relies on the cleavage of the Cbz group via hydrogenolysis, a method to which the Boc group is stable.[3][4] This can be accomplished using catalytic hydrogenation with hydrogen gas or through catalytic transfer hydrogenation, which utilizes a hydrogen donor in situ, obviating the need for handling flammable H₂ gas.[5][6] Additionally, certain Lewis acid conditions have been developed for Cbz removal that are compatible with the Boc group.[7]

Comparative Data of Deprotection Methods

The following table summarizes various quantitative parameters for the selective deprotection of the Cbz group, providing a clear comparison of different methodologies.

MethodCatalyst/ReagentHydrogen Donor/SolventTemperatureTimeYield (%)Notes
Catalytic Hydrogenation 10% Palladium on Carbon (Pd/C)H₂ (gas, 1 atm), Methanol (MeOH) or Ethanol (EtOH)Room Temp.1-16 h>95Most common and efficient method. Not suitable for substrates with other reducible groups (e.g., alkynes, alkenes, nitro groups).[6]
Catalytic Transfer Hydrogenation 10% Palladium on Carbon (Pd/C)Ammonium formate (HCOONH₄), MeOHRoom Temp.0.5-3 h>90Safer alternative to H₂ gas. Ammonium formate is a common hydrogen donor.[8][9]
Catalytic Transfer Hydrogenation Palladium on Carbon (Pd/C)Formic acid (HCOOH), MeOHRoom Temp.1-4 h>90Formic acid serves as both solvent and hydrogen donor.[5][9]
Catalytic Transfer Hydrogenation Palladium BlackCyclohexene, EtOHReflux1-2 hHighEffective for more resistant substrates.[10]
Lewis Acid-Mediated Aluminum Chloride (AlCl₃)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)Room Temp.16 h60-90Good for substrates with functional groups sensitive to reduction. Preserves aryl iodides.[7]

Experimental Protocols

Protocol 1: Selective Cbz Deprotection using Catalytic Hydrogenation

This protocol describes the standard and highly efficient method for Cbz group removal using hydrogen gas and a palladium catalyst.

Materials:

  • Cbz- and Boc-protected substrate

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or supply

  • Celite®

  • Round-bottom flask

  • Stirring apparatus

  • Filtration setup

Procedure:

  • Dissolution: Dissolve the Cbz- and Boc-protected compound (1.0 equiv) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For a small-scale reaction, a hydrogen-filled balloon is sufficient. Ensure the reaction mixture is stirred vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product. Further purification can be achieved by chromatography or crystallization if necessary.[6]

Protocol 2: Selective Cbz Deprotection using Catalytic Transfer Hydrogenation

This protocol offers a safer alternative to using hydrogen gas by generating hydrogen in situ from a donor molecule like ammonium formate.

Materials:

  • Cbz- and Boc-protected substrate

  • 10% Palladium on Carbon (Pd/C) (10-20 mol%)

  • Ammonium formate (HCOONH₄) (3-5 equiv)

  • Methanol (MeOH)

  • Celite®

  • Round-bottom flask

  • Stirring apparatus

  • Filtration setup

Procedure:

  • Dissolution: Dissolve the Cbz- and Boc-protected compound (1.0 equiv) and ammonium formate (3-5 equiv) in methanol in a round-bottom flask.

  • Catalyst Addition: To the stirred solution, add 10% Pd/C (10-20 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and may involve gas evolution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified by an aqueous work-up followed by extraction and chromatography.

Protocol 3: Selective Cbz Deprotection using Aluminum Chloride in HFIP

This method is suitable for substrates that are sensitive to reductive conditions.

Materials:

  • Cbz- and Boc-protected substrate

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5-2.0 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Round-bottom flask

  • Stirring apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Dissolution: Dissolve the Cbz- and Boc-protected compound (1.0 equiv) in HFIP in a dry round-bottom flask.

  • Reagent Addition: Carefully add anhydrous AlCl₃ (1.5-2.0 equiv) portion-wise to the solution while stirring. The addition may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

G cluster_orthogonality Orthogonal Deprotection Strategy Start Substrate with Cbz and Boc groups Cbz_Deprotection Cbz Deprotection (e.g., Hydrogenolysis) Start->Cbz_Deprotection Selective Conditions Boc_Deprotection Boc Deprotection (Acidic Conditions) Start->Boc_Deprotection Alternative Selective Conditions Product_Boc Product with Boc group intact Cbz_Deprotection->Product_Boc Product_Cbz Product with Cbz group intact Boc_Deprotection->Product_Cbz Final_Product Fully Deprotected Product Boc_Deprotection->Final_Product Product_Boc->Boc_Deprotection Further Deprotection

Caption: Logical flow of orthogonal deprotection of Cbz and Boc groups.

G cluster_workflow Experimental Workflow for Catalytic Transfer Hydrogenation A 1. Dissolve Substrate and Hydrogen Donor in Solvent B 2. Add Pd/C Catalyst A->B C 3. Stir at Room Temperature B->C D 4. Monitor Reaction (TLC/LC-MS) C->D E 5. Filter through Celite to Remove Catalyst D->E Reaction Complete F 6. Concentrate Filtrate E->F G 7. Purify Product F->G

Caption: Step-by-step workflow for Cbz deprotection via transfer hydrogenation.

References

Application Notes and Protocols for Coupling Cbz-Lys(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Solid-Phase Peptide Synthesis (SPPS), the efficient incorporation of each amino acid is critical for the successful synthesis of the target peptide. The selection of appropriate protecting groups and coupling reagents plays a pivotal role, especially when dealing with sterically hindered or complex amino acid derivatives. Nα-Cbz-Nε-Boc-L-lysine (Cbz-Lys(Boc)-OH) is a key building block in peptide synthesis, offering orthogonal protection of the alpha and epsilon amino groups. The bulky nature of both the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups can present significant steric hindrance, potentially leading to incomplete coupling and the formation of deletion sequences. Therefore, the choice of an optimal coupling reagent is paramount to achieving high yields and purity.

This document provides a comparative evaluation of commonly used coupling reagents for the incorporation of this compound in SPPS. It includes detailed protocols for various coupling methods and a discussion of factors influencing their efficiency.

Comparison of Common Coupling Reagents

The selection of a coupling reagent for a sterically hindered amino acid like this compound directly impacts reaction kinetics, product yield, purity, and the degree of racemization. The most common classes of coupling reagents used in SPPS are uronium/aminium salts, phosphonium salts, and carbodiimides.

Coupling Reagent/MethodClassTypical Coupling Yield (%)*Relative Reaction RateRacemization RiskKey Considerations
HATU/DIPEA Uronium/Aminium Salt95-99Very FastLowHighly efficient for hindered couplings with rapid reaction times.[1][2] The 7-azabenzotriazole (HOAt) moiety enhances reactivity.[1]
HBTU/DIPEA Uronium/Aminium Salt90-98FastLowA reliable and widely used reagent, though generally less reactive than HATU.[2][3]
DIC/OxymaPure Carbodiimide + Additive92-97ModerateVery LowOxymaPure is a highly effective additive that enhances coupling efficiency and significantly suppresses racemization.[4] It is considered a safer alternative to HOBt-based reagents.[4]
PyBOP/DIPEA Phosphonium Salt90-98FastLowByproducts are generally less problematic than those from BOP. It does not cause guanidinylation side reactions that can occur with uronium salts.[5][6]

*Note: The quantitative data presented in this table is extrapolated from studies on other sterically hindered amino acids and should be considered representative. Actual yields may vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are generalized protocols for the coupling of this compound onto a solid support in an SPPS workflow. For optimal results, it is crucial to ensure all reagents and solvents are of high purity and anhydrous where specified.

General SPPS Steps (Prior to this compound Coupling)
  • Resin Swelling: Swell the appropriate resin (e.g., Wang, Rink Amide) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc protecting group from the preceding amino acid.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.

Protocol 1: Coupling with HATU/DIPEA

This protocol is recommended for challenging couplings due to the high reactivity of HATU.

Materials:

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure:

  • Pre-activation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and agitate for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected and washed resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free primary amines), a second coupling may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3-5 times).

Protocol 2: Coupling with HBTU/DIPEA

A standard and cost-effective method for many coupling reactions.

Materials:

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Pre-activation: Dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) and agitate for 1-2 minutes.

  • Coupling: Add the activated solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: Wash the resin with DMF and DCM as described in Protocol 1.

Protocol 3: Coupling with DIC/OxymaPure

This method is favored for its low risk of racemization and the safety profile of OxymaPure.

Materials:

  • This compound

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure (Ethyl (hydroxyimino)cyanoacetate)

  • Anhydrous DMF

Procedure:

  • Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.

  • Coupling: Add the amino acid/OxymaPure solution to the deprotected and washed resin.

  • Initiation: Add DIC (3 equivalents) to the reaction vessel.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Check for completion using the Kaiser test.

  • Washing: Wash the resin with DMF and DCM as described in Protocol 1.

Visualizations

General SPPS Workflow for this compound Incorporation

SPPS_Workflow Resin Resin with N-terminal Amine AA_Coupling Couple this compound (e.g., with HATU/DIPEA) Resin->AA_Coupling Wash1 Wash (DMF, DCM) AA_Coupling->Wash1 Deprotection Cbz-Deprotection (e.g., H₂/Pd-C) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Next_Step Continue Peptide Elongation or Cleavage Wash2->Next_Step

Caption: General workflow for the incorporation of this compound in SPPS.

Mechanism of Action: HATU-mediated Coupling

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling AA This compound Active_Ester OAt-Active Ester AA->Active_Ester HATU HATU HATU->Active_Ester Base DIPEA Base->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_Amine Resin-Bound Amine Resin_Amine->Peptide_Bond Decision_Tree Start Start: Couple this compound Hindered Is the coupling sterically hindered? Start->Hindered Cost Is cost a primary concern? Hindered->Cost No HATU Use HATU Hindered->HATU Yes Racemization Is racemization a major risk? Cost->Racemization No HBTU Use HBTU Cost->HBTU Yes DIC_Oxyma Use DIC/Oxyma Racemization->DIC_Oxyma Yes PyBOP Consider PyBOP Racemization->PyBOP No

References

Application Notes and Protocols for the Use of Cbz-Lys(Boc)-OH in Peptide Fragment Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Use of Cbz-Lys(Boc)-OH in Convergent Peptide Synthesis

In the synthesis of long or complex peptides, a convergent strategy known as fragment condensation is often superior to a linear stepwise approach. This method involves the synthesis of smaller, protected peptide fragments, which are then purified and coupled together. This approach simplifies the purification of the final product and can improve overall yields.[1] The success of fragment condensation hinges on a robust and orthogonal protecting group strategy to prevent unwanted side reactions and control the coupling process.

This compound, an amino acid derivative with orthogonal protection on its two amine groups, is a highly valuable building block for this purpose. The Nα-amino group is protected by the benzyloxycarbonyl (Cbz or Z) group, while the Nε-side-chain amino group is protected by the tert-butyloxycarbonyl (Boc) group.[2] This specific arrangement offers distinct advantages in solution-phase fragment condensation strategies.

The Cbz group is stable to the acidic conditions used to remove the Boc group, and also to the basic conditions used to deprotect Fmoc groups.[3] It is typically removed under neutral conditions via catalytic hydrogenolysis.[3] This orthogonality allows for the selective deprotection of either the N-terminus of a peptide fragment (for chain elongation) or the lysine side chain while the peptide backbone remains fully protected. When a peptide fragment is synthesized with this compound at its C-terminus, the Cbz group provides stable protection of the α-amine during fragment synthesis and purification. Subsequently, the fragment's carboxyl group can be activated for coupling to the N-terminus of another fragment. The critical challenge in this step is to minimize racemization of the C-terminal residue during activation.[4][5] Careful selection of coupling reagents and conditions is paramount to maintaining the stereochemical integrity of the final peptide.[6][7]

These application notes provide a detailed overview and protocols for the strategic implementation of this compound in solution-phase peptide fragment condensation.

Key Data and Reagent Comparison

Table 1: Properties of this compound
PropertyValueReference
CAS Number 2389-60-8[8]
Molecular Formula C₁₉H₂₈N₂O₆[8]
Molecular Weight 380.44 g/mol [8]
Appearance White to off-white powder[9]
Nα-Protecting Group Benzyloxycarbonyl (Cbz, Z)[3]
Nε-Protecting Group tert-Butoxycarbonyl (Boc)[3]
Table 2: Comparative Performance of Coupling Reagents for Fragment Condensation

The selection of a coupling reagent is critical to maximize yield and minimize racemization during fragment condensation. The data below is a synthesized overview based on general performance characteristics reported in the literature for sterically hindered or racemization-prone couplings.

Coupling Reagent/SystemAdditiveClassTypical YieldRacemization RiskKey ConsiderationsReference
DCC / DIC OxymaPure or HOBtCarbodiimideGood-HighLow-MediumCost-effective. Byproduct (DCU) can be difficult to remove. Additives are essential to suppress racemization.[3][7]
HATU / HBTU (Internal HOAt/HOBt)Aminium/Uronium SaltHigh-Very HighLowHighly efficient and fast, especially for difficult couplings. Can cause guanidinylation of the N-terminus if used in large excess.[6][10][11]
PyBOP Phosphonium SaltHighLowByproducts are generally more soluble than DCU, simplifying purification. Less reactive than HATU.[6]
DEPBT Phosphonium SaltGood-HighVery LowParticularly useful for coupling amino acids prone to epimerization.[11]
COMU (Internal Oxyma)Aminium/Uronium SaltVery HighVery LowHigh solubility and efficiency. Considered a safer alternative to benzotriazole-based reagents. Requires only one equivalent of base.[3][11]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the strategic workflow for using this compound in a convergent peptide synthesis.

G cluster_0 Fragment A Synthesis (SPPS) cluster_1 Fragment B Synthesis (SPPS) cluster_2 Solution-Phase Condensation A1 Start with Resin A2 Stepwise Fmoc-SPPS (Chain Elongation) A1->A2 A3 Couple Final Amino Acid: This compound A2->A3 A4 Cleave Fragment A from Resin (e.g., using 2-ClTrt resin) A3->A4 A5 Purify Protected Fragment A: Peptide-Cbz-Lys(Boc)-OH A4->A5 C1 Activate Fragment A Carboxyl Group A5->C1 B1 Start with Resin B2 Stepwise Fmoc-SPPS (Chain Elongation) B1->B2 B3 Cleave & Deprotect Fragment B (e.g., using Rink Amide resin) B2->B3 B4 Purify Fragment B: H-Peptide-NH2 B3->B4 C2 Couple Fragment A and Fragment B B4->C2 C1->C2 C3 Purify Coupled Peptide C2->C3 D1 Final Peptide C3->D1 Final Deprotection Steps G FragA Fragment A Peptide-Cbz-Lys(Boc)-OH Coupling Coupling Reagent (e.g., COMU) + Additive (e.g., Oxyma) + Base (e.g., DIPEA) FragA->Coupling FragB Fragment B H-Peptide-R Product Protected Coupled Peptide Peptide-Cbz-Lys(Boc)-Peptide-R FragB->Product Coupling->Product Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Product G cluster_Boc Boc Deprotection cluster_Cbz Cbz Deprotection Start Protected Peptide -Cbz-Lys(Boc)- Boc_reagent Acidic Conditions (e.g., TFA in DCM) Start->Boc_reagent Cbz_reagent Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Start->Cbz_reagent Boc_product Cbz-Protected Peptide -Cbz-Lys(H)- Boc_reagent->Boc_product Cbz_product Boc-Protected Peptide -H-Lys(Boc)- Cbz_reagent->Cbz_product

References

Application Notes and Protocols for Site-Specific Peptide Modification Using Cbz-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of peptides is a cornerstone of modern drug development and chemical biology. It allows for the precise introduction of functionalities such as polyethylene glycol (PEG) chains, cytotoxic drugs, imaging agents, or branched peptide sequences, thereby enhancing the therapeutic properties of the peptide.[1][2] The use of orthogonally protected amino acids is fundamental to achieving this precision.[3][4] Nα-Carbobenzyloxy-Nε-tert-butyloxycarbonyl-L-lysine (Cbz-Lys(Boc)-OH) is a key building block for this purpose, offering two distinct amine protecting groups that can be selectively removed under different conditions.[5][6]

The Cbz (Carbobenzyloxy) group is labile to hydrogenolysis, while the Boc (tert-butyloxycarbonyl) group is removed under acidic conditions.[5][6] This orthogonality allows for the selective deprotection of either the α-amino group for peptide chain elongation or the ε-amino group of the lysine side chain for the attachment of a desired moiety. This application note provides detailed protocols for the incorporation of this compound into a peptide sequence and the subsequent selective deprotection to enable site-specific modification.

Principle of Orthogonal Protection with this compound

The successful site-specific modification of a peptide at a lysine residue using this compound hinges on the differential lability of the Cbz and Boc protecting groups. This "orthogonal protection" strategy ensures that one protecting group can be removed without affecting the other, allowing for controlled, stepwise chemical manipulations.

  • Cbz (Z) Group (Nα-protection): The Carbobenzyloxy group is stable to the acidic and basic conditions commonly used in peptide synthesis. Its removal is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst) or with strong acids like HBr in acetic acid.[5]

  • Boc Group (Nε-protection): The tert-butyloxycarbonyl group is stable to catalytic hydrogenolysis and basic conditions but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[]

This differential stability allows for two primary synthetic routes for site-specific modification, which will be detailed in the protocols below.

Applications in Research and Drug Development

The ability to selectively modify lysine residues within a peptide sequence opens up a vast array of possibilities for enhancing the therapeutic potential of peptide-based drugs.

  • Improved Pharmacokinetics: Conjugation of polymers like polyethylene glycol (PEG) to the lysine side chain can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its plasma half-life.

  • Targeted Drug Delivery: Cytotoxic agents or small molecule drugs can be attached to a peptide that targets a specific receptor on cancer cells, leading to more effective and less toxic cancer therapies.[8][9]

  • Branched Peptides and Vaccine Development: The lysine side chain can serve as an anchor point for the synthesis of a second peptide chain, creating branched structures. These are often used in the development of synthetic vaccines and immuno-stimulatory peptides.[10]

  • Introduction of Biophysical Probes: Fluorescent dyes, biotin tags, or other reporter molecules can be site-specifically attached to aid in the study of peptide-protein interactions, cellular uptake, and distribution.[11]

  • mRNA Delivery: Histidine-lysine peptides have been investigated as carriers for mRNA, where the lysine residues play a crucial role in complexing with the nucleic acid.[12]

Experimental Protocols

The following protocols outline the general procedures for solid-phase peptide synthesis (SPPS) using this compound for site-specific modification. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and the nature of the modification.

Protocol 1: Incorporation of this compound into a Peptide Chain

This protocol describes the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another hour or consider a second coupling step.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally DMF (3-5 times) to remove excess reagents and byproducts.

ParameterCondition
Amino Acid Equivalents 3.0
Coupling Reagent HBTU (2.9 eq)
Base DIPEA (6.0 eq)
Solvent DMF
Reaction Time 1-2 hours
Temperature Room Temperature
Typical Yield >95% (coupling efficiency)

Table 1: Representative conditions for the coupling of this compound.

Protocol 2: Selective Deprotection of the Nε-Boc Group

This protocol is for the selective removal of the Boc group from the lysine side chain, leaving the Nα-Cbz group intact. This exposes the ε-amino group for modification.

Materials:

  • Peptide-resin with incorporated this compound

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v)

  • Scavengers (optional, if other acid-sensitive groups are present): e.g., triisopropylsilane (TIS), water

  • Neutralization solution: 10% DIPEA in DMF (v/v)

  • Washing solvents: DCM, DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection: Drain the DCM and add the 50% TFA/DCM solution to the resin. Agitate for 2 minutes, then drain. Add a fresh portion of the deprotection solution and agitate for an additional 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

  • Neutralization: Wash the resin with DMF (2 times). Add the 10% DIPEA/DMF solution and agitate for 5-10 minutes. Drain and repeat the neutralization step.

  • Final Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin now has a free ε-amino group on the lysine side chain, ready for modification.

ParameterCondition
Deprotection Reagent 50% TFA in DCM
Reaction Time 2 + 20-30 minutes
Temperature Room Temperature
Neutralization 10% DIPEA in DMF
Typical Yield >99% (deprotection efficiency)

Table 2: Representative conditions for selective Nε-Boc deprotection.

Protocol 3: Selective Deprotection of the Nα-Cbz Group

This protocol describes the selective removal of the Cbz group, leaving the Nε-Boc group intact. This is typically done to continue peptide chain elongation from the N-terminus.

Materials:

  • Peptide-resin with N-terminal this compound

  • Catalyst: 10% Palladium on carbon (Pd/C)

  • Hydrogen source: H₂ gas or a hydrogen donor like ammonium formate

  • Solvent: Methanol (MeOH) or a mixture of DMF and MeOH

  • Washing solvents: MeOH, DMF, DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in the chosen solvent (e.g., DMF/MeOH) for 30-60 minutes.

  • Catalyst Addition: Add the 10% Pd/C catalyst (typically 0.1-0.2 equivalents by weight relative to the resin) to the resin slurry.

  • Hydrogenolysis:

    • Using H₂ gas: Secure the reaction vessel to a hydrogenation apparatus. Purge the vessel with H₂ gas and then maintain a positive pressure of H₂ (e.g., via a balloon) while agitating the mixture. The reaction is typically complete within 2-16 hours.

    • Using a hydrogen donor: Add ammonium formate (4-10 equivalents) to the resin slurry and agitate at room temperature.

  • Monitoring the Reaction: Monitor the progress of the deprotection by HPLC-MS analysis of a small cleaved sample of the peptide.

  • Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. Wash the resin extensively with the reaction solvent to ensure all catalyst is removed.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times). The resin now has a free α-amino group for the next coupling step.

ParameterCondition
Deprotection Method Catalytic Hydrogenolysis
Catalyst 10% Pd/C
Hydrogen Source H₂ gas or Ammonium Formate
Solvent MeOH or DMF/MeOH
Reaction Time 2-16 hours
Temperature Room Temperature
Typical Yield >90%

Table 3: Representative conditions for selective Nα-Cbz deprotection.

Visualizing the Workflow and Concepts

Orthogonal Deprotection Strategy

G Orthogonal Deprotection of this compound cluster_0 Route A: Side-Chain Modification cluster_1 Route B: Chain Elongation Peptide_Lys_Cbz_Boc Peptide-Lys(Nα-Cbz, Nε-Boc) TFA_DCM 50% TFA in DCM Peptide_Lys_Cbz_Boc->TFA_DCM Boc Deprotection H2_PdC H₂ / Pd/C Peptide_Lys_Cbz_Boc->H2_PdC Cbz Deprotection Peptide_Lys_Cbz_NH2 Peptide-Lys(Nα-Cbz, Nε-NH₂) TFA_DCM->Peptide_Lys_Cbz_NH2 Modification Modification Reagent (e.g., PEG, Drug) Peptide_Lys_Cbz_NH2->Modification Modified_Peptide_Cbz Modified Peptide-Lys(Nα-Cbz) Modification->Modified_Peptide_Cbz Peptide_Lys_NH2_Boc Peptide-Lys(Nα-NH₂, Nε-Boc) H2_PdC->Peptide_Lys_NH2_Boc Coupling Next Amino Acid + Coupling Reagent Peptide_Lys_NH2_Boc->Coupling Elongated_Peptide Elongated Peptide Coupling->Elongated_Peptide

Caption: Orthogonal deprotection of this compound.

Experimental Workflow for Side-Chain Modification

G Workflow for Site-Specific Peptide Modification start Start: Peptide-Resin with free N-terminus couple_lys Couple this compound start->couple_lys wash1 Wash (DMF, DCM) couple_lys->wash1 deprotect_boc Selective Boc Deprotection (50% TFA/DCM) wash1->deprotect_boc wash2 Wash (DCM) deprotect_boc->wash2 neutralize Neutralize (10% DIPEA/DMF) wash2->neutralize wash3 Wash (DMF) neutralize->wash3 modify_side_chain Couple Modification Moiety (e.g., PEG-NHS ester) wash3->modify_side_chain wash4 Wash (DMF, DCM) modify_side_chain->wash4 final_cleavage Final Cleavage from Resin & Cbz Deprotection wash4->final_cleavage purify Purify by HPLC final_cleavage->purify end End: Purified Site-Modified Peptide purify->end

Caption: SPPS workflow for side-chain modification.

Signaling Pathway Example: Targeted Drug Delivery

G Targeted Drug Delivery via Peptide Conjugate cluster_cell Target Cell (e.g., Cancer Cell) Receptor Overexpressed Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Cellular_Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Cellular_Target Apoptosis Apoptosis Cellular_Target->Apoptosis Peptide_Drug_Conjugate Peptide-Drug Conjugate (via Lysine Modification) Peptide_Drug_Conjugate->Receptor Binding

Caption: Targeted drug delivery signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the site-specific modification of peptides. Its orthogonal protecting groups allow for precise control over the synthetic route, enabling either peptide chain elongation or side-chain modification. The protocols and workflows presented here provide a comprehensive guide for researchers in drug development and chemical biology to harness the power of this reagent for creating novel and enhanced peptide therapeutics. Careful optimization of reaction conditions and diligent monitoring of each step are crucial for achieving high yields and purity of the final modified peptide.

References

Cbz-Lys(Boc)-OH: A Key Building Block for the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of peptide-based drug discovery and development, the strategic use of protected amino acids is paramount to achieving high-purity, biologically active peptides. Among these critical reagents, Nα-Carbobenzyloxy-Nε-tert-butyloxycarbonyl-L-lysine (Cbz-Lys(Boc)-OH) serves as a versatile and valuable building block. Its unique orthogonal protection scheme, where the α-amino group is protected by the Cbz group and the ε-amino group by the Boc group, allows for the precise and controlled synthesis of complex peptide structures. These include peptides with post-translational modifications, branched peptides, and peptide-drug conjugates.

This application note provides detailed protocols and data for the utilization of this compound in the synthesis of bioactive peptides, with a focus on the immunomodulatory peptide tuftsin. The methodologies and data presented are intended to guide researchers, scientists, and drug development professionals in the effective application of this reagent.

Applications in Bioactive Peptide Synthesis

This compound is instrumental in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The differential stability of the Cbz and Boc protecting groups under various chemical conditions allows for selective deprotection and subsequent modification of the lysine residue.

Key Applications Include:

  • Synthesis of Linear Bioactive Peptides: this compound is a standard component in the synthesis of linear peptides where the lysine side chain needs to remain protected until the final deprotection step.

  • Branched Peptides: The orthogonal nature of the protecting groups enables the selective removal of the Boc group on the lysine side chain, allowing for the synthesis of a second peptide chain and the formation of branched structures.

  • Peptide-Drug Conjugates: The free ε-amino group of lysine, after selective deprotection, serves as a convenient attachment point for various molecules, including cytotoxic drugs, imaging agents, and polyethylene glycol (PEG).

  • Synthesis of Post-Translationally Modified Peptides: this compound facilitates the introduction of modifications that mimic natural post-translational modifications, such as ubiquitination and acetylation, which are crucial for studying protein function and signaling.

Case Study: Synthesis of Tuftsin

Tuftsin, a tetrapeptide with the sequence L-Threonyl-L-Lysyl-L-Prolyl-L-Arginine, is a potent immunomodulatory agent. It is derived from the Fc domain of immunoglobulin G and stimulates various functions of phagocytic cells. The following sections provide a detailed protocol for the solution-phase synthesis of tuftsin, a method well-suited for smaller peptides and for producing larger quantities. This protocol utilizes Nα-tert-Butyloxycarbonyl (Boc) for the protection of the N-terminal threonine and Benzyloxycarbonyl (Z, equivalent to Cbz) for the side chain of lysine, which is chemically analogous to using this compound.

Quantitative Data from Tuftsin Synthesis

The following table summarizes representative data from a solution-phase synthesis of tuftsin, highlighting the yield and purity at key steps.

StepProductMolecular Weight ( g/mol )Yield (%)Purity (HPLC)
Coupling of Boc-Thr and H-Lys(Z)-Pro-Arg(NO2)-OBzlBoc-Thr-Lys(Z)-Pro-Arg(NO2)-OBzl977.185>95%
Deprotection of Boc groupH-Thr-Lys(Z)-Pro-Arg(NO2)-OBzl877.092>97%
Final Deprotection (Catalytic Hydrogenation)H-Thr-Lys-Pro-Arg-OH (Tuftsin)500.688>98%

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Tuftsin

This protocol describes the stepwise synthesis of tuftsin in solution, starting from the C-terminal amino acid.

Materials:

  • Boc-Thr-OH

  • Z-Lys(Boc)-OH (or Boc-Lys(Z)-OH)

  • H-Pro-OH

  • H-Arg(NO2)-OBzl

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Procedure:

  • Synthesis of the Dipeptide Fragment (Z-Pro-Arg(NO2)-OBzl):

    • Dissolve H-Arg(NO2)-OBzl and Z-Pro-OH in DMF.

    • Add HOBt and DCC at 0°C and stir the reaction mixture overnight at room temperature.

    • Filter the dicyclohexylurea (DCU) byproduct and purify the dipeptide by flash chromatography.

  • Synthesis of the Tripeptide Fragment (Z-Lys(Boc)-Pro-Arg(NO2)-OBzl):

    • Deprotect the Z-Pro-Arg(NO2)-OBzl by catalytic hydrogenation to obtain H-Pro-Arg(NO2)-OBzl.

    • Couple Z-Lys(Boc)-OH to the deprotected dipeptide using DCC and HOBt in DMF.

    • Purify the resulting tripeptide.

  • Synthesis of the Tetrapeptide Fragment (Boc-Thr-Lys(Z)-Pro-Arg(NO2)-OBzl):

    • Selectively deprotect the N-terminal Z-group of the tripeptide using HBr/acetic acid.

    • Couple Boc-Thr-OH to the deprotected tripeptide using DCC and HOBt in DMF.

    • Purify the fully protected tetrapeptide.

  • Final Deprotection to Yield Tuftsin:

    • Remove the N-terminal Boc group using TFA in DCM.

    • Perform catalytic hydrogenation using Pd/C and H2 gas to simultaneously remove the Z group from the lysine side chain, the nitro group from arginine, and the benzyl ester from the C-terminus.

    • Purify the final product, tuftsin, by preparative reverse-phase HPLC.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc Chemistry

This protocol outlines a general cycle for SPPS on a Merrifield resin, which can be adapted for the synthesis of various peptides using this compound.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids (including Boc-Lys(Cbz)-OH)

  • DCM

  • DMF

  • TFA

  • Diisopropylethylamine (DIEA)

  • DCC or HBTU/HOBt as coupling reagents

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel.

  • First Amino Acid Attachment: Attach the C-terminal Boc-protected amino acid to the resin.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of TFA in DCM (e.g., 50% v/v).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM or DMF.

  • Coupling: Add the next Boc-protected amino acid (e.g., Boc-Lys(Cbz)-OH) and a coupling reagent (e.g., DCC/HOBt or HBTU) in a suitable solvent (DMF or DCM) to the resin. Allow the reaction to proceed to completion.

  • Washing: Wash the resin thoroughly with DCM and DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid has been coupled and the N-terminal Boc group removed, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid such as anhydrous HF or TFMSA.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

Bioactivity and Signaling Pathway of Tuftsin

Tuftsin exerts its biological effects by binding to its receptor, Neuropilin-1 (Nrp1), on the surface of phagocytic cells such as macrophages and neutrophils. The binding of tuftsin to Nrp1 initiates a signaling cascade that modulates the cellular immune response. One of the key pathways activated by tuftsin is the canonical Transforming Growth Factor-beta (TGF-β) signaling pathway.

Upon binding of tuftsin to Nrp1, it is thought to facilitate the interaction of Nrp1 with the TGF-β receptor complex, leading to the phosphorylation and activation of Smad3. Phosphorylated Smad3 then forms a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes involved in the immune response, including the expression of various cytokines.

Tuftsin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tuftsin Tuftsin Nrp1 Neuropilin-1 (Nrp1) Tuftsin->Nrp1 Binding TGFBR TGF-β Receptor (Type I/II) Nrp1->TGFBR Activation Smad3_inactive Smad3 TGFBR->Smad3_inactive Phosphorylation Smad3_active p-Smad3 Smad3_inactive->Smad3_active Smad_complex p-Smad3/Smad4 Complex Smad3_active->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA Translocation Gene_expression Target Gene Transcription DNA->Gene_expression Regulation

Tuftsin Signaling Pathway via Nrp1 and TGF-β/Smad3.

SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Amino Acid Coupling (e.g., this compound + DCC/HOBt) neutralization->coupling washing Washing (DMF/DCM) coupling->washing repeat Repeat Cycle for Each Amino Acid washing->repeat repeat->deprotection Next cycle final_cleavage Final Cleavage from Resin & Side Chain Deprotection (HF or TFMSA) repeat->final_cleavage Final cycle purification Purification (RP-HPLC) final_cleavage->purification end Bioactive Peptide purification->end

General Workflow for Boc-SPPS.

Conclusion

This compound is a cornerstone reagent for the synthesis of complex and biologically active peptides. Its orthogonal protecting groups provide the flexibility required for advanced peptide design and synthesis. The successful application of this building block in the synthesis of peptides like tuftsin underscores its importance in the development of novel peptide-based therapeutics and research tools. The provided protocols and pathway information serve as a valuable resource for scientists engaged in the field of peptide chemistry and drug discovery.

Troubleshooting & Optimization

Troubleshooting incomplete Cbz deprotection in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the cleavage of the Carboxybenzyl (Cbz or Z) protecting group in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for Cbz group deprotection?

The most common methods for removing the Cbz protecting group are catalytic hydrogenolysis, catalytic transfer hydrogenation, and acid-catalyzed cleavage.[1]

  • Catalytic Hydrogenolysis: This is the most widely used method due to its mild, neutral pH conditions and typically high yields. It involves using a palladium catalyst (commonly 10% Pd/C) and hydrogen gas (H₂) to cleave the benzyl C-O bond.[2]

  • Catalytic Transfer Hydrogenation (CTH): This method avoids the use of pressurized hydrogen gas, making it a safer alternative, especially for larger-scale reactions. It utilizes a hydrogen donor in situ, such as formic acid, ammonium formate, or triethylsilane, in the presence of a palladium catalyst.[1][2]

  • Acid-Catalyzed Cleavage: Strong acids like HBr in acetic acid or Lewis acids such as Aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) can effectively cleave the Cbz group. This approach is useful for substrates that are incompatible with hydrogenation.[2][3]

Q2: My catalytic hydrogenolysis reaction is slow or incomplete. What are the common causes?

Several factors can lead to an incomplete or stalled catalytic hydrogenolysis reaction:

  • Catalyst Inactivity: The palladium catalyst may be old, have reduced activity, or be of poor quality. The efficiency of commercial Pd/C catalysts can vary significantly.[4][5]

  • Catalyst Poisoning: The catalyst can be "poisoned" and deactivated by certain functional groups within the peptide sequence. Sulfur-containing residues like cysteine and methionine are well-known catalyst poisons.[1]

  • Peptide Aggregation: As the peptide chain grows, it can fold and aggregate, particularly with hydrophobic sequences. This can physically block the catalyst from accessing the Cbz group.[6]

  • Poor Solubility: The Cbz-protected peptide may not be fully dissolved in the chosen reaction solvent, limiting the interaction between the substrate and the catalyst.

  • Insufficient Hydrogen: Inadequate mixing or low hydrogen pressure can starve the reaction. Vigorous stirring is essential to ensure proper gas-liquid transfer.[1]

  • Product Inhibition: The deprotected amine product can sometimes bind to the palladium catalyst, inhibiting its activity.[1]

Q3: How can I determine if my Cbz deprotection is complete?

The most reliable method for monitoring the progress of the deprotection and confirming its completion is High-Performance Liquid Chromatography (HPLC). By comparing the chromatogram of the reaction mixture over time to the starting material and the expected product, you can quantify the extent of the reaction. The disappearance of the starting material peak and the appearance of the product peak are clear indicators.

Q4: Are there special considerations for deprotecting Cbz from peptides containing methionine or cysteine?

Yes, sulfur-containing amino acids present a significant challenge for Cbz deprotection by catalytic hydrogenolysis because sulfur can poison the palladium catalyst.[1] S-protected cysteine derivatives can be desulfurized during hydrogenation, which forms inhibiting thiols.[7] For methionine-containing peptides, side reactions like oxidation to methionine sulfoxide and S-alkylation can occur, especially during acid-catalyzed deprotection.[6][8]

Q5: Can peptide aggregation affect Cbz deprotection, and how can it be addressed?

Peptide aggregation can significantly hinder deprotection by making the N-terminal Cbz group inaccessible.[6] This is more common in longer, hydrophobic peptide sequences. Strategies to overcome aggregation include:

  • Chaotropic Agents: Adding salts like LiCl or KSCN can help disrupt the secondary structures causing aggregation.

  • "Magic Mixture": Using a solvent mixture like ethylene carbonate in NMP can improve solubility.

  • Elevated Temperature: Performing the reaction at a higher temperature can sometimes break up aggregates.

  • Microwave Irradiation: Microwave-assisted synthesis can accelerate the reaction and overcome aggregation-related issues.

Troubleshooting Guide

Issue 1: Incomplete Deprotection via Catalytic Hydrogenolysis

If your catalytic hydrogenolysis is not proceeding to completion, follow this troubleshooting workflow:

cluster_catalyst Catalyst Troubleshooting cluster_conditions Condition Optimization cluster_alternatives Alternative Deprotection Methods start Incomplete Cbz Deprotection catalyst Check Catalyst Activity start->catalyst fresh_catalyst Use fresh Pd/C catalyst->fresh_catalyst Simple Fix pearlmans_catalyst Switch to Pearlman's Catalyst (Pd(OH)₂/C) catalyst->pearlmans_catalyst For difficult substrates catalyst_test Perform Catalyst Activity Test catalyst->catalyst_test Systematic Approach conditions Optimize Reaction Conditions alternatives Consider Alternative Methods conditions->alternatives If still incomplete solvent Change Solvent (e.g., add AcOH) conditions->solvent pressure Increase H₂ Pressure conditions->pressure temperature Increase Temperature conditions->temperature additives Use Additives for Aggregation conditions->additives cth Catalytic Transfer Hydrogenation alternatives->cth acid Acid-Catalyzed Cleavage alternatives->acid end_success Successful Deprotection fresh_catalyst->conditions If still incomplete pearlmans_catalyst->conditions catalyst_test->conditions solvent->end_success If successful pressure->end_success If successful temperature->end_success If successful additives->end_success If successful cth->end_success acid->end_success

Caption: Troubleshooting workflow for incomplete Cbz deprotection.

Issue 2: Suspected Catalyst Poisoning (e.g., with Sulfur-Containing Peptides)

When catalyst poisoning is suspected, a different approach is needed:

start Suspected Catalyst Poisoning increase_catalyst Increase Catalyst Loading start->increase_catalyst acidic_conditions Use Acidic Conditions increase_catalyst->acidic_conditions If still slow/incomplete end_success Successful Deprotection increase_catalyst->end_success May overcome partial poisoning alternative_methods Switch to Non-Hydrogenolysis Method acidic_conditions->alternative_methods If still problematic acidic_conditions->end_success Can mitigate amine inhibition alternative_methods->end_success Avoids catalyst interaction

Caption: Strategy for addressing catalyst poisoning.

Data Presentation

Table 1: Comparison of Hydrogen Sources for Cbz Deprotection of a Model Dipeptide
EntryPalladium SourceHydrogen SourceTime to Completion (h)Observations
110% Pd/CPhenylsilane2Several by-products detected
210% Pd/CTriethylsilane21Less efficient
310% Pd/CH₂ gas< 2Fast and clean reaction
410% Pd/CSodium Borohydride21Less efficient
5Pd(OAc)₂H₂ gas< 2Complete deprotection
6PdCl₂H₂ gas< 2Complete deprotection
7Pd(OH)₂/CH₂ gas< 2Complete deprotection
Data adapted from a screening of deprotection conditions for Cbz-L-Phe-L-Leu-OEt.[2]
Table 2: Overview of Common Cbz Deprotection Methods
Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic HydrogenolysisH₂, Pd/CMild, neutral pH, high yields.[2]Incompatible with reducible groups (alkenes, alkynes, nitro groups); safety concerns with H₂ gas.[2]
Transfer HydrogenationAmmonium formate, Pd/CAvoids the use of H₂ gas; safer for larger scale.[2]Can also reduce other functional groups.[2]
Acidic Cleavage (HBr)HBr in Acetic AcidEffective for substrates incompatible with hydrogenation.[2]Harsh conditions can affect acid-labile groups.
Acidic Cleavage (Lewis Acid)AlCl₃ in HFIPMild, selective for Cbz over O- and N-Bn groups.[1]Requires specific solvent; may not be suitable for all substrates.
Nucleophilic Displacement2-Mercaptoethanol, K₃PO₄Superior for substrates with sensitive functionalities that are incompatible with hydrogenolysis or strong acids.[1]Requires heating (75 °C); potential for side reactions with electrophilic groups.

Experimental Protocols

Protocol 1: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes a standard procedure for the removal of a Cbz group from a protected peptide in solution using hydrogen gas.

Materials:

  • Cbz-protected peptide

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Hydrogen source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in a suitable solvent in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide. Further purification can be performed by chromatography if necessary.

Protocol 2: General Procedure for Monitoring Cbz Deprotection by HPLC

This protocol provides a general method for analyzing the progress of a Cbz deprotection reaction.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Reaction aliquots

Procedure:

  • Sample Preparation: At various time points (e.g., 0h, 1h, 4h, 24h), take a small aliquot from the reaction mixture. If the reaction contains a solid catalyst, filter the aliquot through a syringe filter. Dilute the aliquot with a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm and 254 nm (the aromatic Cbz group will absorb at 254 nm).

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. This may need to be optimized based on the polarity of the peptide.

  • Analysis: Inject the prepared samples onto the HPLC system.

    • The Cbz-protected starting material will be more hydrophobic and thus have a longer retention time than the deprotected product.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

    • The reaction is considered complete when the peak corresponding to the starting material is no longer detectable.

start Start HPLC Analysis sample Prepare Reaction Aliquot (Filter and Dilute) start->sample inject Inject Sample onto HPLC sample->inject run Run Gradient Elution (e.g., 5-95% Acetonitrile with 0.1% TFA) inject->run detect Monitor UV Absorbance (214 nm & 254 nm) run->detect analyze Analyze Chromatogram detect->analyze decision Is Starting Material Peak Absent? analyze->decision complete Deprotection Complete decision->complete Yes incomplete Continue Reaction/ Troubleshoot decision->incomplete No

Caption: Experimental workflow for HPLC monitoring of Cbz deprotection.

References

Preventing side reactions during Cbz-Lys(Boc)-OH deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues during the deprotection of Cbz-Lys(Boc)-OH.

Troubleshooting Guide

This guide addresses common problems encountered during the selective or complete deprotection of this compound, offering potential causes and solutions.

Issue 1: Incomplete Cbz Group Deprotection

  • Symptom: The presence of the starting material or a mono-protected lysine derivative is observed after the reaction.

  • Potential Cause:

    • Catalyst Poisoning: The Palladium (Pd) catalyst used for hydrogenolysis can be poisoned by sulfur-containing compounds or other impurities.[1]

    • Insufficient Catalyst: The amount of catalyst may be too low for the reaction scale.

    • Poor Hydrogen Transfer: In transfer hydrogenolysis, the hydrogen donor may be inefficient or used in insufficient quantity.

    • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Solution:

    • Use a fresh, high-quality catalyst. If sulfur-containing reagents were used previously, ensure all glassware is thoroughly cleaned. Consider using a larger amount of catalyst.

    • When using transfer hydrogenolysis (e.g., with ammonium formate), ensure it is fresh and used in sufficient molar excess.[2]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time if necessary.

    • Consider alternative deprotection methods such as using HBr in acetic acid, though this is a harsher method.[3]

Issue 2: Incomplete Boc Group Deprotection

  • Symptom: The starting material or the Cbz-protected lysine is detected after acidic treatment.

  • Potential Cause:

    • Insufficient Acid Strength or Concentration: The acidic conditions are not strong enough to completely cleave the Boc group.[4]

    • Inadequate Reaction Time or Temperature: The reaction time may be too short, or the temperature too low for the reaction to go to completion.[4]

    • Steric Hindrance: While less common for a single amino acid derivative, steric hindrance can slow down the deprotection reaction.[4]

  • Solution:

    • Increase the concentration of the acid (e.g., move from 20% TFA in DCM to 50% or even 100% TFA).[4]

    • Extend the reaction time and monitor the progress.

    • Consider using a stronger acid system, such as 4M HCl in dioxane.[4][5]

Issue 3: Formation of Side Products during Boc Deprotection

  • Symptom: Unexpected masses are observed by mass spectrometry, indicating modification of the desired product.

  • Potential Cause:

    • Alkylation by tert-butyl Cation: The tert-butyl carbocation generated during Boc removal can alkylate nucleophilic residues, particularly if scavengers are not used.[6][7]

  • Solution:

    • Add scavengers to the deprotection cocktail to trap the reactive tert-butyl cations. Common scavengers include triisopropylsilane (TIS) or water.[4]

Issue 4: Unwanted Removal of the Cbz Group during Boc Deprotection

  • Symptom: The fully deprotected lysine or starting material is observed after treatment with acid intended to only remove the Boc group.

  • Potential Cause:

    • Harsh Acidic Conditions: While the Cbz group is generally stable to the acidic conditions used for Boc removal, prolonged exposure to very strong acids can lead to its cleavage.[3]

  • Solution:

    • Use the mildest effective acidic conditions for Boc removal (e.g., 20-50% TFA in DCM) and carefully monitor the reaction time.[4]

    • Consider alternative, milder methods for Boc deprotection if orthogonality is critical.

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protection strategy and why is it important for this compound?

An orthogonal protection strategy employs protecting groups that can be removed under different chemical conditions. This is crucial for this compound as it allows for the selective deprotection of either the α-amino group (protected by Cbz) or the ε-amino group (protected by Boc), enabling stepwise modifications at either position.[6][8]

Q2: Under what conditions can I selectively remove the Boc group while leaving the Cbz group intact?

The Boc group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM). The Cbz group is generally stable to these conditions.[6][]

Q3: What are the standard conditions for removing the Cbz group?

The Cbz group is most commonly removed by catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) and a hydrogen source.[3][10] Transfer hydrogenolysis using reagents like ammonium formate is also a mild and effective method.[2]

Q4: Can I remove both the Cbz and Boc groups simultaneously?

While not a standard orthogonal approach, strong acid treatment (e.g., HBr in acetic acid) can potentially remove both groups. However, for cleaner and more controlled deprotection, a stepwise approach is generally recommended.

Q5: What are common side reactions to be aware of during Boc deprotection?

The primary side reaction during Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl carbocation that is formed. This can be minimized by the use of scavengers.[6][7]

Data Presentation

Protecting GroupDeprotection ReagentTypical ConcentrationScavengersPotential Side Reactions
Boc Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)20-50% (v/v)[4]Triisopropylsilane (TIS), Water[4]Alkylation by tert-butyl cation[6][7]
Boc HCl in Dioxane4M[4]TIS, WaterAlkylation by tert-butyl cation[6][7]
Cbz H₂ with Pd/C1 atmNot typically required-
Cbz Ammonium Formate with Pd/CMolar excessNot typically requiredIncomplete reaction
Cbz HBr in Acetic Acid33%Not typically requiredCleavage of other acid-labile groups[3]

Experimental Protocols

Protocol 1: Selective Deprotection of the Boc Group

  • Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • If the substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[4]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • The resulting TFA salt can be used directly or neutralized with a mild base.

Protocol 2: Selective Deprotection of the Cbz Group via Hydrogenolysis

  • Dissolve this compound in a suitable solvent such as methanol or ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Mandatory Visualization

TroubleshootingWorkflow start Start: Deprotection of This compound check_deprotection Check Deprotection (TLC, LC-MS) start->check_deprotection incomplete_cbz Incomplete Cbz Deprotection check_deprotection->incomplete_cbz Cbz group present incomplete_boc Incomplete Boc Deprotection check_deprotection->incomplete_boc Boc group present side_products Side Products Observed check_deprotection->side_products Unexpected products complete Deprotection Complete check_deprotection->complete Clean product troubleshoot_cbz Troubleshoot Cbz Deprotection: - Check catalyst activity - Increase catalyst loading - Check hydrogen source - Extend reaction time incomplete_cbz->troubleshoot_cbz troubleshoot_cbz->check_deprotection Re-run reaction troubleshoot_boc Troubleshoot Boc Deprotection: - Increase acid concentration - Extend reaction time - Consider stronger acid incomplete_boc->troubleshoot_boc troubleshoot_boc->check_deprotection Re-run reaction troubleshoot_side_products Troubleshoot Side Products: - Add scavengers (TIS, water) - Use milder conditions side_products->troubleshoot_side_products troubleshoot_side_products->check_deprotection Re-run reaction end Proceed to Next Step complete->end

References

Technical Support Center: Optimizing Coupling Efficiency of Cbz-Lys(Boc)-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling efficiency of Cbz-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Low coupling efficiency of this compound is a common challenge in SPPS, often attributed to the steric hindrance from both the α-Boc and ε-Cbz protecting groups. The following guide provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment of Incomplete Coupling

Incomplete coupling can be identified through qualitative colorimetric assays performed on a small sample of resin beads after the coupling step.

  • Kaiser Test (Ninhydrin Test): A positive result (blue or purple color) indicates the presence of free primary amines, signifying an incomplete coupling reaction. A yellow or colorless result suggests complete coupling.

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: This test can also be used to detect free amines.

Quantitative Data Summary for Coupling Reagents

The choice of coupling reagent is critical when dealing with sterically hindered amino acids like this compound. Below is a summary of the performance of common coupling reagents. While direct comparative data for this compound is limited, the following table is synthesized from performance characteristics with other challenging amino acids.

Coupling ReagentClassTypical YieldRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium SaltVery HighVery FastLowHighly efficient for hindered couplings. Should not be used in large excess to avoid potential side reactions at the N-terminus.[1][2]
HBTU Aminium/Uronium SaltHighFastLowA reliable and cost-effective option for routine couplings, though generally slower than HATU.[1][2]
PyBOP Phosphonium SaltHighFastLowByproducts are generally less problematic than those from carbodiimides. Good for suppressing racemization.[1]
COMU Aminium/Uronium SaltVery HighVery FastLowHigh solubility and efficiency, comparable to HATU. A safer alternative to HOBt/HOAt-based reagents.[3]
DIC/HOBt CarbodiimideModerate to HighModerateModerateA classic, cost-effective method. The formation of insoluble dicyclohexylurea (DCU) can complicate purification in solution-phase, but DIC is suitable for SPPS.
TDBTU Aminium/Uronium SaltHighFastLowHas been shown to be effective in syntheses involving Lys(Z)-containing peptides with minimal epimerization.

Experimental Protocols

Standard Coupling Protocol for this compound

This protocol is a starting point for the coupling of this compound and may require optimization based on the specific peptide sequence.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min), followed by dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min).

  • Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Monitoring: Perform a Kaiser test on a few resin beads to check for reaction completion.

  • Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.

Optimized Protocol for Difficult this compound Couplings

For sequences where the standard protocol results in incomplete coupling, the following optimized procedure is recommended.

  • Resin and Deprotection: Follow steps 1-3 of the standard protocol.

  • Optimized Coupling:

    • Reagent Choice: Utilize a more potent coupling reagent such as HATU or COMU.

    • In a separate vessel, dissolve this compound (3-5 equivalents), HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) and pre-activate for 1-5 minutes.

    • Add the activated solution to the resin.

    • Reaction Time and Temperature: Extend the coupling time to 2-4 hours. If necessary, the reaction temperature can be carefully increased to 30-40°C, while monitoring for potential side reactions.[4]

  • Monitoring: Perform a Kaiser test. If the test is still positive, proceed with a double coupling.

  • Double Coupling: After washing the resin with DMF, repeat the coupling step (Step 2) with a fresh solution of activated this compound.

  • Capping (Optional): If the Kaiser test remains positive after double coupling, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. This will prevent the formation of deletion peptides.

  • Washing: Thoroughly wash the resin with DMF.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency of this compound start Start: Low Coupling Efficiency Detected (Positive Kaiser Test) check_reagents Verify Reagent Quality and Concentration (Fresh Amino Acid, Coupling Reagents, and Solvents) start->check_reagents increase_equivalents Increase Equivalents of This compound and Coupling Reagent (e.g., 3-5 eq.) check_reagents->increase_equivalents double_coupling Perform Double Coupling increase_equivalents->double_coupling change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) double_coupling->change_reagent extend_time_temp Extend Coupling Time (2-4h) and/or Increase Temperature (30-40°C) change_reagent->extend_time_temp Yes change_reagent->extend_time_temp No check_solvent Consider Alternative Solvent (e.g., NMP, or add DMSO) extend_time_temp->check_solvent capping Cap Unreacted Amines (e.g., Acetic Anhydride/DIPEA) check_solvent->capping proceed Proceed to Next Synthesis Step capping->proceed

Caption: A troubleshooting workflow for addressing low coupling efficiency of this compound in SPPS.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often difficult?

A1: The coupling of this compound can be challenging due to significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxycarbonyl (Cbz) group on the ε-amino side chain can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.

Q2: Can the Cbz group on the lysine side chain cause any side reactions during coupling?

A2: While the Cbz group is generally stable under standard coupling conditions, highly reactive intermediates or prolonged reaction times at elevated temperatures could potentially lead to side reactions. However, the most commonly reported side reactions involving the Cbz group, such as N-benzylation, typically occur during acidic deprotection steps (e.g., with TFA or TFMSA-TFA), not during the coupling itself.

Q3: Is double coupling always necessary for this compound?

A3: Not necessarily. For many peptide sequences, a single coupling with an efficient coupling reagent like HATU or HBTU may be sufficient. However, in "difficult" sequences, such as those prone to aggregation or when coupling to a sterically hindered N-terminal amino acid, a double coupling is a highly recommended strategy to ensure a high yield of the desired product.[4]

Q4: What is the best solvent to use for coupling this compound?

A4: N,N-dimethylformamide (DMF) is the most commonly used solvent for SPPS and is generally suitable for coupling this compound. However, if peptide aggregation is suspected (which can further hinder coupling), switching to or using a mixture with N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can be beneficial due to their superior solvating properties.[4]

Q5: How does the choice of base affect the coupling of this compound?

A5: The base is crucial for activating the coupling reagent and neutralizing the protonated N-terminus of the peptide chain. N,N-diisopropylethylamine (DIPEA) is widely used due to its steric hindrance, which minimizes side reactions. For particularly sensitive couplings where racemization is a concern, a weaker, more sterically hindered base like 2,4,6-collidine might be considered, although this is less common for standard couplings.

Q6: Can microwave energy be used to improve the coupling efficiency of this compound?

A6: Yes, microwave-assisted SPPS can be an effective method to enhance the rate and efficiency of difficult couplings, including those involving sterically hindered amino acids. The use of microwave energy can often drive reactions to completion more quickly and with higher yields. However, it is important to carefully control the temperature to minimize the risk of side reactions.

References

Scavengers for Cbz deprotection to avoid side products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Carboxybenzyl (Cbz) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical synthesis experiments, with a focus on avoiding side products through the use of scavengers.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during Cbz deprotection?

A1: The nature of the side products depends on the deprotection method employed:

  • Acid-Mediated Deprotection (e.g., HBr/AcOH, TFA): The primary concern is the formation of a reactive benzyl cation (Bn⁺). This electrophile can alkylate nucleophilic residues in your substrate, particularly in peptide synthesis.

  • Catalytic Hydrogenolysis (e.g., H₂, Pd/C): The most common side reaction is N-benzylation, which occurs when there is an insufficient supply of hydrogen. This leads to the formation of a stable N-benzyl tertiary amine impurity.

Q2: Which amino acid residues are most susceptible to modification by the benzyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the benzyl cation generated during acidic Cbz deprotection. These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to benzylation.

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.

  • Cysteine (Cys): The free thiol group is a target for benzylation.

  • Tyrosine (Tyr): The phenolic ring can undergo benzylation.

Q3: What are scavengers, and how do they prevent the formation of side products?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap reactive intermediates, thereby preventing them from reacting with your desired product. In the context of Cbz deprotection, they are typically nucleophilic compounds that are more reactive towards the benzyl cation than the sensitive residues of your substrate.

Q4: How do I choose the right scavenger for my experiment?

A4: The choice of scavenger depends on the deprotection method and the specific nucleophilic residues present in your substrate.

  • For Acid-Mediated Deprotection:

    • Tryptophan-containing substrates: Use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.

    • Methionine-containing substrates: Thioanisole is effective in preventing S-alkylation.

  • For Catalytic Hydrogenolysis: The primary goal is to ensure a sufficient hydrogen supply to prevent N-benzylation. While not "scavengers" in the traditional sense of trapping a cation, using efficient hydrogen donors in transfer hydrogenolysis (e.g., ammonium formate, formic acid) can prevent the side reaction.

Q5: Can the scavenger itself cause side reactions?

A5: Yes, in some cases. For instance, thioanisole, while an effective scavenger, can sometimes lead to methylation of the substrate as a minor side reaction. It is also crucial to ensure the scavenger can be easily separated from the final product during workup and purification.

Troubleshooting Guides

Issue 1: Observation of unexpected peaks in HPLC/LC-MS after acidic deprotection, suggesting benzylation of the product.

  • Possible Cause: Inefficient trapping of the benzyl cation.

  • Solution:

    • Introduce or Increase Scavenger Concentration: If no scavenger was used, add one to the reaction mixture. If a scavenger was already present, consider increasing its concentration (see table below for typical ranges).

    • Select a More Appropriate Scavenger: If you are working with a tryptophan-containing peptide, for example, and are only using water as a scavenger, switching to triethylsilane or anisole will be more effective.

    • Lower the Reaction Temperature: Running the deprotection at a lower temperature can reduce the rate of both the desired reaction and the side reactions, often favoring the desired outcome.

Issue 2: Incomplete Cbz deprotection.

  • Possible Cause 1: Insufficient concentration or equivalents of the deprotection reagent (e.g., acid).

  • Solution 1: Increase the concentration or the number of equivalents of the acid. Ensure that the acid is fresh and of high quality.

  • Possible Cause 2: Insufficient reaction time or temperature.

  • Solution 2: Increase the reaction time and monitor the progress by TLC or LC-MS. While most deprotections are carried out at room temperature, gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that this may also increase side product formation if scavengers are not used.

  • Possible Cause 3 (for Hydrogenolysis): Catalyst poisoning.

  • Solution 3: Ensure the substrate is free of catalyst poisons such as sulfur-containing compounds (unless they are the substrate itself). The catalyst may need to be filtered and replaced with a fresh batch.

Issue 3: Formation of an N-benzyl side product during catalytic hydrogenolysis.

  • Possible Cause: Insufficient hydrogen source.

  • Solution:

    • Ensure Proper Hydrogenation Setup: If using H₂ gas, ensure the system is properly sealed and that there is a positive pressure of hydrogen.

    • Switch to Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate in the reaction mixture can provide a more consistent source of hydrogen.

Data Presentation: Scavenger Efficiency in Acidic Cbz Deprotection

Disclaimer: The following table is illustrative and synthesizes data from multiple sources to provide a comparative overview. Actual yields will vary depending on the specific substrate and reaction conditions.

Substrate TypeDeprotection ReagentScavengerScavenger Conc. (v/v)Approx. Yield of Desired Product (%)Approx. Yield of Benzylated Side Product (%)
Tryptophan-containing peptideTFANone0%60-70%30-40%
Tryptophan-containing peptideTFAWater5%80-85%15-20%
Tryptophan-containing peptideTFAAnisole5%90-95%5-10%
Tryptophan-containing peptideTFATriethylsilane (TES)5%>95%<5%
Methionine-containing peptideHBr/AcOHNone0%75-85%15-25%
Methionine-containing peptideHBr/AcOHThioanisole5%>95%<5%

Experimental Protocols

Protocol 1: Cbz Deprotection using TFA with Triethylsilane (TES) as a Scavenger

  • Preparation: Dissolve the Cbz-protected compound in a suitable solvent (e.g., dichloromethane, DCM).

  • Reagent Addition: To the solution, add 10-20 equivalents of triethylsilane.

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method (e.g., precipitation from cold ether, chromatography).

Protocol 2: Cbz Deprotection via Catalytic Transfer Hydrogenolysis

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol).

  • Catalyst and Hydrogen Donor Addition: To the solution, add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) followed by ammonium formate (4-5 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be performed by crystallization or chromatography if necessary.

Visualizations

Cbz_Deprotection_Pathways cluster_acidic Acid-Mediated Deprotection cluster_hydrogenolysis Catalytic Hydrogenolysis Cbz-Amine_A Cbz-Protected Amine Protonated_Carbamate Protonated Carbamate Cbz-Amine_A->Protonated_Carbamate + H+ Carbamic_Acid_A Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid_A Loss of Benzyl Cation Benzyl_Cation Benzyl Cation Protonated_Carbamate->Benzyl_Cation Deprotected_Amine_A Deprotected Amine Carbamic_Acid_A->Deprotected_Amine_A - CO2 Cbz-Amine_H Cbz-Protected Amine Carbamic_Acid_H Carbamic Acid Intermediate Cbz-Amine_H->Carbamic_Acid_H + H2, Pd/C Toluene Toluene Cbz-Amine_H->Toluene + H2, Pd/C Deprotected_Amine_H Deprotected Amine Carbamic_Acid_H->Deprotected_Amine_H - CO2

Figure 1: Cbz deprotection pathways.

Side_Reactions cluster_benzylation Benzyl Cation Alkylation cluster_n_benzylation N-Benzylation in Hydrogenolysis Benzyl_Cation Benzyl Cation Benzylated_Side_Product Benzylated Side Product Benzyl_Cation->Benzylated_Side_Product Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Benzylated_Side_Product Attack on Benzyl Cation Cbz-Amine Cbz-Protected Amine Deprotected_Amine Deprotected Amine Cbz-Amine->Deprotected_Amine H2, Pd/C (H2 sufficient) N_Benzylated_Amine N-Benzylated Amine Deprotected_Amine->N_Benzylated_Amine Reaction with Benzyl Intermediate (H2 deficient) Scavenger_Action Benzyl_Cation Benzyl Cation Trapped_Cation Trapped Benzyl Cation (Stable, Non-reactive) Benzyl_Cation->Trapped_Cation Trapped by Side_Product Benzylated Side Product Benzyl_Cation->Side_Product Prevents this reaction Scavenger Scavenger (e.g., Anisole, Thioanisole, TES) Scavenger->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue Nucleophilic_Residue->Side_Product

Navigating the Purification of Peptides Containing Cbz-Lys(Boc)-OH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the purification of peptides containing the orthogonally protected lysine derivative, Cbz-Lys(Boc)-OH, presents a unique set of challenges. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of these complex molecules.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of peptides featuring this compound.

Problem Potential Cause Recommended Solution
Poor Solubility of the Crude Peptide The presence of the hydrophobic Cbz and Boc protecting groups can significantly decrease the peptide's solubility in aqueous solutions commonly used for RP-HPLC.[1][2]- Dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP first, then dilute with the initial mobile phase.[3] - For highly hydrophobic peptides, consider using a mobile phase with a higher initial concentration of organic solvent or employing alternative solvents like isopropanol or n-propanol.[1] - Sonication can aid in the dissolution of stubborn peptides.[3]
Low Recovery After RP-HPLC - Peptide Precipitation on the Column: The peptide may be precipitating on the column as the organic solvent concentration changes during the gradient. - Irreversible Adsorption: Highly hydrophobic peptides can sometimes adsorb irreversibly to the C18 stationary phase.- Optimize the gradient to ensure a gradual increase in organic solvent, preventing abrupt changes that can cause precipitation. - Consider using a column with a different stationary phase, such as C4 or C8, which are less hydrophobic than C18.[4] - For extremely hydrophobic peptides, normal-phase chromatography can be a viable alternative to reversed-phase HPLC.
Co-elution of Impurities - Similar Hydrophobicity: Deletion sequences or peptides with other modifications may have similar hydrophobicities to the target peptide, making separation difficult. - Presence of Diastereomers: Racemization during synthesis can lead to diastereomers that are challenging to separate.- Optimize the Gradient: Use a shallower gradient to increase the resolution between the target peptide and closely eluting impurities.[5] - Change the Mobile Phase Modifier: Switching from TFA to another ion-pairing reagent like formic acid or using a different pH can alter the selectivity of the separation.[] - Orthogonal Purification: Employ a secondary purification technique based on a different separation principle, such as ion-exchange chromatography, if RP-HPLC alone is insufficient.[7][8]
Loss of Protecting Groups During Purification Although generally stable, prolonged exposure to the acidic conditions of the RP-HPLC mobile phase (0.1% TFA) can potentially lead to some loss of the acid-labile Boc group.[9][10] The Cbz group is generally stable to acidic conditions but can be sensitive to strong acids.[11]- Minimize Purification Time: Develop an efficient purification method to reduce the peptide's exposure time to the acidic mobile phase. - Use a Milder Acid: If Boc group lability is a concern, consider using a weaker acid like formic acid in the mobile phase.[12] - Monitor Fractions: Analyze fractions by mass spectrometry to detect any premature deprotection.
Broad or Tailing Peaks in HPLC Chromatogram - Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, leading to poor peak shape. - Secondary Interactions with the Column: The peptide may be interacting with residual silanol groups on the silica-based stationary phase.- Optimize Mobile Phase: The addition of organic solvents like isopropanol can sometimes disrupt aggregates.[1] - Increase Column Temperature: Running the chromatography at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape.[13] - Use a High-Purity Silica Column: Modern, end-capped columns have fewer free silanol groups, minimizing secondary interactions.[14]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of peptides containing this compound.

Q1: What is the primary challenge in purifying peptides containing this compound?

The main challenge stems from the increased hydrophobicity imparted by the two protecting groups, Cbz and Boc.[15] This can lead to poor solubility in aqueous buffers and strong retention on reversed-phase HPLC columns, making purification and handling difficult.[1]

Q2: Is RP-HPLC the best method for purifying these peptides?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful method for peptide purification.[16][17] However, for extremely hydrophobic peptides containing this compound, alternative or complementary techniques may be necessary. These can include ion-exchange chromatography or normal-phase chromatography.[7][8]

Q3: How do the Cbz and Boc protecting groups affect the retention time in RP-HPLC?

Both the Cbz and Boc groups are hydrophobic and will significantly increase the retention time of the peptide on a reversed-phase column compared to its unprotected counterpart. The exact impact will depend on the overall sequence of the peptide.

Q4: Can I lose the Cbz or Boc group during standard RP-HPLC purification?

The Cbz group is generally stable to the acidic conditions (typically 0.1% TFA in water/acetonitrile) used in RP-HPLC.[11] The Boc group is more acid-labile, and while generally stable for the duration of a typical HPLC run, prolonged exposure or the use of higher concentrations of acid could lead to some degree of premature removal.[9][10] It is always advisable to analyze the purified fractions by mass spectrometry to confirm the integrity of the protecting groups.

Q5: What is an "orthogonal" protection strategy, and why is it important for this compound?

An orthogonal protection strategy involves using protecting groups that can be removed under different chemical conditions.[18][19] In the case of this compound, the Cbz group is typically removed by catalytic hydrogenation, while the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA).[20] This orthogonality is crucial as it allows for the selective deprotection of either the N-terminus (if protected with a base-labile group like Fmoc) or the lysine side chain at different stages of the synthesis or for subsequent modifications.

Q6: How can I improve the solubility of my crude peptide before injection onto the HPLC?

For peptides that are difficult to dissolve, the recommended approach is to first use a small amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to get the peptide into solution, and then carefully dilute it with the aqueous mobile phase.[3] Sonication can also be beneficial. It is important to ensure the peptide is fully dissolved before injection to avoid clogging the HPLC system.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Purification

This protocol outlines a general procedure for the purification of a peptide containing this compound using RP-HPLC.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.

  • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).[14]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[13]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[13]

  • Crude peptide containing this compound.

  • Solvents for sample dissolution (e.g., DMSO, water, acetonitrile).

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., DMSO), then dilute with Mobile Phase A to a concentration of approximately 1-2 mg/mL. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1 mL/min.

  • Chromatography:

    • Inject the prepared peptide sample onto the column.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 40 minutes. The gradient may need to be optimized based on the hydrophobicity of the peptide.

    • Monitor the elution of the peptide at 220 nm and 280 nm (if aromatic residues are present).

  • Fraction Collection: Collect fractions corresponding to the major peaks.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide with intact protecting groups.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Protocol 2: Solubility Testing for Hydrophobic Peptides

This protocol provides a systematic approach to finding a suitable solvent for hydrophobic peptides.[1]

Reagents:

  • Crude peptide.

  • A selection of organic solvents: Acetonitrile (ACN), Isopropanol (IPA), n-Propanol, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

  • Aqueous buffers: 0.1% TFA in water, 0.1% Formic Acid in water.

Procedure:

  • Place a small, equal amount of the crude peptide into several microcentrifuge tubes.

  • To the first set of tubes, attempt to dissolve the peptide in the aqueous buffers alone. Observe for complete dissolution.

  • To a second set of tubes, add a small, measured volume of a pure organic solvent (e.g., 50 µL of DMSO). Vortex and sonicate if necessary.

  • Once the peptide is dissolved in the organic solvent, slowly add the aqueous buffer dropwise while vortexing. Observe for any precipitation.

  • Repeat with different organic solvents and aqueous buffers to determine the optimal combination that keeps the peptide in solution at the desired concentration for HPLC injection.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin & Crude Peptide Precipitation SPPS->Cleavage Dissolution Crude Peptide Dissolution (Solubility Test) Cleavage->Dissolution RPHPLC Reversed-Phase HPLC Dissolution->RPHPLC Fractionation Fraction Collection RPHPLC->Fractionation Analysis Purity & Identity Analysis (Analytical HPLC & Mass Spec) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified Peptide Lyophilization->FinalProduct

Caption: Workflow for the purification of peptides containing this compound.

Troubleshooting_Logic Start Purification Issue Identified Solubility Poor Solubility? Start->Solubility Purity Low Purity / Co-elution? Solubility->Purity No Sol_Action Optimize Dissolution Protocol (e.g., use DMSO, sonicate) Solubility->Sol_Action Yes Recovery Low Recovery? Purity->Recovery No Pur_Action Optimize HPLC Gradient Change Mobile Phase / Column Purity->Pur_Action Yes PeakShape Poor Peak Shape? Recovery->PeakShape No Rec_Action Check for Precipitation Use Less Hydrophobic Column Recovery->Rec_Action Yes Peak_Action Increase Temperature Use High-Purity Column PeakShape->Peak_Action Yes End Problem Resolved Sol_Action->End Pur_Action->End Rec_Action->End Peak_Action->End

Caption: Troubleshooting decision tree for peptide purification.

References

Technical Support Center: Cbz-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to enhance yield and purity in Carboxybenzyl (Cbz)-based peptide synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during Cbz-based peptide synthesis, offering potential causes and actionable solutions.

Question: Why is the yield low after the N-terminal Cbz-protection step?

Answer: Low yield during the protection of the α-amino group can stem from several factors related to reaction conditions and reagent stability.

  • Potential Cause 1: Incorrect pH. The reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under aqueous alkaline conditions (Schotten-Baumann conditions) is highly pH-dependent.[1] If the pH is too low, the Cbz-Cl reagent can decompose.[1] If the pH is too high, it may cause racemization of the amino acid.[1]

    • Solution: Maintain a stable pH between 8 and 10.[1] Using a mixed base buffer system, such as a 2:1 ratio of Na₂CO₃ to NaHCO₃, can effectively maintain the optimal pH range.[1]

  • Potential Cause 2: Incomplete Reaction. The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.[2] While the reaction is often performed at 0 °C to control exothemicity, it may require extended stirring (e.g., up to 20 hours) to proceed to completion.[3]

  • Potential Cause 3: Amine Nucleophilicity. Primary aliphatic amines are highly nucleophilic and react readily. However, less nucleophilic amines, such as aromatic amines, or sterically hindered amines may react more slowly.

    • Solution: For less reactive amines, consider alternative, non-alkaline conditions or more activated Cbz reagents like Cbz-OSu (N-succinimidyl benzyloxycarbonyl) which can offer more optionality.[3] Using PEG-600 as a reaction medium has also been shown to produce high yields for both aliphatic and aromatic amines.[1]

Question: My peptide coupling step is inefficient, resulting in a low yield of the desired peptide. What could be the cause?

Answer: Inefficient coupling is a common hurdle, often related to steric hindrance, inadequate activation of the carboxylic acid, or aggregation.

  • Potential Cause 1: Inappropriate Coupling Reagent. The choice of coupling reagent is critical, especially for sterically hindered amino acids.[4][5] Standard carbodiimides like DCC or EDC may be insufficient for challenging couplings.[5]

    • Solution: Employ more potent aminium/uronium or phosphonium salt-based coupling reagents such as HATU, HBTU, or PyBOP.[6] These are known to be highly efficient, particularly for hindered couplings.[6] For sterically hindered α,α-dialkylated amino acids, the combination of CIP (2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate) with an additive like HOAt has shown excellent results.[5][7]

  • Potential Cause 2: Racemization. The activation of the C-terminal amino acid can lead to the formation of an oxazolone intermediate, which can cause racemization, thereby reducing the yield of the desired stereoisomer.[5][7]

    • Solution: Perform the coupling at a low temperature (e.g., 0 °C) and use racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or its derivatives, especially when using carbodiimide reagents like DCC or EDC.[5][8][9]

  • Potential Cause 3: Peptide Aggregation. As the peptide chain elongates, it can aggregate on the solid support (if using SPPS) or in solution, preventing reagents from accessing the reactive sites.[10] This is more common with hydrophobic sequences.[10]

    • Solution: Switch to a solvent known to disrupt hydrogen bonding, such as N-methylpyrrolidone (NMP), or add DMSO to the reaction mixture.[10] Coupling at a higher temperature or using microwave irradiation can also help overcome aggregation.[10]

Question: I am observing significant side products after the Cbz-deprotection step. How can I prevent this?

Answer: The primary method for Cbz deprotection, catalytic hydrogenolysis, is generally clean, but side reactions can occur if not properly controlled or if the substrate contains incompatible functional groups.[1][2]

  • Potential Cause 1: Incomplete Hydrogenolysis. An insufficient source of hydrogen can lead to the formation of N-benzyl-protected tertiary amines as a side product instead of the desired free amine.[1]

    • Solution: Ensure an adequate supply of hydrogen, either by using a hydrogen balloon or a hydrogenation apparatus.[2] If using transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, formic acid) is present in sufficient excess.[3]

  • Potential Cause 2: Reduction of Other Functional Groups. Catalytic hydrogenation is not compatible with other reducible functional groups, such as alkenes, alkynes, nitro groups, or some aryl halides.[2] This will lead to undesired modifications of the peptide.

    • Solution: If your peptide contains such groups, use an alternative deprotection method. Acidic cleavage with HBr in acetic acid is a common alternative, although it involves harsh conditions.[1][2] A milder option involves using Lewis acids like AlCl₃ in a fluorinated solvent such as HFIP, which can selectively cleave the Cbz group in the presence of other benzyl groups or reducible moieties.[11]

  • Potential Cause 3: Catalyst Poisoning. The catalyst (e.g., Pd/C) can be poisoned by certain functional groups, particularly sulfur-containing residues like methionine or cysteine, leading to an incomplete reaction.

    • Solution: Increase the catalyst loading (e.g., from 5-10 mol% to 20 mol% or higher). In some cases, using a different catalyst or a combination of catalysts, such as Pd/C with Nb₂O₅/C, can facilitate deprotection even with challenging substrates.[12]

Question: How can I minimize product loss during the purification of my Cbz-protected peptide?

Answer: Purification of fully protected peptides can be challenging due to their hydrophobicity and poor solubility in aqueous solutions typically used for reversed-phase HPLC.[13]

  • Potential Cause 1: Poor Solubility. Fully protected peptides are often insoluble in water and standard reversed-phase chromatography solvents, leading to precipitation and low recovery.[13]

    • Solution: Instead of reversed-phase chromatography, consider normal-phase chromatography using silica gel.[13] The protected peptide can be dissolved in an organic solvent like Dichloromethane (DCM) or DMF for loading onto the column.[13]

  • Potential Cause 2: Emulsion Formation During Work-up. During aqueous work-up and extraction steps, emulsions can form, making layer separation difficult and causing product loss.

    • Solution: After extraction, wash the combined organic layers with brine (saturated aqueous NaCl) to help break emulsions.[3] Drying the organic layer thoroughly with an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation is also crucial.[14]

  • Potential Cause 3: Product is an Oil Instead of a Solid. Many Cbz-protected amino acids and peptides are oils or amorphous solids, making isolation by crystallization difficult.

    • Solution: If direct crystallization fails, purification by column chromatography is the most reliable method.[3] After purification, concentrating the product on a rotary evaporator and drying under high vacuum can yield the final product.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages and disadvantages of the Cbz protecting group?

The Carboxybenzyl (Cbz) group is a foundational protecting group in peptide synthesis.[3][15]

  • Advantages: It is stable under both basic and mild acidic conditions, making it orthogonal to other common protecting groups like Boc and Fmoc.[3][16] The introduction of a Cbz group often increases the crystallinity of the product, which can simplify purification.[1] Its removal by catalytic hydrogenolysis is very clean, yielding toluene and carbon dioxide as byproducts, which are easily removed.[3]

  • Disadvantages: The most common deprotection method, catalytic hydrogenation, is incompatible with other reducible functional groups like alkenes, alkynes, and nitro groups.[2] The alternative deprotection method using strong acid (e.g., HBr/AcOH) is harsh and can cleave other acid-labile protecting groups.[2]

Q2: Which coupling reagents are most effective for Cbz-protected amino acids?

The effectiveness of a coupling reagent depends on the specific amino acids being coupled. For routine couplings, carbodiimides like DCC and EDC in the presence of HOBt are cost-effective.[5][9] For more challenging couplings, especially those involving sterically hindered amino acids, aminium/uronium salts like HATU and HBTU, or phosphonium salts like PyBOP, provide faster reaction rates and higher yields with a low risk of racemization.[6]

Q3: How can I effectively monitor the completion of my reactions?

Thin-Layer Chromatography (TLC) is the most common and cost-effective method for monitoring reaction progress. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture, you can visualize the consumption of the starting material and the appearance of the product. For more quantitative analysis and to confirm the mass of the product, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[2]

Quantitative Data Summary

Table 1: Comparative Performance of Common Coupling Reagents for Cbz-Amino Acids (Data synthesized from general performance characteristics reported in the literature)[6]

Coupling ReagentClassTypical YieldRelative Reaction RateRisk of RacemizationKey Considerations
DCC/DIC + HOBt CarbodiimideGood - HighModerateLow (with additive)Inexpensive and effective. The urea byproduct of DCC is insoluble and must be filtered off.[5][9]
EDC + HOBt CarbodiimideGood - HighModerateLow (with additive)Water-soluble urea byproduct allows for easy removal by aqueous extraction.[5][8]
HBTU Aminium/UroniumHighFastLowA reliable and cost-effective option for routine and challenging couplings.[6]
HATU Aminium/UroniumVery HighVery FastLowHighly efficient, especially for hindered couplings. More expensive than HBTU.[6]
PyBOP PhosphoniumHighFastLowByproducts are generally less problematic than those from HBTU/HATU.[6]

Table 2: Overview of Cbz-Deprotection Methods

MethodReagents/ConditionsAdvantagesLimitations & Potential Issues
Catalytic Hydrogenolysis H₂, 5-10% Pd/C in MeOH, EtOH, or THF[2]Mild, neutral pH, high yields, clean byproducts.[2]Incompatible with reducible groups (alkenes, alkynes, nitro).[2] Safety concerns with H₂ gas. Potential for catalyst poisoning.[12]
Transfer Hydrogenation Ammonium formate, formic acid, or Et₃SiH with Pd/C[2]Avoids the use of flammable H₂ gas, making it safer for larger scales.[2]Can also reduce other functional groups.[2] May require gentle heating.[2]
Acidic Cleavage HBr in Acetic Acid (AcOH)[1][2]Effective for substrates that are not compatible with hydrogenation.[2]Harsh conditions can cleave other acid-labile protecting groups.[1][2]
Lewis Acid Cleavage AlCl₃ in HFIP[11]Mild and selective for Cbz over O- and N-Benzyl groups.[11]Requires specific fluorinated solvents and stoichiometric Lewis acid.
Detailed Experimental Protocols

Protocol 1: Cbz-Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a general procedure for the N-terminal protection of an amino acid using benzyl chloroformate.

  • Dissolution: Dissolve the amino acid (1.0 equiv) in a 2:1 mixture of THF and water.[3] To this, add sodium bicarbonate (NaHCO₃, 2.0 equiv).[3] Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.5 equiv) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.[3]

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC until the starting amino acid is consumed (this may take several hours, up to 20h).[3]

  • Work-up: Once complete, dilute the reaction mixture with water and extract with ethyl acetate (3x).[3]

  • Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Cbz-protected amino acid.[3]

  • Purification: If necessary, purify the product by silica gel column chromatography.[3]

Protocol 2: Peptide Coupling using DIC/HOBt

This protocol outlines a standard procedure for forming a peptide bond between a Cbz-protected amino acid and an amino acid ester.

  • Dissolution: Dissolve the Cbz-protected amino acid (1.0 equiv) and the amino acid ester hydrochloride salt (1.0 equiv) in DMF or DCM.[8]

  • Additive & Base: Add HOBt (1.1 equiv) to the solution. If using an ester salt, add a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.0 equiv) to neutralize the salt.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Add diisopropylcarbodiimide (DIC, 1.1 equiv) to the cooled, stirred mixture.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Filter the mixture to remove the diisopropylurea byproduct. Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected peptide. Further purification can be done via chromatography or crystallization.

Protocol 3: Cbz-Deprotection via Catalytic Hydrogenation

This protocol describes the removal of the Cbz group using hydrogen gas and a palladium catalyst.

  • Dissolution: Dissolve the Cbz-protected peptide (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).[2]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% by weight relative to the peptide).[2]

  • Hydrogenation: Place the reaction flask under an atmosphere of hydrogen (H₂), typically by evacuating the flask and backfilling with H₂ from a balloon three times.[12]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC or LC-MS until the starting material is fully consumed.[2]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.[2][12] Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[2] This product can often be used in the next step without further purification.

Visualizations

Cbz_Peptide_Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Coupling cluster_deprotection Step 3: Deprotection cluster_cycle Elongation Cycle cluster_final Final Steps start Amino Acid (H₂N-CHR₁-COOH) prot Cbz-Protection (Cbz-Cl, Base) start->prot couple Peptide Coupling (e.g., HATU, DIC/HOBt) prot->couple aa2 Amino Acid Ester (H₂N-CHR₂-COOR') aa2->couple deprot Cbz-Deprotection (H₂, Pd/C) couple->deprot cycle_check Chain Elongation Needed? deprot->cycle_check cycle_check->couple Yes purify Purification (Chromatography) cycle_check->purify No final_peptide Final Peptide purify->final_peptide

Caption: Workflow for Cbz-based peptide synthesis.

Troubleshooting_Low_Yield start Low Coupling Yield d1 Was coupling reagent appropriate for sequence? start->d1 d2 Were additives used (e.g., HOBt)? d1->d2 Yes s1 Cause: Inefficient Activation Solution: Use stronger reagent (HATU, PyBOP) for hindered or slow couplings. d1->s1 No d3 Was aggregation observed? d2->d3 Yes s2 Cause: Racemization Solution: Add HOBt/HOAt, especially with carbodiimides. Couple at 0°C. d2->s2 No d4 Was reaction monitored to completion? d3->d4 No s3 Cause: Poor Reagent Access Solution: Change solvent (NMP), add DMSO, or use microwave to disrupt aggregation. d3->s3 Yes s4 Cause: Incomplete Reaction Solution: Increase reaction time or temperature. Confirm completion with TLC or LC-MS. d4->s4 No

Caption: Troubleshooting logic for low peptide coupling yield.

References

Managing steric hindrance with Cbz-Lys(Boc)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, FAQs, and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the coupling of Nα-Cbz-Nε-Boc-L-lysine (Cbz-Lys(Boc)-OH). The inherent steric hindrance of this doubly protected amino acid requires optimized conditions to ensure high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the coupling of this compound often inefficient?

A1: The primary challenge in coupling this compound is steric hindrance. The bulky benzyloxycarbonyl (Cbz or Z) group on the alpha-amine and the tert-butyloxycarbonyl (Boc) group on the side-chain epsilon-amine create a sterically crowded environment around the carboxylic acid. This bulkiness impedes the approach of the activating agent and the incoming nucleophile (the N-terminus of the peptide chain), leading to slower reaction rates and incomplete couplings.[1][2]

Q2: What are the signs of an incomplete coupling reaction?

A2: In solid-phase peptide synthesis (SPPS), an incomplete coupling is typically indicated by a positive Kaiser test (a dark blue color on the resin beads), which detects free primary amines.[3][4] In both solid-phase and solution-phase synthesis, analysis of the crude product by mass spectrometry (MS) may reveal the presence of deletion sequences (peptides missing the this compound residue). Reverse-phase HPLC (RP-HPLC) will also show a significant impurity peak corresponding to the uncoupled starting material.[3]

Q3: My coupling reaction is slow or incomplete. What should I do?

A3: If you detect an incomplete reaction, several strategies can be employed:

  • Perform a Second Coupling (Double Couple): The most straightforward approach is to repeat the coupling step with fresh reagents to force the reaction to completion.[3]

  • Increase Reaction Time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight), monitoring progress by TLC or LC-MS.

  • Switch to a More Potent Coupling Reagent: If using standard carbodiimides (like DIC) or HBTU, switching to a more powerful uronium/aminium salt reagent like HATU, HCTU, or COMU is highly recommended for sterically hindered couplings.[5][6][7]

  • Increase Temperature: For difficult couplings, gently increasing the temperature to 40-50°C can enhance the reaction rate, though this should be done cautiously as it can also increase the risk of racemization.[6][8]

Q4: Which coupling reagents are most effective for this compound?

A4: For sterically hindered amino acids, uronium/aminium salt-based reagents are generally superior to carbodiimides.

  • HATU is highly effective and widely used for overcoming steric hindrance due to its rapid activation and high reactivity.[6]

  • HCTU and COMU are also excellent choices, with coupling efficiencies comparable or sometimes superior to HATU.[5][9] COMU has the added benefits of being based on Oxyma Pure, making it a safer, non-explosive alternative to HOBt- or HOAt-based reagents.[5][10]

  • PyBOP is a strong phosphonium salt reagent that is also effective for hindered couplings.[6]

  • HBTU is a reliable and cost-effective option but is generally considered less reactive than HATU or HCTU for challenging sequences.[5][11]

Q5: How do the base and solvent affect the coupling reaction?

A5: The choice of base and solvent is critical.

  • Base: N,N-Diisopropylethylamine (DIPEA) is a common choice due to its strong basicity and steric bulk, which minimizes side reactions.[5][6] N-Methylmorpholine (NMM) is a slightly weaker base that can also be used. For reactions particularly prone to racemization, a weaker, more hindered base like 2,4,6-collidine may be beneficial.[5]

  • Solvent: Dimethylformamide (DMF) is the most common solvent for peptide coupling. However, for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents like DMF/DCM can improve solvation and increase coupling efficiency.[12][13] Ensure all solvents are anhydrous, as water can hydrolyze the activated species.

Q6: What is racemization and how can I minimize it with this compound?

A6: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, converting the L-amino acid into a mixture of L and D enantiomers.[8] While urethane-protected amino acids like this compound are generally resistant to racemization, the risk increases with stronger bases, higher temperatures, and prolonged activation times.[5] To minimize this risk:

  • Use a coupling reagent known for low racemization, such as HATU or COMU.[6]

  • Avoid excessive amounts of strong base. Use the recommended stoichiometry (typically 2.0 equivalents).

  • Keep reaction temperatures at 0°C or room temperature unless a higher temperature is absolutely necessary.[8]

  • Minimize the pre-activation time before adding the amine component.

Data Presentation

Comparison of Coupling Reagent Performance for Hindered Amino Acids
Coupling ReagentClassTypical YieldRelative Reaction RateRacemization RiskKey Considerations
HATU Aminium/Uronium SaltVery HighVery FastLowHighly efficient for hindered couplings; considered a gold standard.[6][11]
HCTU Aminium/Uronium SaltVery HighVery FastLowPerformance is comparable or slightly better than HBTU.[9]
COMU Aminium/Uronium SaltVery HighVery FastLowSafer, non-explosive alternative to HBTU/HATU with excellent solubility and reactivity.[5][10]
HBTU Aminium/Uronium SaltHighFastLowA reliable and cost-effective choice for routine couplings, but may be slower than HATU for difficult sequences.[6][11]
PyBOP Phosphonium SaltHighFastLowByproducts are generally less problematic than those from carbodiimides.[6]
DIC/Oxyma CarbodiimideModerate-HighModerateLowA classic, cost-effective method. OxymaPure is a safer and more effective additive than HOBt.[8]

Visualizations

Experimental Workflow for this compound Coupling

G start Start dissolve 1. Dissolve this compound and Coupling Reagent in Anhydrous DMF start->dissolve preactivate 2. Add Base (e.g., DIPEA) for Pre-activation (0°C, 5-10 min) dissolve->preactivate add_amine 3. Add Amine Component (e.g., H-Peptide-Resin or Amino Acid Ester) preactivate->add_amine react 4. Allow Reaction to Proceed (e.g., 2h at RT) add_amine->react monitor 5. Monitor Reaction (TLC, LC-MS, or Kaiser Test) react->monitor incomplete Incomplete monitor->incomplete complete Complete monitor->complete workup 6. Aqueous Workup or Resin Washing end End workup->end recouple Perform Double Couple or Optimize Conditions recouple->add_amine Re-initiate Coupling

Caption: General workflow for coupling this compound.

Troubleshooting Logic for Incomplete Coupling

G problem Problem: Incomplete Coupling (Positive Kaiser Test / Deletion Peak in MS) cause1 Possible Cause 1: Insufficient Reagent Activity problem->cause1 cause2 Possible Cause 2: Steric Hindrance problem->cause2 cause3 Possible Cause 3: Peptide Aggregation problem->cause3 solution1a Solution: Switch to a more potent reagent (e.g., HBTU -> HATU or COMU) cause1->solution1a solution1b Solution: Use fresh, high-purity reagents and anhydrous solvent cause1->solution1b solution2a Solution: Perform a 'Double Couple' cause2->solution2a solution2b Solution: Increase reaction time and/or temperature moderately cause2->solution2b solution3a Solution: Use a more effective solvent (e.g., NMP or 'Magic Mixture') cause3->solution3a solution3b Solution: Lower the resin loading cause3->solution3b

Caption: Troubleshooting decision tree for incomplete coupling.

Experimental Protocols

Protocol: Solution-Phase Coupling of this compound using HATU

This protocol details a general procedure for coupling this compound to an amino acid ester hydrochloride salt in solution.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Saturated NaCl (Brine) (aq)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (use sufficient volume to fully dissolve solids, e.g., 5-10 mL per mmol).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Activation: Add DIPEA (1.5 eq) to the cooled solution. Stir for 5-10 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF and add the remaining DIPEA (1.0 eq) to neutralize the salt. Add this solution to the activated this compound mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water and dilute with ethyl acetate.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x).[14]

    • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel if necessary.

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Cbz-Lys(Boc)-OH vs. Fmoc-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acids is a critical determinant of success in solid-phase peptide synthesis (SPPS). The choice between different protection strategies can significantly impact peptide yield, purity, and the feasibility of synthesizing complex sequences. This guide provides an objective, data-driven comparison of two lysine derivatives that represent distinct and fundamental approaches in SPPS: Fmoc-Lys(Boc)-OH and the analogous Cbz-protected lysine derivative used in Boc-based synthesis, Boc-Lys(Cbz)-OH.

While the user query specified Cbz-Lys(Boc)-OH, it is important to clarify that this derivative, with Nα-Cbz and Nε-Boc protection, is not standard for SPPS. Instead, a more relevant and practical comparison lies between the two dominant orthogonal protection strategies: the Fmoc/tBu strategy, which universally employs Fmoc-Lys(Boc)-OH , and the Boc/Bzl strategy, which utilizes Boc-Lys(Cbz)-OH (or its more common variant Boc-Lys(2-Cl-Z)-OH). This guide will focus on this more pertinent comparison.

At a Glance: Key Strategic Differences

The core difference lies in the orthogonality of the protecting groups, dictating the entire synthetic workflow.

  • Fmoc/tBu Strategy (using Fmoc-Lys(Boc)-OH): This is the most prevalent strategy in modern SPPS. The Nα-Fmoc group is labile to mild base (e.g., piperidine), while the side-chain tert-butyl (tBu) based protecting groups, including the Boc on the lysine side chain, are stable to this treatment. These side-chain protectors are removed simultaneously with cleavage from the resin using a moderately strong acid, typically trifluoroacetic acid (TFA).[][]

  • Boc/Bzl Strategy (using Boc-Lys(Cbz)-OH): This classical approach uses the acid-labile Boc group for temporary Nα-protection, which is removed by repeated treatments with TFA. The more permanent side-chain protecting groups, such as the benzyloxycarbonyl (Cbz or Z) group on the lysine side chain, are stable to these mild acid conditions. Their removal requires very strong acids, most commonly anhydrous hydrogen fluoride (HF), or catalytic hydrogenolysis.[3]

Comparative Performance and Experimental Data

Direct quantitative comparisons of yield and purity for the same peptide synthesized by both methods are not abundant in literature, as most laboratories specialize in one strategy. However, a qualitative and semi-quantitative comparison can be made based on the known chemical principles and reported outcomes of each strategy.

ParameterFmoc/tBu Strategy (Fmoc-Lys(Boc)-OH)Boc/Bzl Strategy (Boc-Lys(Cbz)-OH)
Nα-Deprotection Conditions 20% piperidine in DMF, mild and fast.[]50% TFA in DCM, moderately acidic, repetitive.[3]
Side-Chain Deprotection Concurrent with resin cleavage.Requires a separate, harsh deprotection step.
Final Cleavage/Deprotection Trifluoroacetic acid (TFA) based cocktails (e.g., TFA/TIS/H2O).[4]Anhydrous Hydrogen Fluoride (HF) or Hydrogenolysis (Pd/C, H₂).[3][5]
Purity & Yield Generally high yields (>99% per coupling step) and purity, especially for complex peptides.[6][7]Reliable for long peptides, but harsh final cleavage can lead to side products.[3]
Safety & Handling Avoids highly corrosive HF. Piperidine is toxic.Requires specialized, HF-resistant apparatus and extreme caution.[3] Hydrogenolysis requires a catalyst and hydrogen source.[5]
Compatibility Excellent for acid-sensitive modifications (e.g., phosphorylation, glycosylation).[6]Robust for standard sequences; harsh cleavage can degrade sensitive residues.

Signaling Pathways and Experimental Workflows

The logical flow of each synthesis strategy, highlighting the orthogonal nature of the protecting groups, is crucial for understanding their application.

Fmoc_SPPS_Workflow Fmoc/tBu SPPS Workflow Resin Solid Support Load Load Fmoc-Lys(Boc)-OH Resin->Load Deprotect_Fmoc Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect_Fmoc Wash1 Wash Deprotect_Fmoc->Wash1 Couple Couple next Fmoc-AA-OH Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Deprotection & Coupling Cycles Wash2->Repeat Repeat->Deprotect_Fmoc n cycles Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Repeat->Final_Cleavage Peptide Purified Peptide Final_Cleavage->Peptide

Caption: Workflow for Fmoc-based SPPS using Fmoc-Lys(Boc)-OH.

Boc_SPPS_Workflow Boc/Bzl SPPS Workflow Resin Solid Support Load Load Boc-Lys(Cbz)-OH Resin->Load Deprotect_Boc Boc Deprotection (50% TFA/DCM) Load->Deprotect_Boc Neutralize Neutralization (DIEA) Deprotect_Boc->Neutralize Wash1 Wash Neutralize->Wash1 Couple Couple next Boc-AA-OH Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat Deprotection & Coupling Cycles Wash2->Repeat Repeat->Deprotect_Boc n cycles Final_Cleavage Final Cleavage & Side-Chain Deprotection (Anhydrous HF or H₂/Pd-C) Repeat->Final_Cleavage Peptide Purified Peptide Final_Cleavage->Peptide

Caption: Workflow for Boc-based SPPS using Boc-Lys(Cbz)-OH.

Potential Side Reactions

The final deprotection and cleavage step is critical and can be a source of impurities for both strategies.

Fmoc/tBu Strategy (Fmoc-Lys(Boc)-OH) Side Reactions:

During the final TFA cleavage, the Boc group from the lysine side chain is removed, generating a reactive tert-butyl cation.[4]

  • t-Butylation: This cation can alkylate nucleophilic residues, particularly tryptophan and methionine. This is mitigated by adding scavengers like triisopropylsilane (TIS), water, and dithiothreitol (DTT) to the cleavage cocktail.[8]

Boc/Bzl Strategy (Boc-Lys(Cbz)-OH) Side Reactions:

The harsh conditions required to remove the Cbz group from the lysine side chain can lead to several side reactions.

  • HF Cleavage:

    • Benzyl Cation Formation: Similar to t-butylation, the removal of benzyl-based protecting groups like Cbz generates benzyl carbocations that can alkylate sensitive residues.[3] Scavengers such as anisole and p-cresol are essential to trap these cations.[9][10]

    • Aspartimide Formation: Peptides containing aspartic acid are prone to forming aspartimide residues under strong acid conditions.[11]

    • Glutamic Acid Cyclization: Glutamic acid residues can cyclize to form pyroglutamic acid.[12]

  • Hydrogenolysis:

    • Catalyst Poisoning: If the peptide contains sulfur-containing amino acids like methionine or cysteine, the palladium catalyst can be "poisoned," leading to incomplete deprotection.[13]

    • Saturation of Aromatic Rings: Phenylalanine and tryptophan residues may undergo saturation of their aromatic rings.[14]

Experimental Protocols

Key Experiment 1: Final Cleavage and Deprotection in Fmoc/tBu SPPS

Objective: To cleave the synthesized peptide from the solid support and simultaneously remove the Boc protecting group from the lysine side chain(s) and other tBu-based protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 by volume.[15]

  • Cold diethyl ether

  • Centrifuge tubes

  • DCM (Dichloromethane) for washing

Procedure:

  • Place the dried peptide-resin (approx. 100 mg) in a reaction vessel.

  • Add the freshly prepared cleavage cocktail (2 mL) to the resin.

  • Allow the mixture to react at room temperature for 2-3 hours with occasional swirling.[4]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the peptide pellet with cold ether twice more, and dry the crude peptide under vacuum.

Key Experiment 2: Final Cleavage and Deprotection in Boc/Bzl SPPS (HF Cleavage)

Objective: To cleave the synthesized peptide from the resin and remove the Cbz protecting group from the lysine side chain(s) using anhydrous hydrogen fluoride.

WARNING: This procedure involves the use of anhydrous HF, which is extremely corrosive and toxic. It must be performed in a specialized, HF-resistant apparatus within a dedicated fume hood by highly trained personnel.

Materials:

  • Peptide-resin (dried)

  • HF cleavage apparatus (e.g., from Peptide Institute or similar)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., p-cresol, anisole)

  • Cold diethyl ether

  • Magnetic stir bar

Procedure:

  • Dry the peptide-resin (up to 1 g) thoroughly under high vacuum and place it in the HF-resistant reaction vessel with a Teflon-coated stir bar.

  • Add the appropriate scavenger mixture (e.g., 1 mL of p-cresol per gram of resin).

  • Assemble the HF apparatus according to the manufacturer's instructions.

  • Cool the reaction vessel to approximately -5 to 0°C using a cryostat or ice-salt bath.

  • Distill a measured amount of anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

  • Stir the mixture at 0°C for 60 minutes.[3]

  • After the reaction, remove the HF by vacuum distillation into a calcium oxide trap.

  • Once all HF is removed, carefully disassemble the apparatus.

  • Wash the residue containing the peptide with cold diethyl ether to remove scavengers.

  • Precipitate, wash, and dry the peptide as described in the Fmoc protocol.

Conclusion

The choice between Fmoc-Lys(Boc)-OH and Boc-Lys(Cbz)-OH is fundamentally a choice between the two major SPPS strategies.

The Fmoc/tBu strategy, utilizing Fmoc-Lys(Boc)-OH, is the dominant method in modern peptide synthesis. Its primary advantages include milder Nα-deprotection conditions, the avoidance of highly hazardous HF, and its compatibility with a wide range of sensitive amino acids and post-translational modifications.[][6] The final TFA cleavage is efficient and generally results in high purity and yield, provided appropriate scavengers are used.[8][16]

The Boc/Bzl strategy, with Boc-Lys(Cbz)-OH, remains a robust and reliable method, particularly for the synthesis of long or historically challenging sequences. [3] However, the requirement for repetitive TFA treatment for Nα-deprotection and the extremely harsh conditions (HF) or potential for catalyst poisoning (hydrogenolysis) for final deprotection make it less versatile and more hazardous than the Fmoc approach.

For most applications, particularly in drug discovery and the synthesis of modified peptides, the Fmoc/tBu strategy offers a safer, more flexible, and highly efficient workflow. The Boc/Bzl strategy is typically reserved for specific applications where its unique characteristics provide a distinct advantage.

References

A Comparative Analysis of Lysine Protecting Groups: Cbz vs. Boc vs. Fmoc

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the selection of an appropriate protecting group for the lysine side chain is a critical decision that profoundly influences the efficiency, yield, and purity of the final product. The ε-amino group of lysine is highly nucleophilic and requires robust protection to prevent unwanted side reactions during peptide coupling. The three most commonly employed protecting groups for this purpose are the Carboxybenzyl (Cbz), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. This guide provides a comprehensive, data-driven comparison of these protecting groups to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Characteristics

The primary distinction between Cbz, Boc, and Fmoc lies in their lability under different chemical conditions, which forms the basis of their orthogonal application in complex synthetic schemes. Orthogonality allows for the selective removal of one protecting group without affecting others.[1]

  • Cbz (Z): The Carboxybenzyl group is a classic protecting group, typically removed under neutral conditions via catalytic hydrogenolysis.[2] It is stable to both mild acids and bases, making it a robust choice for certain applications.[1]

  • Boc: The tert-Butoxycarbonyl group is the archetypal acid-labile protecting group.[1] It is readily cleaved by strong acids like trifluoroacetic acid (TFA).[3]

  • Fmoc: The 9-Fluorenylmethyloxycarbonyl group is characterized by its lability to basic conditions, commonly removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][4]

Quantitative Performance Data

The following tables summarize quantitative data on the protection and deprotection of lysine using Cbz, Boc, and Fmoc groups, compiled from various experimental sources. It is important to note that yields and purities can vary depending on the specific reaction conditions, scale, and analytical methods used.

Table 1: Lysine Protection Efficiency

Protecting GroupReagentTypical YieldPurityReference
Cbz Benzyl Chloroformate (Cbz-Cl)82%99.5% (as DCHA salt)[5]
Boc Di-tert-butyl dicarbonate (Boc)₂O100%Not specified[6]
Fmoc Fmoc-OSu90%100% (by HPLC)[5]

Table 2: Lysine Deprotection Efficiency

Protected LysineDeprotection ReagentTypical YieldPurityReference
Cbz-Lys H₂/Pd-C~95%High[7]
Boc-Lys Trifluoroacetic Acid (TFA)High (e.g., 97% for Boc-Ala)High[8]
Fmoc-Lys 20% Piperidine in DMFGenerally highHigh[4]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies.

Protocol 1: Protection of Lysine

a) Synthesis of Nα-Cbz-Nε-Boc-L-lysine[5]

  • Start with a copper complex of Nε-Boc-L-lysine.

  • React with 8-quinolinol.

  • Add benzyl N-succinimidyl carbonate (prepared in situ).

  • The final product is obtained as the dicyclohexylammonium (DCHA) salt.

  • Yield: 91% (as DCHA salt); Purity: 99.5% by HPLC.

b) Synthesis of Nα,Nε-di-Boc-L-lysine[6]

  • Dissolve L-lysine hydrochloride in a 1:1 mixture of 1,4-dioxane and water.

  • Adjust the pH to 10-11 with 1 M NaOH solution.

  • Add a solution of di-tert-butyl dicarbonate in dioxane dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture under reduced pressure and acidify to pH 1-2 with 4 M KHSO₄.

  • Extract the product with ethyl acetate and dry under vacuum.

  • Yield: 100%.

c) Synthesis of Nα-Fmoc-Nε-Boc-L-lysine[5]

  • Utilize a one-pot procedure starting with [Lys(Boc)]₂Cu.

  • React with 9-fluorenylmethyl N-succinimidyl carbonate (prepared in situ).

  • Yield: 90%; Purity: 100% by HPLC.

Protocol 2: Deprotection of Protected Lysine

a) Deprotection of Cbz-Lysine via Catalytic Hydrogenolysis[7]

  • Dissolve the Cbz-protected peptide in a suitable solvent such as methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Stir the suspension under a hydrogen atmosphere (1 atm or higher) at room temperature.

  • Monitor the reaction by TLC or HPLC until completion (typically 1-4 hours).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected product.

  • Typical Yield: ~95%.

b) Deprotection of Boc-Lysine using Trifluoroacetic Acid (TFA)[9]

  • Dissolve the Boc-protected lysine derivative (4g) in a mixture of trifluoroacetic acid (5ml) and dichloromethane (10ml).

  • Stir the solution for 1 hour at room temperature.

  • Evaporate the solvent and impurities under reduced pressure.

  • Dissolve the residue in ethyl acetate (5 ml) and wash with 5% Na₂CO₃ solution until the pH is 8-9.

  • Remove the solvent by rotary evaporation to obtain the deprotected lysine.

c) Deprotection of Fmoc-Lysine using Piperidine[4]

  • In solid-phase peptide synthesis (SPPS), swell the resin-bound peptide in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF.

  • Agitate the mixture for a specified time (e.g., two treatments of 5 and 10 minutes).

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF to remove the cleaved Fmoc group and piperidine.

  • The deprotected N-terminus is now ready for the next coupling step.

Visualization of Workflows and Structures

Diagrams created using Graphviz provide a clear visual representation of the chemical structures and experimental workflows.

cluster_Cbz Cbz-Protected Lysine cluster_Boc Boc-Protected Lysine cluster_Fmoc Fmoc-Protected Lysine Cbz_Lys Cbz-Lys Boc_Lys Boc-Lys Fmoc_Lys Fmoc-Lys

Caption: Chemical structures of Lysine protected with Cbz, Boc, and Fmoc.

start Start SPPS with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., with HATU) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat n cycles final_cleavage Final Cleavage from Resin & Side-Chain Deprotection (TFA) wash2->final_cleavage Final cycle repeat->deprotection peptide Purified Peptide final_cleavage->peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

start Select Lysine Protecting Group q1 Is the final product sensitive to strong acid? start->q1 q2 Is the synthesis strategy based on base-lability? q1->q2 Yes use_boc Use Boc q1->use_boc No q3 Is catalytic hydrogenation compatible with other functional groups? q2->q3 No use_fmoc Use Fmoc q2->use_fmoc Yes use_cbz Use Cbz q3->use_cbz Yes consider_alternatives Consider alternative protecting groups q3->consider_alternatives No

Caption: Decision tree for selecting a lysine protecting group.

Side Reactions and Considerations

The choice of a protecting group can also be influenced by the potential for side reactions.

  • Fmoc: Aspartimide formation is a notable side reaction in Fmoc-based SPPS, especially in sequences containing aspartic acid.[4] Diketopiperazine formation can also occur at the dipeptide stage.[1]

  • Boc: The strong acidic conditions required for Boc deprotection can lead to the formation of t-butyl cations, which can alkylate sensitive residues like tryptophan and methionine if scavengers are not used.[1]

  • Cbz: The primary concern with Cbz deprotection is catalyst poisoning by sulfur-containing amino acids and the potential for incomplete deprotection.[1]

Conclusion

The selection of a lysine protecting group is a multifaceted decision that depends on the overall synthetic strategy, the nature of the target peptide, and the compatibility with other protecting groups and reaction conditions.

  • The Fmoc/tBu strategy has become the dominant approach in modern SPPS due to its milder final cleavage conditions and orthogonality, making it particularly suitable for the synthesis of complex and modified peptides.[1]

  • Boc chemistry remains a valuable tool, especially for sequences prone to aggregation where the strong acid cleavage can aid in solubilization.[1]

  • Cbz protection is often employed in solution-phase synthesis for fragment condensation due to its robustness.[1]

By carefully considering the quantitative data, experimental protocols, and potential side reactions presented in this guide, researchers can optimize their synthetic strategies to achieve higher yields and purities in their peptide products.

References

A Comparative Guide to Purity Assessment of Cbz-Lys(Boc)-OH: HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical step in the synthesis of peptides and peptidomimetics. Cbz-Lys(Boc)-OH, a commonly used protected amino acid, is no exception. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment, alongside alternative techniques, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for determining the purity of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it an indispensable tool in quality control and research laboratories. This guide will delve into the specifics of HPLC analysis for this compound and compare its performance with other analytical techniques such as Thin-Layer Chromatography (TLC), and advanced methods like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for the analysis of protected amino acids like this compound. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Experimental Protocol: RP-HPLC

A typical RP-HPLC method for the analysis of this compound is detailed below. This protocol is a representative example and may require optimization based on the specific instrument and column used.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

Data Presentation
ParameterHPLC Method 1 (Typical)
Purity (%) >99% (as reported by suppliers)
Retention Time (min) Dependent on specific gradient and column
Limit of Detection (LOD) Low µg/mL range
Limit of Quantitation (LOQ) Low µg/mL range
Precision (%RSD) < 2%

Comparison with Alternative Purity Assessment Methods

While HPLC is the predominant technique, other methods can provide complementary information or be used for initial screening.

MethodPrincipleAdvantagesDisadvantagesTypical Purity Assessment
Thin-Layer Chromatography (TLC) Differential migration on a coated plateSimple, rapid, low cost, good for reaction monitoringLow resolution, not quantitative, less sensitiveQualitative assessment of major impurities
UPLC-MS High-resolution chromatography with mass detectionHigh speed, high resolution, high sensitivity, provides mass information for impurity identificationHigh cost, complex instrumentationHigh-accuracy purity determination and impurity profiling
Nuclear Magnetic Resonance (NMR) Nuclear spin properties in a magnetic fieldProvides structural information, can be quantitative (qNMR)Lower sensitivity than HPLC, complex spectra for mixturesStructural confirmation and quantification of major components
Experimental Protocol: Thin-Layer Chromatography (TLC)

Materials:

  • Silica gel 60 F254 TLC plates

  • Developing chamber

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane/methanol) to a concentration of 1-2 mg/mL.

  • Spotting: Apply a small spot of the sample solution to the TLC plate.

  • Development: Develop the plate in a chamber saturated with an appropriate mobile phase (e.g., a mixture of dichloromethane and methanol, 95:5 v/v).

  • Visualization: After the solvent front has reached the top of the plate, remove the plate, dry it, and visualize the spots under a UV lamp at 254 nm. The presence of multiple spots indicates impurities.

Logical Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of a synthesized batch of this compound.

G cluster_0 Initial Screening cluster_1 Quantitative Purity Determination cluster_2 Impurity Identification (Optional) cluster_3 Structural Confirmation TLC Thin-Layer Chromatography (TLC) HPLC Reversed-Phase HPLC TLC->HPLC Proceed if single spot UPLC_MS UPLC-MS HPLC->UPLC_MS Characterize Impurities Pure Pure Product (>99%) HPLC->Pure Purity >99% Impure Further Purification Required HPLC->Impure Purity <99% NMR NMR Spectroscopy Synthesis Synthesized this compound Synthesis->TLC Quick Check Synthesis->NMR Structural Verification

Caption: Workflow for this compound purity assessment.

Signaling Pathway of Analysis Logic

The decision-making process for selecting an appropriate analytical method can be visualized as follows:

G Start Need to Assess Purity of This compound Qualitative Qualitative Check? Start->Qualitative Quantitative Quantitative Purity? Qualitative->Quantitative No TLC Use TLC Qualitative->TLC Yes ImpurityID Impurity ID Needed? Quantitative->ImpurityID No HPLC Use HPLC Quantitative->HPLC Yes StructureConfirm Structural Confirmation? ImpurityID->StructureConfirm No UPLC_MS Use UPLC-MS ImpurityID->UPLC_MS Yes NMR Use NMR StructureConfirm->NMR Yes

Caption: Decision pathway for selecting a purity analysis method.

Structural Validation of Cbz-Lys(Boc)-OH via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of raw materials is a critical first step in ensuring the integrity and reproducibility of their work. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of Nα-Cbz-Nε-Boc-L-lysine (Cbz-Lys(Boc)-OH), a commonly used protected amino acid in peptide synthesis. We present experimental data for this compound and compare its spectral features with those of alternative protecting group strategies.

Introduction to NMR-based Structural Validation

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, it is possible to confirm the identity and purity of a sample. For a molecule like this compound, with multiple functional groups and stereocenters, NMR is an indispensable tool for verifying the presence and integrity of the Cbz (carboxybenzyl) and Boc (tert-butyloxycarbonyl) protecting groups, as well as the lysine backbone.

Comparative Analysis of NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and two common alternative lysine derivatives, Fmoc-Lys(Boc)-OH and Alloc-Lys(Boc)-OH. The data has been compiled from various sources and represents typical values observed in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Chemical Shift Data (ppm)

Assignment This compound (in CDCl₃) Fmoc-Lys(Boc)-OH (in CDCl₃) Alloc-Lys(Boc)-OH (in CDCl₃)
Lysine α-H ~4.30~4.35~4.32
Lysine β-H₂ ~1.85~1.88~1.86
Lysine γ-H₂ ~1.50~1.52~1.51
Lysine δ-H₂ ~1.70~1.72~1.71
Lysine ε-H₂ ~3.10~3.12~3.11
Cbz-CH₂ ~5.10--
Cbz-Ar-H ~7.35--
Boc-(CH₃)₃ ~1.43~1.44~1.44
Fmoc-CH -~4.20-
Fmoc-CH₂ -~4.40-
Fmoc-Ar-H -~7.30-7.80-
Alloc-CH₂ --~4.55
Alloc-CH --~5.90
Alloc-CH₂= --~5.20, ~5.30
NH (amide/urethane) VariableVariableVariable
COOH Variable (often broad)Variable (often broad)Variable (often broad)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Assignment This compound (in CDCl₃) Fmoc-Lys(Boc)-OH (in CDCl₃) Alloc-Lys(Boc)-OH (in CDCl₃)
Lysine α-C ~54.0~53.5~53.8
Lysine β-C ~31.5~32.0~31.8
Lysine γ-C ~22.5~23.0~22.8
Lysine δ-C ~29.5~29.8~29.6
Lysine ε-C ~40.5~40.2~40.4
COOH ~176.0~176.5~176.2
Cbz-C=O ~156.5--
Cbz-CH₂ ~67.0--
Cbz-Ar-C ~128.0-136.0--
Boc-C=O ~156.0~156.2~156.1
Boc-C(CH₃)₃ ~80.0~79.5~79.8
Boc-(CH₃)₃ ~28.5~28.4~28.6
Fmoc-C=O -~156.5-
Fmoc-CH -~47.0-
Fmoc-CH₂ -~67.5-
Fmoc-Ar-C -~120.0-144.0-
Alloc-C=O --~156.4
Alloc-CH₂ --~65.6
Alloc-CH --~133.2
Alloc-CH₂= --~117.7

Experimental Protocols

A detailed and consistent experimental protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the protected amino acid for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. CDCl₃ is a common choice for many protected amino acids. Other options include DMSO-d₆ or Methanol-d₄. The choice of solvent can slightly affect the chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.

  • Filtering: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically at 0.03-0.05% v/v). However, for routine analysis, referencing to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) is often sufficient.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (ns): 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 12-16 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (ns): 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

Visualization of Structural Validation Workflow

The following diagrams illustrate the general workflow for structural validation using NMR and the correlation of NMR signals to the structure of this compound.

G cluster_workflow NMR Structural Validation Workflow Sample Preparation Sample Preparation NMR Data Acquisition NMR Data Acquisition Sample Preparation->NMR Data Acquisition Dissolved & Filtered Sample Data Processing Data Processing NMR Data Acquisition->Data Processing Raw FID Data Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Processed Spectrum Structural Confirmation Structural Confirmation Spectral Analysis->Structural Confirmation Assigned Peaks & Coupling

Caption: General workflow for structural validation of a chemical compound using NMR spectroscopy.

G cluster_correlation Signal-to-Structure Correlation for this compound Cbz_Lys_Boc_OH This compound Structure Cbz Group Lysine Backbone Boc Group NMR_Signals ¹H and ¹³C NMR Signals Aromatic & CH₂ Signals (~5.1-7.4 ppm) Aliphatic Signals (α, β, γ, δ, ε-H/C) tert-Butyl Signal (~1.4 ppm) Cbz_Lys_Boc_OH:f0->NMR_Signals:f0 corresponds to Cbz_Lys_Boc_OH:f1->NMR_Signals:f1 corresponds to Cbz_Lys_Boc_OH:f2->NMR_Signals:f2 corresponds to

Caption: Logical relationship between the chemical groups of this compound and their corresponding NMR signals.

Conclusion

NMR spectroscopy is a definitive method for the structural validation of this compound and other protected amino acids. By comparing the acquired ¹H and ¹³C NMR spectra with established reference data, researchers can confidently confirm the identity, purity, and integrity of their starting materials. This guide provides the necessary data and protocols to perform this essential quality control step, thereby ensuring the reliability of subsequent research and development activities. The distinct spectral signatures of different protecting groups, as highlighted in the comparative data, underscore the utility of NMR in distinguishing between various lysine derivatives.

A Head-to-Head Battle of Isomers: Cbz-Lys(Boc)-OH vs. Boc-Lys(Cbz)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. For the trifunctional amino acid lysine, with its two reactive amino groups, an orthogonal protection strategy is essential for directing the formation of peptide bonds and enabling site-specific modifications. This guide provides a comprehensive comparison of two commonly employed orthogonally protected lysine isomers: Nα-Cbz-Nε-Boc-L-lysine (Cbz-Lys(Boc)-OH) and Nα-Boc-Nε-Cbz-L-lysine (Boc-Lys(Cbz)-OH). This analysis is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of their performance with supporting data and detailed experimental protocols.

The core distinction between these two isomers lies in the placement of the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups on the α- and ε-amino functions of the lysine side chain. This seemingly subtle difference dictates the deprotection strategy and, consequently, the applications for which each isomer is best suited.

Chemical Structures and Properties

The chemical structures of the two isomers are presented below, highlighting the differential placement of the Cbz and Boc protecting groups.

This compound: The α-amino group is protected by the Cbz group, while the ε-amino group is protected by the Boc group.

Boc-Lys(Cbz)-OH: The α-amino group is protected by the Boc group, while the ε-amino group is protected by the Cbz group.

PropertyThis compoundBoc-Lys(Cbz)-OH
Molecular Formula C19H28N2O6C19H28N2O6
Molecular Weight 380.44 g/mol 380.44 g/mol
Appearance White to off-white powderWhite to off-white powder
Typical Purity ≥98%≥98%

Performance in Peptide Synthesis: A Comparative Analysis

The choice between this compound and Boc-Lys(Cbz)-OH hinges on the desired synthetic outcome, particularly in the context of solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The key differentiator is the lability of the α-amino protecting group, which must be selectively removed at each coupling step.

ParameterThis compoundBoc-Lys(Cbz)-OH
α-Amino Deprotection Catalytic Hydrogenolysis (e.g., H2, Pd/C) or strong acid (e.g., HBr/AcOH)Mild acid (e.g., Trifluoroacetic acid - TFA)
ε-Amino Deprotection Mild acid (e.g., Trifluoroacetic acid - TFA)Catalytic Hydrogenolysis (e.g., H2, Pd/C) or strong acid (e.g., HBr/AcOH)
Typical Application Solution-phase synthesis; Synthesis of peptides with acid-sensitive residues where Boc is the temporary Nα-protecting group.Solid-phase peptide synthesis (Boc-SPPS); Synthesis of branched or cyclic peptides where the ε-amino group is deprotected on-resin.
Coupling Efficiency Generally high, but steric hindrance from the Cbz group can occasionally lead to slightly slower reaction kinetics compared to Boc.Generally high and well-established in automated SPPS protocols.
Side Reactions Potential for incomplete deprotection of Cbz under mild conditions. Strong acid cleavage can affect other acid-labile groups.Racemization risk is minimal with standard coupling reagents. Formation of t-butyl adducts with sensitive residues (e.g., Trp, Cys) during Boc deprotection can be mitigated with scavengers.

Experimental Protocols

Detailed methodologies for the coupling and deprotection of each isomer are crucial for successful synthesis.

Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Cbz)-OH

This protocol outlines a typical cycle for the incorporation of a Boc-Lys(Cbz)-OH residue in Boc-SPPS.

1. Deprotection of the N-terminal Boc group:

  • Swell the resin-bound peptide in dichloromethane (DCM).

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

  • Wash the resin thoroughly with DCM, followed by a neutralization step with a solution of 10% diisopropylethylamine (DIEA) in DCM.

  • Wash again with DCM to remove excess base.

2. Coupling of Boc-Lys(Cbz)-OH:

  • Dissolve Boc-Lys(Cbz)-OH (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the amino acid solution to pre-activate the carboxyl group.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the coupling completion using a qualitative test such as the Kaiser test.

  • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Solution-Phase Peptide Synthesis using this compound

This protocol describes a representative coupling reaction in solution phase.

1. Activation of this compound:

  • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir for 30 minutes at 0 °C.

2. Coupling Reaction:

  • To the activated this compound solution, add the amino component (e.g., an amino acid ester hydrochloride) (1 equivalent) and a tertiary base like N-methylmorpholine (NMM) (1 equivalent).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of Orthogonal Deprotection Strategy

The following diagrams illustrate the logical workflow of utilizing the orthogonal nature of Cbz and Boc protecting groups in peptide synthesis.

Orthogonal_Deprotection_Boc_Lys_Cbz_OH Start Resin-Peptide-NH-Boc Deprotection_alpha TFA/DCM Start->Deprotection_alpha Free_alpha_Amine Resin-Peptide-NH2 Deprotection_alpha->Free_alpha_Amine Coupling Couple Boc-Lys(Cbz)-OH Free_alpha_Amine->Coupling Elongated_Peptide Resin-Peptide-Lys(Cbz)-Boc Coupling->Elongated_Peptide Deprotection_epsilon H2, Pd/C Elongated_Peptide->Deprotection_epsilon Free_epsilon_Amine Resin-Peptide-Lys(NH2)-Boc Deprotection_epsilon->Free_epsilon_Amine Modification Side-chain Modification Free_epsilon_Amine->Modification Final_Product Modified Peptide Modification->Final_Product Orthogonal_Deprotection_Cbz_Lys_Boc_OH Start Peptide-Cbz Deprotection_alpha H2, Pd/C Start->Deprotection_alpha Free_alpha_Amine Peptide-NH2 Deprotection_alpha->Free_alpha_Amine Coupling Couple This compound Free_alpha_Amine->Coupling Elongated_Peptide Peptide-Lys(Boc)-Cbz Coupling->Elongated_Peptide Deprotection_epsilon TFA/DCM Elongated_Peptide->Deprotection_epsilon Free_epsilon_Amine Peptide-Lys(NH2)-Cbz Deprotection_epsilon->Free_epsilon_Amine Further_Coupling Further Elongation or Modification Free_epsilon_Amine->Further_Coupling Final_Product Final Peptide Further_Coupling->Final_Product

The Orthogonal Relationship of Cbz-Lys(Boc)-OH in Modern Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high-purity, target peptides. The bifunctional nature of amino acids necessitates the transient masking of reactive functional groups to prevent unwanted side reactions during chain elongation. Cbz-Lys(Boc)-OH, a commercially available and widely utilized building block, offers a prime example of an orthogonal protection strategy, where the distinct lability of the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups allows for their selective removal without affecting each other or other protecting groups in the peptide sequence. This guide provides a comprehensive comparison of the orthogonality of Cbz and Boc protecting groups with other commonly employed amine protecting groups, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Orthogonality at its Core: A Comparative Analysis

The cornerstone of a successful multi-step peptide synthesis lies in the concept of orthogonality – the ability to deprotect one functional group under a specific set of conditions while others remain intact.[1] this compound is a testament to this principle, with the α-amino group protected by the acid-labile Boc group and the ε-amino group of the lysine side chain protected by the Cbz group, which is susceptible to hydrogenolysis.[2] This differential reactivity allows for precise manipulation of the peptide chain.

The orthogonality extends to a broader range of protecting groups commonly used in both solution-phase and solid-phase peptide synthesis (SPPS). The following table summarizes the deprotection conditions for Cbz, Boc, and other key amine protecting groups, highlighting their mutual compatibility.

Protecting GroupAbbreviationDeprotection Reagent(s)Typical ConditionsOrthogonal To
BenzyloxycarbonylCbz, ZH₂, Pd/CMeOH or EtOH, rt, 1-16 hBoc, Fmoc, Alloc, Teoc[3][4]
tert-ButoxycarbonylBocTrifluoroacetic acid (TFA)25-50% TFA in DCM, rt, 30 minCbz, Fmoc, Alloc, Teoc[3][5]
9-FluorenylmethyloxycarbonylFmocPiperidine20% Piperidine in DMF, rt, 15-30 minCbz, Boc, Alloc, Teoc[6][7]
AllyloxycarbonylAllocPd(PPh₃)₄, ScavengerPhSiH₃ or Bu₃SnH, DCM, rt, 1-2 hCbz, Boc, Fmoc, Teoc[8][9]
2-(Trimethylsilyl)ethoxycarbonylTeocFluoride source (e.g., TBAF)TBAF in THF, rt, 1-3 hCbz, Boc, Fmoc, Alloc[10][11]

Table 1: Comparison of Deprotection Conditions for Common Amine Protecting Groups. This table illustrates the distinct and non-interfering conditions required for the removal of each protecting group, forming the basis of orthogonal peptide synthesis strategies.

Strategic Deprotection: A Visual Workflow

The power of orthogonality is best visualized as a series of selective deprotection steps, enabling complex peptide modifications such as branching, cyclization, or the incorporation of non-natural amino acids. The following diagram illustrates a potential workflow for the selective deprotection of a peptide containing Cbz, Boc, Fmoc, and Alloc protecting groups.

Orthogonal_Deprotection cluster_peptide Fully Protected Peptide cluster_fmoc Fmoc Deprotection cluster_alloc Alloc Deprotection cluster_boc Boc Deprotection cluster_cbz Cbz Deprotection Peptide { N-Fmoc-Peptide(Lys(Cbz))-AA(Alloc)-Lys(Boc)-Resin} Fmoc_deprotection 20% Piperidine/DMF Peptide->Fmoc_deprotection Chain Elongation Peptide_NH2 { H₂N-Peptide(Lys(Cbz))-AA(Alloc)-Lys(Boc)-Resin} Fmoc_deprotection->Peptide_NH2 Selective N-terminal deprotection Alloc_deprotection Pd(PPh₃)₄ / Scavenger Peptide_Alloc_dep { H₂N-Peptide(Lys(Cbz))-AA(NH₂)-Lys(Boc)-Resin} Alloc_deprotection->Peptide_Alloc_dep Selective side-chain deprotection Boc_deprotection TFA / DCM Peptide_Boc_dep { H₂N-Peptide(Lys(Cbz))-AA(NH₂)-Lys(NH₂)-Resin} Boc_deprotection->Peptide_Boc_dep Selective side-chain deprotection Cbz_deprotection H₂ / Pd/C Final_Peptide { Fully Deprotected Peptide} Cbz_deprotection->Final_Peptide Final deprotection Peptide_NH2->Alloc_deprotection Side-chain modification Peptide_Alloc_dep->Boc_deprotection Further side-chain modification Peptide_Boc_dep->Cbz_deprotection Final side-chain deprotection

Figure 1. Orthogonal deprotection workflow for a peptide with multiple protecting groups.

Experimental Protocols

To provide practical context, the following are detailed methodologies for the selective deprotection of Boc and Cbz groups in the presence of other protecting groups.

Protocol 1: Selective Deprotection of the Boc Group

This protocol describes the removal of the Boc group from a peptide resin while leaving Cbz, Fmoc, and Alloc groups intact.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Shaking vessel

  • Filtration apparatus

Procedure:

  • Swell the Boc-protected peptide-resin (1.0 g) in DCM (10 mL) for 30 minutes in a shaking vessel.

  • Drain the DCM.

  • Prepare a deprotection solution of 50% (v/v) TFA in DCM.

  • Add the deprotection solution (10 mL) to the resin and shake at room temperature for 3 minutes.[12]

  • Filter the resin and collect the filtrate.

  • Add a fresh portion of the deprotection solution (10 mL) and shake for an additional 25 minutes.

  • Filter the resin and wash thoroughly with DCM (3 x 10 mL).

  • To neutralize the resulting trifluoroacetate salt, wash the resin with a solution of 5% (v/v) DIPEA in DMF (3 x 10 mL).[12]

  • Wash the resin with DMF (3 x 10 mL) and then DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Selective Deprotection of the Cbz Group

This protocol outlines the hydrogenolysis of the Cbz group from a peptide in solution, a common step after cleavage from the solid support. This procedure assumes other protecting groups such as Boc, Fmoc, and Alloc are not present or are desired to be retained.

Materials:

  • Cbz-protected peptide

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on activated carbon (10% Pd/C)

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Reaction flask

  • Stirring apparatus

  • Filtration system (e.g., Celite pad)

Procedure:

  • Dissolve the Cbz-protected peptide (1.0 mmol) in MeOH (20 mL) in a suitable reaction flask equipped with a stir bar.

  • Carefully add 10% Pd/C (10 mol%) to the solution. The catalyst should be handled with care as it can be pyrophoric.

  • Purge the flask with nitrogen or argon.

  • Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-16 hours.[4]

  • Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with additional MeOH.

  • Concentrate the filtrate under reduced pressure to yield the deprotected peptide. Further purification may be necessary depending on the purity of the crude product.

Conclusion

The orthogonality of protecting groups is a fundamental and enabling principle in the synthesis of complex peptides. The use of this compound exemplifies a robust strategy, allowing for the differential unmasking of the α- and ε-amino groups. As demonstrated, the Cbz and Boc groups are compatible with a range of other common protecting groups, including Fmoc, Alloc, and Teoc, each with its own specific and non-interfering deprotection conditions. By understanding and applying these orthogonal strategies, researchers can navigate the complexities of peptide synthesis with greater precision and efficiency, paving the way for advancements in drug discovery and biochemical research.

References

A Comparative Performance Analysis of Cbz-Lys(Boc)-OH and Other Lysine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acids is a critical determinant of success in peptide synthesis. This guide provides an objective comparison of the performance of Cbz-Lys(Boc)-OH against other commonly used lysine derivatives, supported by available data and detailed experimental protocols.

This document delves into the key performance indicators of N-α-Carbobenzyloxy-N-ε-tert-butyloxycarbonyl-L-lysine (this compound) and its counterparts, such as Fmoc-Lys(Boc)-OH and Boc-Lys(Cbz)-OH. The focus is on their application in Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. We will explore coupling efficiency, deprotection yields, solubility, and stability, offering a comprehensive resource for making informed decisions in your synthetic strategies.

Performance Metrics: A Comparative Overview

The choice of protecting groups for the α-amino and ε-amino functionalities of lysine dictates the overall synthetic strategy, particularly concerning orthogonality and deprotection conditions. The following tables summarize the key characteristics and performance aspects of this compound and other relevant lysine derivatives.

Table 1: General Characteristics of Common Lysine Derivatives

Derivativeα-Amino Protecting Groupε-Amino Protecting GroupDeprotection Condition (α-Amino)Deprotection Condition (ε-Amino)Primary Application
This compound Cbz (Z)BocCatalytic HydrogenolysisStrong Acid (e.g., TFA)Solution & Solid-Phase Synthesis
Fmoc-Lys(Boc)-OH FmocBocBase (e.g., Piperidine)Strong Acid (e.g., TFA)Solid-Phase Peptide Synthesis (Fmoc-SPPS)
Boc-Lys(Cbz)-OH BocCbz (Z)Strong Acid (e.g., TFA)Catalytic HydrogenolysisSolid-Phase Peptide Synthesis (Boc-SPPS)
Fmoc-Lys(Dde)-OH FmocDdeBase (e.g., Piperidine)HydrazineOrthogonal side-chain modification
Fmoc-Lys(Mtt)-OH FmocMttBase (e.g., Piperidine)Mild Acid (e.g., dilute TFA)Orthogonal side-chain modification

Table 2: Comparative Performance Data (Qualitative and Estimated Quantitative)

While direct, side-by-side quantitative comparisons in the literature are scarce, the following table provides a qualitative and estimated quantitative assessment based on established principles of peptide chemistry.

Performance MetricThis compoundFmoc-Lys(Boc)-OHBoc-Lys(Cbz)-OHNotes
Coupling Efficiency Generally Good (>98%)Very High (>99%)Generally Good (>98%)Fmoc-SPPS is often associated with very high coupling efficiencies.[1] Steric hindrance from the protecting groups can play a role.
α-Amino Deprotection Yield High (>95%)Very High (>99%)High (>95%)Fmoc deprotection is typically very clean and efficient. Hydrogenolysis for Cbz can be highly effective but requires catalyst and specific equipment.
ε-Amino Deprotection Yield High (>95%)High (>95%)High (>95%)TFA cleavage of Boc is a standard and high-yielding procedure.[2] Hydrogenolysis of Cbz is also generally efficient.
Solubility in DMF/NMP GoodGoodGoodMost protected amino acids exhibit good solubility in common SPPS solvents like DMF and NMP.[3]
Orthogonal Deprotection YesYesYesAll three derivatives allow for orthogonal deprotection of the α- and ε-amino groups, enabling site-specific modifications.
Stability to Deprotection Reagents Cbz is stable to strong acids and bases. Boc is stable to bases and hydrogenolysis conditions.Fmoc is stable to acids and hydrogenolysis. Boc is stable to bases and hydrogenolysis.Boc is stable to bases and hydrogenolysis. Cbz is stable to strong acids and bases.This stability allows for their use in orthogonal protection schemes.

Experimental Protocols

The following are detailed methodologies for key experiments related to the use of protected lysine derivatives in SPPS.

Protocol 1: Coupling of Protected Lysine Derivative in Fmoc-SPPS

Objective: To incorporate a protected lysine derivative into a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Lys(Boc)-OH (or other Fmoc-protected lysine derivative) (3 eq.)

  • HBTU (2.9 eq.)

  • DIPEA (6 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve Fmoc-Lys(Boc)-OH, HBTU, and DIPEA in DMF to create the activation solution.

  • Allow the activation solution to pre-activate for 5 minutes.

  • Add the activation solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.

  • If the coupling is incomplete, the coupling step can be repeated.

  • Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents.

Protocol 2: Orthogonal Deprotection of this compound

Objective: To selectively deprotect either the Cbz or Boc group from this compound in a peptide sequence.

Scenario A: Selective Deprotection of the N-α-Cbz Group

Materials:

  • Peptide-resin containing this compound residue

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen source (H₂ balloon or hydrogenator)

Procedure:

  • Swell the peptide-resin in the chosen solvent.

  • Add the Pd/C catalyst to the resin suspension.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction by a suitable method (e.g., LC-MS analysis of a cleaved sample).

  • Upon completion, filter the resin to remove the catalyst and wash thoroughly with the solvent.

  • The resin now has a free α-amino group ready for the next coupling step.

Scenario B: Selective Deprotection of the N-ε-Boc Group

Materials:

  • Peptide-resin containing this compound residue

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., Triisopropylsilane (TIS), water)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v).

  • Treat the resin with the cleavage cocktail for 1-3 hours at room temperature.

  • Filter the resin and wash thoroughly with DCM.

  • Neutralize the resin with a solution of DIPEA in DMF.

  • The resin now has a free ε-amino group on the lysine side chain, available for modification.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in peptide synthesis.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle start Start with Resin-Bound Amino Acid deprotection N-α-Deprotection start->deprotection washing1 Washing deprotection->washing1 coupling Coupling of Next Protected Amino Acid washing1->coupling washing2 Washing coupling->washing2 repeat Repeat for next residue washing2->repeat repeat->deprotection Yes end Final Cleavage and Deprotection repeat->end No

Caption: A typical workflow for the solid-phase peptide synthesis (SPPS) cycle.

G cluster_orthogonal Orthogonal Deprotection of this compound peptide Resin-Bound Peptide with this compound deprotect_cbz Hydrogenolysis (H₂/Pd-C) peptide->deprotect_cbz deprotect_boc Strong Acid (TFA) peptide->deprotect_boc free_alpha Free α-Amino Group (Boc protected) deprotect_cbz->free_alpha free_epsilon Free ε-Amino Group (Cbz protected) deprotect_boc->free_epsilon elongation Peptide Chain Elongation free_alpha->elongation modification Side-Chain Modification free_epsilon->modification

Caption: Orthogonal deprotection strategy for this compound.

Conclusion

The selection of a protected lysine derivative is a strategic decision that significantly impacts the efficiency and outcome of peptide synthesis. This compound offers a valuable orthogonal protection scheme, particularly useful in both solid-phase and solution-phase synthesis where hydrogenolysis is a preferred deprotection method for the N-terminus.

In the context of modern automated SPPS, Fmoc-Lys(Boc)-OH is more commonly employed due to the milder basic conditions for N-α-deprotection.[4] However, the Cbz group's stability to both strong acids and bases makes this compound and Boc-Lys(Cbz)-OH excellent choices for complex synthetic routes requiring multiple, selective deprotection steps.

Ultimately, the optimal choice will depend on the specific sequence of the target peptide, the overall synthetic strategy (Fmoc- or Boc-based SPPS), and the desired site for modification. A thorough understanding of the properties and deprotection conditions of each lysine derivative is paramount for successful and efficient peptide synthesis.

References

Safety Operating Guide

Proper Disposal of Cbz-Lys(Boc)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring safety and compliance in the disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Cbz-Lys(Boc)-OH, a protected amino acid commonly used in peptide synthesis, protein engineering, and drug development. Adherence to these protocols is essential for protecting personnel and the environment.

This compound, while not classified as an acutely hazardous material, requires careful handling and disposal as part of a comprehensive laboratory chemical waste management program.[1] Improper disposal can lead to regulatory violations and potential environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste.[2][3] It should not be disposed of in regular trash or poured down the drain.[2][4]

  • Waste Identification and Segregation:

    • Treat all this compound, whether unused, expired, or contaminated, as hazardous waste.[3][5]

    • Segregate solid this compound waste from liquid waste.

    • Do not mix this compound waste with incompatible materials. It should be stored separately from strong acids, bases, and oxidizing agents.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[6][7] Plastic containers are often preferred to glass to minimize the risk of breakage.[2]

    • The container must be in good condition, with a secure, screw-on cap.[5][7]

    • Ensure the container is compatible with the chemical properties of this compound.

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first amount of waste is added.[8]

    • The label must include the following information[2]:

      • The full chemical name: "this compound" or "Nα-Carbobenzyloxy-Nε-tert-butyloxycarbonyl-L-lysine". Avoid using abbreviations or chemical formulas.

      • The words "Hazardous Waste".

      • The date of waste generation (the date the first waste was added to the container).

      • The location of origin (e.g., laboratory name, room number).

      • The name and contact information of the principal investigator or responsible person.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]

    • This area should be away from heat sources, direct sunlight, and high-traffic areas.[10]

    • Ensure secondary containment, such as a spill tray, is in place to capture any potential leaks.[7]

  • Disposal Request and Pickup:

    • Once the container is full or waste is ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[2][3]

    • Do not allow hazardous waste to accumulate in the laboratory for more than 90 days from the generation date.[7]

Disposal of Contaminated Materials and Empty Containers
  • Contaminated Labware: Items such as gloves, absorbent paper, and weighing boats that are contaminated with this compound should be considered solid hazardous waste.[7] These items should be double-bagged in clear plastic bags, sealed, and labeled as "Hazardous Waste" with a description of the contents.[7]

  • Empty Containers: An "empty" container that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[5] The rinsate must be collected and disposed of as liquid hazardous waste.[5][8] After triple-rinsing and allowing it to air dry, the container can often be disposed of as regular trash, with the label defaced.[5][8] Always confirm this procedure with your institution's EHS guidelines.

Quantitative Data Summary
ParameterGuidelineSource
Maximum Accumulation Time 90 days from the first date of waste addition[7]
Maximum Accumulation Volume Up to 55 gallons of a single hazardous waste stream[7]
pH for Drain Disposal (Not Applicable to this compound) Generally between 5.5 and 10.5 for dilute aqueous solutions of certain non-hazardous chemicals[4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation and Identification cluster_1 Segregation and Containerization cluster_2 Labeling and Storage cluster_3 Final Disposal A Generate this compound Waste (Unused, Expired, Contaminated) B Is the waste solid or liquid? A->B C_solid Place in designated solid hazardous waste container B->C_solid Solid C_liquid Place in designated liquid hazardous waste container B->C_liquid Liquid D Affix Hazardous Waste Tag (Chemical Name, Date, PI Info) C_solid->D C_liquid->D E Store in designated Satellite Accumulation Area with secondary containment D->E F Is container full or ready for disposal? E->F F->E No G Submit Hazardous Waste Pickup Request to EHS F->G Yes H Await pickup by authorized personnel G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cbz-Lys(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of Cbz-Lys(Boc)-OH, a protected amino acid commonly used in peptide synthesis. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.

Essential Safety Information at a Glance

A thorough understanding of the chemical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₉H₂₈N₂O₆
Molecular Weight 380.44 g/mol
Purity ≥98%
Storage Temperature Room Temperature
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Operational Plan: From Receipt to Use

Following a structured operational plan is critical to minimize exposure and prevent contamination. This step-by-step guide outlines the recommended procedure for handling this compound.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Ensure the supplier's label is intact and legible.

  • Store the container in a cool, dry, and well-ventilated area at room temperature.[1]

  • Keep the container tightly closed when not in use.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE. The minimum required PPE includes:

  • Eye and Face Protection: Safety glasses with side shields are mandatory. For tasks with a higher risk of splashing, chemical splash goggles and a face shield should be worn.[2]

  • Hand Protection: Disposable nitrile gloves are required for incidental contact. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[2]

  • Body Protection: A standard laboratory coat is necessary to protect street clothing and skin from potential contamination.[2][3]

  • Respiratory Protection: Work in a well-ventilated area. If dust is likely to be generated and engineering controls are not sufficient, a NIOSH-approved N95 respirator should be used.[4][5]

Handling and Use
  • Engineering Controls: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols.[2]

  • Weighing: To prevent the generation of dust, carefully weigh the powdered this compound on weighing paper or in a suitable container within the fume hood.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.

Waste Segregation
  • This compound is a non-halogenated organic compound. As such, all waste containing this chemical should be collected in a designated "non-halogenated organic waste" container.[7][8][9]

  • Do not mix this waste with halogenated solvents or other incompatible waste streams.[8]

Waste Collection and Labeling
  • Use a clearly labeled, leak-proof container with a secure lid for all this compound waste.

  • The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (irritant).

  • Keep the waste container closed at all times except when adding waste.[1][7]

Final Disposal
  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on the material.

Procedural Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Lab Coat, Gloves, Safety Glasses) B Prepare Work Area (Chemical Fume Hood) A->B C Retrieve this compound from Storage D Weigh Required Amount in Fume Hood C->D E Prepare Solution in Fume Hood D->E F Clean Work Area and Equipment G Segregate and Dispose of Waste (Non-Halogenated Organic Waste) F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.